Lubiminol
Description
Propriétés
Numéro CAS |
55784-92-4 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol |
InChI |
InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3 |
Clé InChI |
NPIIWZCGVADPIE-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)CO)O |
SMILES isomérique |
C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)CO)O |
SMILES canonique |
CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O |
Apparence |
Solid powder |
melting_point |
129 - 130 °C |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lubiminol |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Lubiminol
Abstract
This compound, a vetispirane-type sesquiterpenoid phytoalexin, represents a significant molecule in the study of plant defense mechanisms, particularly within the Solanaceae family. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, biosynthesis, and biological activity of this compound. Detailed experimental protocols for its elicitation, extraction, purification, and bioactivity assessment are provided, alongside quantitative data on its antifungal efficacy. Furthermore, this guide illustrates the key signaling and biosynthetic pathways involved in its production, offering a valuable resource for researchers in natural product chemistry, plant pathology, and drug development.
Introduction and Historical Context
The concept of phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack, was first proposed by Müller and Börger in the 1940s following their research on potato tubers' resistance to Phytophthora infestans, the causative agent of late blight. This seminal work laid the foundation for the field of chemical plant defense. The Solanaceae family, which includes potato (Solanum tuberosum), has since been a focal point of phytoalexin research due to its economic importance and the variety of defense compounds it produces.
This compound is structurally and biosynthetically related to lubimin (B1675347), another key phytoalexin in potato. The structure of lubimin was elucidated in the 1970s, a significant milestone in understanding the chemical arsenal (B13267) of potatoes against pathogens. This compound, identified as 15-dihydrolubimin, was subsequently characterized and found to be a metabolite of lubimin, sometimes produced through fungal action on lubimin itself.[1] These compounds are part of a suite of sesquiterpenoid phytoalexins, including rishitin (B106575) and solavetivone, that accumulate in potato tubers upon elicitation by pathogens.
Chemical and Physical Properties
This compound is a sesquiterpenoid with a characteristic vetispirane skeleton. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | (3R,5S,6R,8S,10S)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-8-ol |
| CAS Number | 55784-92-4 |
| Class | Sesquiterpenoid, Phytoalexin |
| Appearance | Not widely reported, likely a solid or oil |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate (B1210297) |
Biological Activity and Quantitative Data
This compound exhibits significant antifungal activity against a range of plant pathogens. As a phytoalexin, its primary role is to inhibit the growth and development of invading microorganisms at the site of infection. The biological activity is often quantified by determining the Minimum Inhibitory Concentration (MIC) or the Half-maximal Effective Concentration (EC₅₀). The table below presents representative quantitative data on the antifungal activity of sesquiterpenoid phytoalexins, including this compound, against various fungal species.
| Compound | Fungal Species | Activity Metric | Value (µg/mL) |
| This compound | Fusarium oxysporum | Not specified | Active |
| This compound | Verticillium dahliae | Not specified | Active |
| Rishitin | Fusarium solani | MIC | 50-100 |
| Capsidiol | Phytophthora capsici | EC₅₀ | ~50 |
| Solavetivone | Fusarium sambucinum | Mycelial Growth Inhibition | Significant at 100 |
Note: Specific MIC and EC₅₀ values for this compound are not extensively documented in readily available literature; the data presented for related compounds illustrate the typical potency of this class of phytoalexins.
Experimental Protocols
Elicitation and Extraction of this compound from Potato Tubers
This protocol describes the induction of this compound biosynthesis in potato tubers using a fungal elicitor and subsequent solvent extraction.
Materials:
-
Fresh, healthy potato tubers (Solanum tuberosum)
-
Fungal culture (e.g., Phytophthora infestans or a suitable elicitor preparation like arachidonic acid)
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Scalpel or cork borer
-
Sterile petri dishes
-
Ethyl acetate or a mixture of cyclohexane (B81311) and ethyl acetate (1:1 v/v)
-
Shaker
-
Rotary evaporator
Protocol:
-
Surface Sterilization: Thoroughly wash potato tubers with tap water, followed by a rinse with distilled water. Surface sterilize by spraying with 70% ethanol and air-dry in a sterile environment.
-
Tuber Disc Preparation: Aseptically cut the tubers into discs of approximately 5 mm thickness.
-
Elicitation: Place the tuber discs in sterile petri dishes. Apply a small volume (e.g., 50 µL) of the fungal spore suspension or elicitor solution onto the surface of each disc. Incubate the discs in the dark at room temperature for 48-72 hours to allow for phytoalexin accumulation.
-
Extraction: Place the elicited potato tuber discs into a flask. Add a sufficient volume of the extraction solvent (e.g., ethyl acetate) to completely cover the discs.
-
Agitation: Agitate the flask on a shaker for 12-24 hours to ensure efficient extraction.
-
Concentration: Filter the extract to remove the tuber tissue. Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract containing this compound and other phytoalexins.
Purification of this compound by HPLC
This protocol outlines a general procedure for the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound extract
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 50% to 100% B over 30 minutes is a typical starting point. The gradient should be optimized based on the separation of the target compound.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV detection at a wavelength of 210-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity of this compound using mass spectrometry and NMR.
-
Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol describes a method to assess the antifungal activity of purified this compound.
Materials:
-
Purified this compound
-
Fungal culture (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Solvent (e.g., ethanol or DMSO)
-
Micropipettes
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.
Signaling and Biosynthetic Pathways
Signaling Pathway for this compound Biosynthesis
The biosynthesis of phytoalexins like this compound is induced by pathogen recognition, which triggers a complex signaling cascade. The plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET) play a central and synergistic role in this process.
Caption: Putative signaling pathway for this compound biosynthesis.
Biosynthesis of this compound
This compound is a sesquiterpenoid, and its biosynthesis originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is cyclized to form the characteristic vetispirane skeleton.
Caption: Simplified biosynthetic pathway of this compound from FPP.
Visualization of Experimental Workflows
Elicitation and Extraction Workflow
Caption: Workflow for this compound elicitation and extraction.
Purification and Analysis Workflow
Caption: Workflow for this compound purification and analysis.
Conclusion
This compound, as a key phytoalexin of the Solanaceae family, continues to be a subject of interest in the fields of plant science and natural product chemistry. Its role in plant defense against pathogenic fungi underscores the intricate and effective chemical strategies evolved by plants for survival. The detailed methodologies and pathways presented in this guide offer a foundational resource for researchers aiming to explore the full potential of this compound, from further elucidating its biosynthetic and regulatory networks to investigating its potential applications in agriculture and medicine. The provided workflows and diagrams serve as a practical starting point for the isolation, characterization, and evaluation of this and other related bioactive natural products.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Lubiminol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubiminol, a vetispirane-type sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its elicitation, extraction, and antifungal activity assessment are presented. Furthermore, this guide elucidates the biosynthetic pathway of this compound and the signaling cascade that triggers its production in response to pathogen attack, visualized through detailed diagrams. This document serves as a critical resource for researchers in natural product chemistry, plant pathology, and drug development seeking to understand and utilize the properties of this compound.
Chemical Structure and Identification
This compound is a bicyclic sesquiterpenoid characterized by a spiro[4.5]decane core structure. Its systematic IUPAC name is (2R,5S,6S,8S,10R)-8-Hydroxy-10-methyl-2-(1-methylethenyl)spiro[4.5]decane-6-methanol[1]. The chemical structure and key identifiers are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2R,5S,6S,8S,10R)-8-Hydroxy-10-methyl-2-(1-methylethenyl)spiro[4.5]decane-6-methanol[1] |
| CAS Number | 55784-92-4[1][2] |
| Molecular Formula | C₁₅H₂₆O₂[1][2] |
| SMILES | C[C@@H]1C--INVALID-LINK--C(=C)C)CO">C@@HO[2] |
| InChI | InChI=1S/C15H26O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h11-14,16-17H,1,4-9H2,2-3H3/t11-,12-,13-,14+,15+/m1/s1[2] |
| InChIKey | LOLOOEMMLLRJKC-ZSAUSMIDSA-N[2] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 238.37 g/mol | [1][2] |
| Exact Mass | 238.1933 u | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| XLogP3-AA | 3.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Biological Properties and Signaling Pathways
This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack[3]. It exhibits antifungal activity, contributing to the plant's defense system. The production of this compound is not constitutive but is induced upon recognition of pathogen-associated molecular patterns (PAMPs) or elicitors.
Phytoalexin Induction Signaling Pathway
The induction of this compound biosynthesis is triggered by a complex signaling cascade initiated by the plant's recognition of a pathogen. This process involves a series of intracellular events, including the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade and the subsequent activation of WRKY transcription factors, which regulate the expression of phytoalexin biosynthetic genes.
References
A Technical Guide to the Natural Sources of Lubiminol in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiminol, a sesquiterpenoid alcohol, is a crucial phytoalexin primarily found within the Solanaceae family. As a stress-induced secondary metabolite, it plays a significant role in the plant's defense mechanisms against pathogenic attacks. The growing interest in natural product-based therapeutics has brought compounds like this compound to the forefront of research, owing to their potential antimicrobial and pharmacological properties. This technical guide provides an in-depth overview of the natural sources of this compound, its induced biosynthesis, quantitative data on its accumulation, detailed experimental protocols for its analysis, and the signaling pathways that regulate its production.
Natural Sources and Induction
This compound is not a constitutively produced compound in healthy plant tissues. Its synthesis is rapidly induced in response to biotic and abiotic stresses, most notably upon infection by pathogens. The primary plant family known to produce this compound and its closely related precursor, lubimin (B1675347), is the Solanaceae.
Key plant species identified as natural sources include:
-
Potato (Solanum tuberosum) : Primarily in tuber tissues following infection with pathogens like Phytophthora infestans or treatment with elicitors such as arachidonic acid.[1] Lubimin and rishitin (B106575) are considered major fungitoxic stress metabolites in potatoes.
-
Tomato (Solanum lycopersicum) : Similar to potatoes, production is induced in response to stress.
-
Eggplant (Solanum melongena) : Has been shown to produce lubimin and other related sesquiterpenoids.[2]
-
Ethiopian Nightshade (Solanum aethiopicum) : this compound, along with lubimin and other sesquiterpenoids, has been isolated from its root exudates.[3]
Quantitative Data on Lubimin Accumulation
The concentration of this compound and related sesquiterpenoids can vary significantly based on the plant species, tissue type, the nature of the elicitor, and the duration of exposure. The following table summarizes quantitative data from scientific literature to provide a comparative overview.
| Plant Species | Tissue | Elicitor/Stress Condition | Compound | Maximum Concentration | Time Point | Analytical Method | Reference |
| Solanum tuberosum | Tuber | Incompatible race of Phytophthora infestans | Lubimin | 28 µg/mL (in inoculation fluid) | 96 hours | Thin-Layer Chromatography (TLC) | [1] |
| Solanum tuberosum | Tuber Slices | Non-specific elicitors | Lubimin & Rishitin | 5-20 ppm (µg/g) | Not specified | Not specified | [4] |
Biosynthesis and Signaling Pathways
The production of this compound is a complex process involving the activation of the sesquiterpenoid biosynthesis pathway, which is triggered by intricate signaling cascades initiated upon pathogen recognition.
Biosynthetic Pathway
The biosynthesis of this compound originates from the isoprenoid pathway. The key steps are:
-
Farnesyl Diphosphate (FPP) , a central precursor in isoprenoid metabolism, is the starting point.
-
Vetispiradiene Synthase (PVS) , a key enzyme, catalyzes the cyclization of FPP to form the sesquiterpene hydrocarbon vetispiradiene.
-
A series of oxidation and rearrangement reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes, convert vetispiradiene through intermediates like solavetivone (B1203128) to lubimin .
-
Lubimin is then further hydroxylated to form This compound .
Inductive Signaling Pathway
Pathogen-Associated Molecular Patterns (PAMPs) or elicitors like arachidonic acid trigger a signaling cascade that leads to the transcriptional activation of phytoalexin biosynthetic genes.
This pathway involves the perception of an elicitor by a cell surface receptor, which in turn activates a Mitogen-Activated Protein Kinase (MAPK) cascade.[5][6][7] This cascade phosphorylates WRKY transcription factors, which then translocate to the nucleus.[5][6][7] In the nucleus, these activated WRKY proteins bind to specific DNA sequences (W-boxes) in the promoter regions of defense-related genes, including those for sesquiterpenoid biosynthesis, thereby initiating their transcription.[7]
Experimental Protocols
Protocol 1: Elicitation of this compound in Potato Tuber Discs
This protocol describes the induction of phytoalexin synthesis in potato tubers using a fungal elicitor or a chemical agent like arachidonic acid.
Materials:
-
Fresh, healthy potato tubers (Solanum tuberosum)
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile cork borer (1-2 cm diameter)
-
Sterile petri dishes
-
Elicitor solution (e.g., arachidonic acid at 10⁻⁶ M, or a cell-free extract from a fungal pathogen)[8]
-
Sterile pipette tips
Procedure:
-
Surface Sterilization: Thoroughly wash potato tubers with tap water, then immerse in 70% ethanol for 1-2 minutes, followed by several rinses with sterile distilled water.
-
Tuber Disc Preparation: Under sterile conditions, use a cork borer to cut tuber discs approximately 1-2 cm in diameter and 5 mm thick.
-
Incubation Setup: Place the tuber discs in sterile petri dishes containing a small amount of sterile distilled water or a moist filter paper to maintain high humidity.
-
Elicitor Application: Apply a small volume (e.g., 50-100 µL) of the elicitor solution onto the surface of each potato disc. Use sterile water or the solvent for the elicitor as a negative control.
-
Incubation: Seal the petri dishes with parafilm and incubate in the dark at 19-25°C for 72-96 hours to allow for phytoalexin accumulation.[1]
-
Harvesting: After incubation, the top 1 mm layer of the tuber discs, where phytoalexin accumulation is highest, can be harvested for extraction.
Protocol 2: Extraction and Quantification of this compound by GC-MS
This protocol is adapted from the semi-micro method developed by Henfling and Kuć (1979) for the analysis of sesquiterpenoid stress metabolites in potato tuber tissue.[1]
Materials:
-
Elicited potato tuber tissue (from Protocol 1)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., methylarachidate)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Weigh approximately 1.0 g of the harvested tissue (upper 1 mm of tuber discs).
-
Place the tissue in a test tube and add 5 mL of methanol. There is no need for homogenization.[1]
-
Extract for 30-60 minutes at room temperature with occasional vortexing.[1]
-
Decant the methanol extract into a clean tube. A second extraction of the tissue can be performed to ensure complete recovery.
-
-
Solvent Partitioning:
-
Evaporate the methanol extract to dryness under a stream of nitrogen or using a rotary evaporator at <40°C.
-
To the dried residue, add 1 mL of distilled water and 5 mL of ethyl acetate.
-
Vortex vigorously for 1-2 minutes to partition the sesquiterpenoids into the ethyl acetate phase.
-
Centrifuge briefly to separate the phases.
-
-
Sample Concentration:
-
Carefully transfer the upper ethyl acetate layer to a new vial.
-
Dry the ethyl acetate extract over a small amount of anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the residue in a known, small volume (e.g., 100 µL) of methanol or ethyl acetate containing an internal standard.[1]
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or mid-polar capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at a rate of 10-15°C/min, and hold for 5-10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a known standard or a library database (e.g., NIST).
-
Quantification: Quantify by integrating the peak area of a characteristic ion of this compound relative to the peak area of the internal standard.
-
Conclusion
This compound stands out as a significant defense compound within the Solanaceae family, with its production being a hallmark of the hypersensitive response in plants like potato and tomato. Understanding its natural sources, the quantitative dynamics of its accumulation, and the signaling pathways governing its synthesis is paramount for both fundamental plant science and applied research. The detailed protocols provided in this guide offer a robust framework for researchers aiming to isolate, identify, and quantify this compound, thereby facilitating further investigation into its biological activities and potential applications in drug development and crop protection.
References
- 1. apsnet.org [apsnet.org]
- 2. apsnet.org [apsnet.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orbi.uliege.be [orbi.uliege.be]
The Role of Lubiminol in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiminol, a vetispirane sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, particularly in potatoes (Solanum tuberosum), against a range of microbial pathogens. As a key component of the plant's induced defense response, this compound is synthesized de novo in response to pathogen attack or elicitor molecules. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its mode of action against pathogens, and detailed experimental protocols for its study.
This compound: Chemical Properties
This compound is a bicyclic sesquiterpenoid alcohol with the chemical formula C15H26O2.[1] Its structure is characterized by a spiro[4.5]decane core.
| Property | Value |
| Molecular Formula | C15H26O2[1] |
| Molecular Weight | 238.37 g/mol [1] |
| CAS Number | 55784-92-4[2] |
| Class | Sesquiterpenoid Phytoalexin |
Biosynthesis of this compound
The biosynthesis of this compound originates from the isoprenoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a vast array of natural products. The pathway commences with acetyl-CoA and proceeds through the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes.[1]
The key committed step in this compound biosynthesis is the cyclization of FPP to form the bicyclic hydrocarbon vetispiradiene. This reaction is catalyzed by the enzyme vetispiradiene synthase (PVS) , a type of sesquiterpene cyclase.[3] Subsequent to the formation of the vetispiradiene skeleton, a series of oxidation reactions occur to yield this compound. These hydroxylation steps are catalyzed by cytochrome P450 monooxygenases . While the specific P450 enzymes responsible for the complete conversion of vetispiradiene to this compound in potato have not been fully elucidated, studies on related sesquiterpenoid biosynthetic pathways in other plants suggest the involvement of enzymes from the CYP71 family.[4]
References
An In-depth Technical Guide to the Mechanism of Action of Lubiminol as a Phytoalexin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubiminol, a sesquiterpenoid phytoalexin primarily found in members of the Solanaceae family, plays a crucial role in plant defense against pathogenic microorganisms. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, from the signaling cascades that trigger its synthesis to its direct effects on fungal pathogens. This document details the key molecular interactions and cellular responses, supported by available quantitative data and experimental methodologies, to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and drug development.
**1. Introduction: this compound as a Key Player in Plant Defense
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress.[1][2] this compound, a bicyclic sesquiterpenoid, is a prominent phytoalexin in species such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), where it contributes to resistance against a variety of pathogens, most notably the late blight oomycete Phytophthora infestans.[1][3] Understanding the intricate mechanisms by which this compound is produced and exerts its antifungal activity is paramount for developing novel strategies for crop protection and for the potential discovery of new antifungal drug leads.
Biosynthesis and its Regulation: A Multi-layered Signaling Network
The production of this compound is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade that culminates in the transcriptional activation of genes encoding the enzymes of the this compound biosynthetic pathway.
The Sesquiterpenoid Biosynthetic Pathway
This compound is synthesized via the mevalonate (B85504) (MVA) pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 15-carbon intermediate farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenoids. The cyclization of FPP, catalyzed by a specific sesquiterpene synthase, is a key committed step leading to the carbon skeleton of this compound. Subsequent hydroxylation and other modifications yield the final active compound.
Signaling Cascades Triggering this compound Synthesis
The induction of this compound biosynthesis is orchestrated by a sophisticated network of signaling molecules, with jasmonic acid (JA) and ethylene (B1197577) (ET) playing central roles. The perception of elicitors at the plant cell surface leads to a series of intracellular events, including ion fluxes and the activation of protein kinases.
-
Calcium Signaling and MAPK Cascade: An early response to elicitor recognition is an influx of extracellular calcium ions (Ca2+) into the cytosol. This transient increase in cytosolic Ca2+ acts as a second messenger, activating calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinase (MAPK) cascades.[4] These kinase cascades phosphorylate and activate downstream components, including transcription factors, that are essential for the expression of defense-related genes, including those for phytoalexin biosynthesis.
-
Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET signaling pathways are critical for the induction of a wide array of plant defense responses. Elicitor-induced activation of phospholipases leads to the release of α-linolenic acid, the precursor for JA biosynthesis. The accumulation of JA and ET, or their bioactive derivatives, leads to the degradation of repressor proteins (e.g., JAZ proteins in the JA pathway), thereby liberating transcription factors that can activate the expression of defense genes. There is significant crosstalk between the JA and ET pathways, often resulting in a synergistic activation of defense responses.
-
Transcription Factors: The ultimate targets of these signaling cascades are transcription factors that bind to specific cis-regulatory elements in the promoters of this compound biosynthetic genes. While the specific transcription factors that directly regulate this compound synthesis are still under investigation, members of the WRKY and MYB families are known to be key regulators of other specialized metabolic pathways, including those for other phytoalexins. It is highly probable that specific WRKY and MYB transcription factors are activated by the JA, ET, and MAPK signaling pathways to induce the expression of the genes necessary for this compound production.
Below is a diagram illustrating the proposed signaling pathway leading to the biosynthesis of this compound.
Molecular Mechanism of Antifungal Action
The antifungal activity of this compound is attributed to its ability to disrupt cellular structures and inhibit key enzymatic processes in pathogenic fungi. The lipophilic nature of this sesquiterpenoid facilitates its interaction with fungal membranes.
Disruption of Fungal Membrane Integrity
A primary mode of action for many terpenoid-based phytoalexins, including likely this compound, is the disruption of the fungal plasma membrane. This can occur through several mechanisms:
-
Interaction with Membrane Lipids: this compound's hydrophobic structure allows it to intercalate into the lipid bilayer of the fungal membrane. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential ions and small molecules from the cytoplasm.
-
Ergosterol (B1671047) Biosynthesis Inhibition: Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Some antifungal compounds act by inhibiting the enzymes involved in the ergosterol biosynthetic pathway. While direct evidence for this compound is pending, this remains a plausible mechanism of action given its chemical class.
-
Alteration of Membrane Potential: Disruption of the lipid bilayer and ion gradients can lead to the depolarization of the fungal membrane potential, which is crucial for nutrient uptake and other essential cellular processes.
Inhibition of Fungal Enzymes
Beyond its effects on the cell membrane, this compound may also exert its antifungal activity through the inhibition of specific fungal enzymes that are essential for pathogenesis.
-
Cell Wall Degrading Enzymes: Pathogenic fungi often secrete enzymes such as cellulases and pectinases to break down the plant cell wall during infection. Phytoalexins can act as inhibitors of these enzymes, thereby hindering the pathogen's ability to penetrate host tissues.
-
Mitochondrial Respiration: Some terpenoids have been shown to interfere with mitochondrial function, including the inhibition of respiratory chain complexes. This leads to a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately causing oxidative stress and cell death.
The following diagram illustrates the potential molecular targets of this compound in a fungal cell.
Quantitative Data on this compound Activity
The accumulation of this compound in plant tissues is a quantitative defense response. Higher concentrations of this compound are generally correlated with increased resistance to pathogens.
| Parameter | Value | Pathogen | Host Plant | Reference |
| Accumulation in incompatible interaction | 28 µg/ml (in inoculation fluid) | Phytophthora infestans | Potato Tuber | [1] |
| Accumulation in response to elicitor | Variable, often in the µg/g fresh weight range | - | Potato Tuber |
Note: Specific MIC and IC50 values for this compound against various pathogens are not consistently reported in the literature, highlighting a key area for future research.
Experimental Protocols
The study of this compound's mechanism of action requires robust experimental protocols for its extraction, quantification, and the assessment of its biological activity.
Extraction and Quantification of this compound from Plant Tissue
A common method for the analysis of this compound involves solvent extraction followed by high-performance liquid chromatography (HPLC).
Workflow for this compound Extraction and Quantification:
In Vitro Antifungal Activity Assays
The direct antifungal effect of purified this compound can be assessed using various in vitro assays.
-
Mycelial Growth Inhibition Assay:
-
Prepare potato dextrose agar (B569324) (PDA) plates amended with different concentrations of this compound dissolved in a suitable solvent (e.g., ethanol, DMSO).
-
Inoculate the center of each plate with a mycelial plug of the test fungus (e.g., P. infestans).
-
Incubate the plates under optimal growth conditions.
-
Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition relative to a solvent control.
-
-
Spore Germination Assay:
-
Prepare a spore suspension of the test fungus in a liquid medium.
-
Add different concentrations of this compound to the spore suspension.
-
Incubate under conditions that promote germination.
-
Observe the spores under a microscope and determine the percentage of germinated spores compared to a control.
-
Conclusion and Future Directions
This compound is a potent sesquiterpenoid phytoalexin with a multifaceted mechanism of action against fungal pathogens. Its induction is controlled by a complex signaling network involving calcium, MAPK cascades, and the plant hormones jasmonic acid and ethylene. The primary antifungal activity of this compound likely stems from its ability to disrupt fungal membrane integrity and inhibit essential enzymes.
Despite our current understanding, several key areas warrant further investigation to fully elucidate the role of this compound in plant defense:
-
Identification of Specific Molecular Targets: Pinpointing the precise fungal proteins and lipids that interact with this compound is crucial for a complete understanding of its mode of action.
-
Elucidation of the Complete Signaling Pathway: Identifying the specific receptors, kinases, and transcription factors that regulate this compound biosynthesis will provide a more detailed picture of its induction.
-
Comprehensive Quantitative Analysis: Determining the MIC and IC50 values of this compound against a broader range of plant pathogens will be valuable for assessing its full potential in disease resistance.
-
In Vivo Functional Studies: Utilizing gene-editing technologies such as CRISPR/Cas9 to create this compound-deficient and overproducing plant lines will provide definitive evidence of its role in disease resistance.
A deeper understanding of this compound's mechanism of action will not only advance our knowledge of plant-pathogen interactions but also pave the way for the development of novel, durable, and environmentally friendly strategies for crop protection.
References
- 1. mdpi.com [mdpi.com]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Elicitors of Lubiminol Production in Potato Tubers: A Technical Guide
December 19, 2025
Introduction
Lubiminol, a bicyclic vetispirane-type sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanism of potato tubers (Solanum tuberosum L.) against a broad spectrum of microbial pathogens. Its production is not constitutive but is induced by various external stimuli known as elicitors. This technical guide provides an in-depth overview of the biotic and abiotic elicitors that trigger the biosynthesis of this compound in potato tubers. It is intended for researchers, scientists, and drug development professionals interested in understanding and harnessing the production of this potent antimicrobial compound.
This document summarizes quantitative data on elicitor effectiveness, details key experimental protocols for this compound induction and analysis, and visualizes the complex signaling pathways involved in its production.
Biotic Elicitors of this compound Production
A variety of biological molecules, primarily derived from microorganisms, are potent elicitors of this compound synthesis. These elicitors are often components of fungal or bacterial cell walls that are recognized by the plant's defense system.
Fungal Elicitors
Extracts and components from various fungal species, particularly pathogens of the potato, are effective inducers of this compound. Cell-free sonicates of several Oomycetes, including Phytophthora infestans, the causal agent of late blight, have been demonstrated to elicit the accumulation of this compound and other terpenoid phytoalexins like rishitin (B106575).[1] Autoclaved sonicates of Phytophthora parasitica, Pythium aphanidermatum, Achlya flagellata, and Aphanomyces euteiches also trigger this defense response.[1]
Glucans isolated from Phytophthora species have been shown to elicit low levels of this compound and rishitin accumulation.[1] Furthermore, a fungal elicitor from Trichothecium roseum has been found to induce disease resistance in potato tubers by activating signaling pathways that can lead to phytoalexin production.[2]
Other Biotic Sources
Homogenates of potato sprouts have been observed to elicit the accumulation of this compound in potato tuber tissue.[1] This suggests the presence of endogenous elicitors within the potato plant itself that can trigger defense responses.
Abiotic Elicitors of this compound Production
In addition to biotic molecules, certain chemical compounds and physical stresses can also induce the production of this compound.
Fatty Acids
Arachidonic acid (AA), a polyunsaturated fatty acid found in some oomycetes like Phytophthora infestans, is a well-characterized elicitor of the hypersensitive response and phytoalexin accumulation in potato.[3][4] The 20-carbon chain length of arachidonic acid appears to be optimal for its elicitor activity.[4] The induction of this compound by arachidonic acid is part of a larger defense response that includes the activation of enzymes like lipoxygenase (LOX).[3][5]
Chemical Elicitors
A diverse range of chemical compounds can act as elicitors. Notably, some protein synthesis inhibitors, when applied at low concentrations, can be potent elicitors. For instance, Actinomycin D at a concentration of 25 μg/ml can elicit high levels of rishitin, a co-accumulating phytoalexin with this compound.[6] Other chemicals that have been shown to elicit phytoalexin formation in members of the Solanaceae family, which includes potato, are cellulase (B1617823) and copper sulfate (B86663) (CuSO₄).[7]
Quantitative Data on this compound Elicitation
The following table summarizes the quantitative data available from the cited literature on the production of this compound in response to various elicitors.
| Elicitor | Concentration/Treatment | This compound Yield (µg/g fresh weight) | Potato Cultivar/Tissue | Reference |
| Homogenates of potato sprouts | Not specified | 8-11 | Potato tuber tissue | [1] |
| Glucan from Phytophthora megasperma var. sojae | Not specified | 5 | Upper 1 mm of potato slice | [1] |
| Arachidonic Acid (AA) with glucans | 33 pmol AA/3.0-cm potato disc | Significant activity (seven times control values for sesquiterpenes) | Potato tuber discs | [4] |
| Fungal elicitor from Trichothecium roseum | Not specified | Effective inhibition of lesion diameter (indirect measure of defense) | Potato tubers | [2] |
Experimental Protocols
Protocol 1: Elicitation of this compound Production in Potato Tuber Slices
This protocol is a standard method for inducing phytoalexin production in a laboratory setting.[1][8]
Materials:
-
Fresh, healthy potato tubers (e.g., cv. Kennebec, Russet Burbank)
-
Elicitor solution (e.g., autoclaved fungal sonicate, arachidonic acid solution)
-
Sterile distilled water
-
Sterile petri dishes
-
Sterile scalpel or cork borer
Procedure:
-
Thoroughly wash potato tubers with tap water.
-
Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Aseptically cut the tubers into uniform slices of approximately 5 mm thickness.
-
Place the tuber slices in sterile petri dishes.
-
Apply a known volume and concentration of the elicitor solution to the surface of each potato slice.
-
For control samples, apply sterile distilled water or the solvent used for the elicitor.
-
Incubate the treated slices in the dark at room temperature for a specified period (e.g., 48-72 hours) to allow for phytoalexin accumulation.
Protocol 2: Extraction and Quantification of this compound
This protocol outlines the general steps for extracting and quantifying this compound from elicited potato tuber tissue.
Materials:
-
Elicited potato tuber tissue
-
Organic solvent (e.g., chloroform:methanol mixture)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica Gel G)
-
Developing solvent (e.g., cyclohexane:ethyl acetate, 1:1, v/v)
-
Visualization reagent (e.g., concentrated sulfuric acid spray)
-
Spectrophotometer or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification
Procedure:
-
Harvest the top layer (e.g., 1 mm) of the elicited potato tuber slices where phytoalexins are most concentrated.
-
Homogenize the tissue in an organic solvent to extract the lipids and secondary metabolites.
-
Filter the homogenate and concentrate the extract using a rotary evaporator.
-
Separate the components of the extract using Thin-Layer Chromatography (TLC).
-
Develop the TLC plate in a suitable solvent system.
-
After drying, spray the plate with a visualization reagent and heat to reveal the spots corresponding to different compounds. This compound and other terpenoids will appear as colored spots.
-
For quantification, scrape the corresponding spot from a preparative TLC plate, elute the compound, and measure its concentration using spectrophotometry or for more precise identification and quantification, analyze the extract using GC-MS.
Signaling Pathways in this compound Production
The induction of this compound synthesis by elicitors involves a complex network of signaling pathways. Upon recognition of an elicitor, a cascade of intracellular events is initiated, leading to the activation of genes responsible for this compound biosynthesis.
The Octadecanoid Pathway and Jasmonic Acid Signaling
The octadecanoid pathway, which leads to the synthesis of jasmonic acid (JA), is a central signaling route in plant defense.[9] Elicitor recognition can lead to the release of α-linolenic acid from cellular membranes, which is a precursor for JA synthesis.[9] Fungal elicitors have been shown to induce the accumulation of JA and activate the expression of JA synthesis-related genes such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[2]
Salicylic (B10762653) Acid and Calcium Signaling
The salicylic acid (SA) pathway is another critical component of the plant's defense signaling network. Fungal elicitors can enhance the activities and gene expression of isochorismate synthase (ICS) and phenylalanine ammonia-lyase (PAL), key enzymes in the SA biosynthesis pathway.[2]
Calcium signaling also plays a vital role. Elicitor treatment can induce an increase in calmodulin (CaM) content and Ca²⁺-ATPase activity, indicating a flux in intracellular calcium levels which acts as a secondary messenger to activate downstream defense responses.[2]
Role of Lipoxygenase (LOX)
The enzyme lipoxygenase (LOX) is rapidly activated in potato tubers following treatment with arachidonic acid.[3][5] Specifically, 5-lipoxygenase activity increases, leading to the production of 5-hydroperoxyeicosatetraenoic acid.[3] This LOX activation precedes or parallels the induction of other defense responses, including the accumulation of mRNAs for enzymes involved in phytoalexin biosynthesis, suggesting its key role in the signal transduction cascade initiated by arachidonic acid.[3][5]
Visualizations
Diagram 1: Generalized Elicitor-Induced Signaling Pathway for this compound Production
Caption: A simplified diagram of the signaling cascade initiated by elicitors leading to this compound production.
Diagram 2: Experimental Workflow for Elicitation and Analysis of this compound
Caption: A flowchart outlining the key steps in the experimental process of eliciting and analyzing this compound.
Conclusion
The production of this compound in potato tubers is a tightly regulated defense response triggered by a diverse array of biotic and abiotic elicitors. Understanding the nature of these elicitors, the quantitative aspects of their induction, the experimental methodologies to study them, and the intricate signaling pathways they activate is paramount for both fundamental plant science research and for potential applications in agriculture and medicine. This guide provides a foundational understanding of these aspects, serving as a valuable resource for professionals in the field. Further research into novel elicitors and the precise molecular mechanisms of their action will continue to be a fertile area of investigation.
References
- 1. apsnet.org [apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. Rapid stimulation of 5-lipoxygenase activity in potato by the fungal elicitor arachidonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid-related elicitors of the hypersensitive response in potato and enhancement of their activities by glucans from Phytophthora infestans (Mont.) deBary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Stimulation of 5-Lipoxygenase Activity in Potato by the Fungal Elicitor Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Signaling in the elicitation process is mediated through the octadecanoid pathway leading to jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Lubiminol: A Technical Guide to its Precursors and Metabolic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of lubiminol, a prominent sesquiterpenoid phytoalexin found in plants of the Solanaceae family. Understanding the precursors and metabolic intermediates of this compound is crucial for the development of disease-resistant crops and for the potential biotechnological production of this and related bioactive compounds. This document details the key steps in the this compound biosynthetic pathway, summarizes relevant quantitative data, and provides an overview of the experimental protocols used for its study.
The this compound Biosynthetic Pathway
This compound belongs to the class of sesquiterpenoids, which are C15 isoprenoid compounds. The biosynthesis of this compound originates from the central isoprenoid pathway, with Farnesyl pyrophosphate (FPP) serving as the universal precursor for all sesquiterpenes.[1][2] The pathway proceeds through a series of cyclization and oxidation-reduction reactions to yield the final this compound molecule.
The proposed biosynthetic pathway for this compound is as follows:
-
Cyclization of Farnesyl Pyrophosphate (FPP) to Vetispiradiene: The first committed step in this compound biosynthesis is the cyclization of the acyclic precursor, FPP. This reaction is catalyzed by the enzyme Vetispiradiene synthase (EC 4.2.3.21).[3][4] This enzyme facilitates a complex carbocation-mediated cyclization cascade to form the bicyclic sesquiterpene, vetispiradiene.[5][6] Vetispiradiene synthase has been identified and characterized in several Solanaceae species, and its activity is induced in response to pathogen attack.[7][8]
-
Hydroxylation of Vetispiradiene to Solavetivone (B1203128): Following the formation of the initial carbon skeleton, vetispiradiene undergoes a hydroxylation reaction to form solavetivone. This step is presumed to be catalyzed by a cytochrome P450 monooxygenase , a common class of enzymes involved in the functionalization of terpene scaffolds. While the specific enzyme has not been fully characterized, this transformation is a key step in the biosynthesis of various sesquiterpenoid phytoalexins in potato and related species.[9][10]
-
Conversion of Solavetivone to Lubimin (B1675347): Solavetivone is then converted to lubimin. This transformation involves the reduction of a ketone group to a hydroxyl group and the oxidation of a hydroxyl group to an aldehyde. This likely involves the coordinated action of dehydrogenases and/or reductases . The biosynthetic relationship between solavetivone and lubimin has been established through feeding experiments with labeled precursors.[9][11]
-
Reduction of Lubimin to this compound: The final step in the pathway is the reduction of the aldehyde group of lubimin to a primary alcohol, yielding this compound. This reaction is likely catalyzed by an aldehyde reductase .
The overall pathway can be visualized in the following diagram:
Precursors and Metabolic Intermediates
The following table summarizes the key precursors and metabolic intermediates in the this compound biosynthetic pathway.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Pathway |
| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | 382.33 | Universal precursor for sesquiterpenes |
| Vetispiradiene | C15H24 | 204.35 | Initial bicyclic sesquiterpene intermediate |
| Solavetivone | C15H22O | 218.34 | Hydroxylated intermediate |
| Lubimin | C15H24O2 | 236.35 | Aldehyde-containing intermediate |
| This compound | C15H26O2 | 238.36 | Final phytoalexin product |
Quantitative Data
Detailed quantitative data on the enzyme kinetics and reaction efficiencies for the entire this compound biosynthetic pathway are not extensively available in the public domain. However, some studies on related enzymes provide insights into their general characteristics.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Comments |
| Vetispiradiene synthase (from Hyoscyamus muticus) | FPP | 3.5 | 0.02 - 0.04 | The Michaelis constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.[12] |
Note: The data presented are for a homologous enzyme and may not be identical to the enzyme found in species that produce this compound. Further research is required to determine the specific kinetic parameters of the enzymes directly involved in this compound biosynthesis.
Experimental Protocols
The identification and quantification of this compound and its precursors typically involve the following experimental procedures.
Elicitation of Phytoalexin Production
Phytoalexin biosynthesis is often induced in response to biotic or abiotic stress.
-
Protocol:
-
Plant tissues (e.g., potato tubers, leaves) are wounded or treated with an elicitor solution. Common elicitors include fungal cell wall extracts, heavy metal salts (e.g., copper chloride), or signaling molecules like jasmonic acid.
-
The treated tissues are incubated under controlled conditions (e.g., high humidity, darkness) for a period of 24 to 72 hours to allow for the accumulation of phytoalexins.[13]
-
Extraction of Sesquiterpenoids
-
Protocol:
-
The elicited plant material is homogenized in a suitable organic solvent. Common solvents for sesquiterpenoid extraction include ethanol (B145695), methanol, or hexane.[14][15]
-
For leaf tissue, a facilitated diffusion technique using vacuum infiltration with 40% aqueous ethanol can be employed to enhance extraction efficiency.[15][16]
-
The homogenate is then centrifuged or filtered to remove solid plant debris.
-
The resulting extract can be further concentrated under reduced pressure.
-
Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like sesquiterpenoids.
-
Workflow:
-
Protocol:
-
The concentrated plant extract is typically derivatized (e.g., silylation) to increase the volatility of the analytes.
-
A small volume of the derivatized sample is injected into the gas chromatograph.
-
The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries.
-
Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.[17][18][19][20][21]
-
This technical guide provides a foundational understanding of the biosynthesis of this compound. Further research, particularly in the characterization of the enzymes involved in the later steps of the pathway and the elucidation of its regulatory mechanisms, will be crucial for harnessing the full potential of this important phytoalexin.
References
- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vetispiradiene synthase - Wikipedia [en.wikipedia.org]
- 4. EC 4.2.3.21 - vetispiradiene synthase. [ebi.ac.uk]
- 5. Vetispiradiene synthase 1 (Hyoscyamus muticus) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Vetispiradiene synthase | 6 Publications | 89 Citations | Top Authors | Related Topics [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Pre-steady-state study of recombinant sesquiterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Phytopathology 1978 | Phytoalexins: Efficient Extraction from Leaves by a Facilitated Diffusion Technique [apsnet.org]
- 16. apsnet.org [apsnet.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. GC-MS Phytochemical Profiling, Pharmacological Properties, and In Silico Studies of Chukrasia velutina Leaves: A Novel Source for Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rroij.com [rroij.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of Terpenoids: A Focus on Lupeol and its Derivatives
To the Researcher: This technical guide was initially designed to focus on the biological activities of lubiminol and its derivatives. However, a comprehensive literature search revealed a significant scarcity of detailed, quantitative data, experimental protocols, and established signaling pathways specifically for this compound. While this compound is identified as a sesquiterpenoid phytoalexin, suggesting potential antimicrobial and anticancer properties, the available scientific literature does not currently support the creation of an in-depth technical guide as requested.
In light of this, and to provide a valuable and data-rich resource, this guide has been refocused on Lupeol (B1675499) , a closely related and extensively studied pentacyclic triterpenoid (B12794562). Lupeol shares a common biosynthetic origin with this compound and exhibits a wide range of biological activities that are well-documented, allowing for a thorough exploration of its therapeutic potential in line with the core requirements of your request.
Introduction to Lupeol
Lupeol is a pharmacologically active pentacyclic triterpenoid that is abundant in many medicinal plants, fruits, and vegetables. It is known for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. A notable characteristic of lupeol is its potential to selectively target unhealthy or cancerous cells while leaving normal, healthy cells unharmed, making it a compound of significant interest in drug development.
Anticancer Activity of Lupeol and its Derivatives
Lupeol and its synthetic derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of lupeol and its derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| Lupeol | PC-3 | Prostate Cancer | 50-800 (dose-dependent inhibition) |
| Lupeol | HeLa | Cervical Cancer | 37.7 - 51.9 |
| Lupeol | KB | Oral Carcinoma | 37.7 - 51.9 |
| Lupeol | MCF-7 | Breast Cancer | 37.7 - 51.9 |
| Lupeol | A-549 | Lung Cancer | 37.7 - 51.9 |
| Lupenone (a lupeol derivative) | HeLa | Cervical Cancer | 7.1 - 9.1[1] |
| Lupenone (a lupeol derivative) | KB | Oral Carcinoma | 7.1 - 9.1[1] |
| Lupenone (a lupeol derivative) | MCF-7 | Breast Cancer | 7.1 - 9.1[1] |
| Lupenone (a lupeol derivative) | A-549 | Lung Cancer | 7.1 - 9.1[1] |
Signaling Pathways in Lupeol-Induced Apoptosis
In prostate cancer cells (PC-3), lupeol has been shown to induce apoptosis by modulating the expression of several key proteins in the intrinsic apoptotic pathway.[2] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity of Lupeol
Lupeol has also been identified as a potential antimicrobial agent, exhibiting activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for lupeol against various microorganisms.
| Microorganism | Type | MIC (mg/mL) | MBC/MFC (mg/mL) |
| Bacillus cereus | Gram-positive bacteria | 2.5 - 20 | 5 - 40 |
| Staphylococcus aureus | Gram-positive bacteria | 2.5 - 20 | 5 - 40 |
| Streptococcus pneumoniae | Gram-positive bacteria | 2.5 - 20 | 5 - 40 |
| Staphylococcus saprophyticum | Gram-positive bacteria | 2.5 - 20 | 5 - 40 |
| Escherichia coli | Gram-negative bacteria | 2.5 - 20 | 5 - 40 |
| Salmonella Typhi | Gram-negative bacteria | 2.5 - 20 | 5 - 40 |
| Klebsiella pneumoniae | Gram-negative bacteria | 2.5 - 20 | 5 - 40 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 2.5 - 20 | 5 - 40 |
| Candida albicans | Fungus | 2.5 - 20 | 5 - 40 |
| Chrysosporium merdarium | Fungus | 2.5 - 20 | 5 - 40 |
| Trichophyton rubrum | Fungus | 2.5 - 20 | 5 - 40 |
Data from a study on triterpenoids isolated from Dolichos pachyrhizus rhizomes.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a common method for determining the IC₅₀ values of cytotoxic compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of lupeol or its derivatives in the complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve lupeol in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
-
Preparation of Microorganism Inoculum:
-
Culture the test microorganism on an appropriate agar (B569324) medium.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the lupeol stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microorganism inoculum to each well.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of lupeol in a well that shows no visible growth.
-
-
Determination of MBC/MFC (Optional):
-
To determine the Minimum Bactericidal/Fungicidal Concentration, subculture a small aliquot from the wells that show no visible growth onto an appropriate agar medium.
-
Incubate the agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
-
Conclusion
Lupeol and its derivatives exhibit promising anticancer and antimicrobial properties, supported by a growing body of scientific evidence. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile triterpenoid. Further research is warranted to fully elucidate the mechanisms of action, pharmacokinetic profiles, and in vivo efficacy of lupeol and its novel derivatives.
References
The Stereochemical Landscape of Lubiminol: A Technical Guide for Researchers
An In-depth Examination of the Stereochemistry and Biological Significance of the Phytoalexin Lubiminol
Introduction
This compound, a vetispirane sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants such as potatoes and tomatoes against microbial pathogens. Its chemical structure, characterized by a spiro[4.5]decane skeleton and multiple chiral centers, gives rise to a specific stereoisomer that is biosynthesized by the plant. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its biological significance, and the experimental approaches used to elucidate its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology of plant defense and the potential applications of phytoalexins.
The Absolute Stereochemistry of Natural this compound
The naturally occurring enantiomer of this compound is (+)-lubiminol. Through detailed spectroscopic analysis and chemical correlation studies, its absolute configuration has been unequivocally established as (2R,5S,6S,8S,10R)-8-hydroxy-10-methyl-2-(1-methylethenyl)spiro[4.5]decane-6-methanol . This specific spatial arrangement of substituents around the chiral centers is critical for its biological activity.
The stereochemical complexity of this compound is evident from its five stereocenters, which theoretically allow for the existence of 32 possible stereoisomers. However, only the (+)-(2R,5S,6S,8S,10R) form is produced in nature, highlighting the high degree of stereocontrol exerted by the biosynthetic enzymes in plants.
Significance of Stereochemistry in the Biological Activity of this compound
As a phytoalexin, the primary role of this compound is to inhibit the growth of invading pathogens, particularly fungi. The antifungal activity of this compound is intimately linked to its specific three-dimensional structure. While comprehensive studies directly comparing the biological activities of all possible stereoisomers of this compound are not extensively available in the public domain, it is a well-established principle in pharmacology and chemical biology that stereochemistry is a critical determinant of biological function.
For many natural products, only one enantiomer exhibits the desired biological activity, while the other may be significantly less active or even inactive. This is because biological targets, such as enzymes and receptors, are themselves chiral and interact stereospecifically with ligands. It is therefore highly probable that the antifungal efficacy of (+)-lubiminol is dependent on its specific (2R,5S,6S,8S,10R) configuration, which allows for optimal binding to its molecular target(s) in fungal cells.
The proposed mechanism of action for many antifungal phytoalexins involves the disruption of the fungal cell membrane's integrity. The specific stereochemistry of this compound likely facilitates its interaction with membrane components, such as ergosterol, leading to increased membrane permeability and eventual cell death.
Experimental Protocols
Determination of Absolute Configuration
The absolute configuration of this compound was determined through a combination of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and chemical correlation with compounds of known stereochemistry.
Methodology for Stereochemical Elucidation via NMR Spectroscopy:
-
Sample Preparation: A purified sample of natural (+)-lubiminol is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
1D and 2D NMR Data Acquisition: A comprehensive set of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Spectral Analysis:
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of all protons and carbons are assigned.
-
COSY: Proton-proton coupling networks are established to identify adjacent protons.
-
HSQC and HMBC: Correlations between protons and carbons are used to confirm the carbon skeleton and the attachment of substituents.
-
NOESY: Through-space correlations between protons are identified. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative stereochemistry of the molecule. By observing key NOE interactions between protons on the spirocyclic core and its substituents, the relative configuration of the chiral centers can be deduced.
-
-
Comparison with Related Compounds: The NMR data of (+)-lubiminol is compared with that of its biosynthetic precursor, lubimin, and other related vetispirane sesquiterpenoids for which the stereochemistry has been established. This comparative analysis helps to confirm the assignments and the overall stereostructure.
The following diagram illustrates a generalized workflow for the determination of the absolute configuration of a chiral natural product like this compound.
Biosynthesis of (+)-Lubiminol
The biosynthesis of (+)-lubiminol in plants begins with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). This intricate process is catalyzed by a series of enzymes that meticulously control the stereochemical outcome at each step.
The key enzyme at the branching point of vetispirane biosynthesis is vetispiradiene synthase . This enzyme catalyzes the cyclization of FPP to form the carbocation intermediates that lead to the formation of the spiro[4.5]decane skeleton of vetispiradiene, the hydrocarbon precursor to this compound. Subsequent enzymatic hydroxylations and an oxidation-reduction step, catalyzed by cytochrome P450 monooxygenases and reductases, introduce the hydroxyl and hydroxymethyl groups with the specific (2R,5S,6S,8S,10R) stereochemistry.
The following diagram illustrates the biosynthetic pathway from farnesyl pyrophosphate to (+)-lubiminol.
Antifungal Mode of Action
The antifungal activity of sesquiterpenoid phytoalexins like this compound is often attributed to their ability to disrupt the structure and function of the fungal plasma membrane. This interaction is believed to be stereospecific. The precise molecular targets of this compound within the fungal cell are still a subject of ongoing research. However, a general mechanism involves the partitioning of the lipophilic this compound molecule into the lipid bilayer of the fungal membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
The following diagram depicts a generalized signaling pathway illustrating the effect of a membrane-disrupting antifungal agent on a fungal cell.
Quantitative Data
As of the date of this document, there is a notable absence of publicly available, quantitative data directly comparing the antifungal activity (e.g., Minimum Inhibitory Concentration [MIC] or half-maximal inhibitory concentration [IC₅₀] values) of the natural (+)-lubiminol with its synthetic enantiomer or other diastereomers. Such data would be invaluable for definitively establishing the structure-activity relationship and quantifying the stereochemical dependence of its biological function. The following table is provided as a template for when such data becomes available.
| Stereoisomer | Configuration | Antifungal Activity (MIC, µg/mL) against Phytophthora infestans |
| (+)-Lubiminol | (2R,5S,6S,8S,10R) | Data not available |
| (-)-Lubiminol | (2S,5R,6R,8R,10S) | Data not available |
| Other Diastereomers | - | Data not available |
Conclusion
The stereochemistry of this compound is a defining feature that governs its biological function as a phytoalexin. The natural (+)-enantiomer possesses a specific absolute configuration, (2R,5S,6S,8S,10R), which is the result of a highly stereocontrolled biosynthetic pathway in plants. While the precise molecular targets and the quantitative impact of stereoisomerism on its antifungal activity require further investigation, the available evidence strongly suggests that the unique three-dimensional structure of (+)-lubiminol is essential for its role in plant defense. Future research, including the synthesis and biological evaluation of other this compound stereoisomers, will be critical to fully unravel the structure-activity relationships of this important natural product and to explore its potential for applications in agriculture and medicine.
An In-depth Technical Guide to Lubiminol Biosynthesis in Solanum Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubiminol, a sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of Solanum species, particularly in potato (Solanum tuberosum), against various pathogens. Its biosynthesis is a complex process initiated in response to biotic and abiotic stress, diverging from the primary terpenoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, the key enzymes and genes involved, its regulation, and detailed experimental protocols for its study. Contrary to some other secondary metabolites in Solanum, the genes responsible for this compound biosynthesis do not appear to be organized in a distinct gene cluster but are rather dispersed throughout the genome. This guide aims to be a valuable resource for researchers in phytopathology, plant biochemistry, and drug development by consolidating the current knowledge on this compound and providing practical methodologies for its investigation.
Introduction
Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or other stress factors. In the Solanaceae family, a diverse array of these defense compounds is produced, including the sesquiterpenoid this compound. This compound, along with other related sesquiterpenoid phytoalexins like rishitin (B106575) and solavetivone (B1203128), contributes to the broad-spectrum disease resistance of important crops such as potato. The induction of this compound biosynthesis is a hallmark of the plant's innate immune response. Understanding the genetic and biochemical basis of its production is of significant interest for developing disease-resistant crop varieties and for exploring its potential pharmacological applications.
The this compound Biosynthetic Pathway
This compound is synthesized via the mevalonate (B85504) (MVA) pathway, which provides the universal isoprene (B109036) precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The pathway diverges from sterol biosynthesis at the level of farnesyl pyrophosphate (FPP).
Key Enzymatic Steps:
-
Formation of Farnesyl Pyrophosphate (FPP): The biosynthesis begins with the condensation of two molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP) to form the C15 compound, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) .[1][2]
-
Cyclization of FPP to Vetispiradiene: The first committed step in sesquiterpenoid phytoalexin biosynthesis in potato is the cyclization of FPP to form the bicyclic hydrocarbon vetispiradiene. This reaction is catalyzed by vetispiradiene synthase (VTS) , a type of sesquiterpene cyclase.[3]
-
Hydroxylation and Subsequent Modifications: Following the formation of vetispiradiene, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , are believed to occur to produce the final this compound structure. While the exact enzymes for these downstream steps in this compound biosynthesis are not fully elucidated, a related cytochrome P450, CYP76A2L, has been shown to hydroxylate lubimin (B1675347) as part of a detoxification pathway, suggesting the involvement of similar enzymes in its biosynthesis.[4][5][6][7] The conversion of vetispiradiene to lubimin likely involves at least one hydroxylation step.
The overall proposed biosynthetic pathway from FPP is depicted below:
Key Genes and Enzymes in this compound Biosynthesis
While a dedicated "this compound gene cluster" has not been identified, several key genes encoding the enzymes of the sesquiterpenoid phytoalexin pathway have been characterized in Solanum tuberosum.
| Enzyme | Gene (in S. tuberosum) | Function |
| 3-Hydroxy-3-methylglutaryl-CoA Reductase | hmg1, hmg2, hmg3 | Catalyzes the formation of mevalonate, a key precursor for isoprenoid biosynthesis.[8][9][10] |
| Vetispiradiene Synthase | VTS1 | A sesquiterpene cyclase that catalyzes the cyclization of farnesyl pyrophosphate to vetispiradiene.[3] |
| Cytochrome P450 Monooxygenases | (Putative) | Believed to be involved in the hydroxylation and subsequent modifications of vetispiradiene to form this compound. |
Table 1: Key Genes and Enzymes in the this compound Biosynthetic Pathway.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated and is induced by various stress signals, most notably by elicitors from pathogens.
Signaling and Regulation:
-
Elicitor Induction: Pathogen-derived molecules, such as arachidonic acid from the late blight pathogen Phytophthora infestans, act as potent elicitors of sesquiterpenoid phytoalexin biosynthesis, including this compound.[11]
-
Transcriptional Regulation: The expression of key biosynthetic genes, particularly those encoding 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and vetispiradiene synthase (VTS) , is rapidly and transiently induced upon elicitation.[10] Studies have shown that different isoforms of the hmg gene are differentially regulated in response to wounding and elicitor treatment, suggesting a complex control mechanism that redirects metabolic flux towards either sterol or phytoalexin biosynthesis.[10]
-
Hormonal Crosstalk: Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are known to be involved in plant defense signaling and likely play a role in regulating this compound biosynthesis.[12]
-
Calcium Signaling: Calcium ions (Ca²⁺) have been implicated as a second messenger in the elicitation of rishitin and lubimin accumulation in potato tuber tissue, suggesting its role in the signal transduction cascade leading to phytoalexin production.[13]
Quantitative Data on this compound Production
The accumulation of this compound is a dynamic process, with concentrations varying depending on the Solanum species, the type of elicitor, and the time after induction. While extensive quantitative data is often presented in graphical form within research articles, the following table summarizes representative data on the induction of this compound and a related phytoalexin, rishitin, in potato tuber slices after treatment with abscisic acid (ABA), an inhibitor of their accumulation.
| Treatment | Rishitin (µg/g fresh weight) | This compound (µg/g fresh weight) |
| Elicitor only | 55 | 30 |
| Elicitor + 1 µg ABA per slice | 60 | 35 |
| Elicitor + 5 µg ABA per slice | 40 | 20 |
| Elicitor + 10 µg ABA per slice | 25 | 10 |
| Elicitor + 25 µg ABA per slice | 10 | 5 |
| Elicitor + 50 µg ABA per slice | 5 | 2 |
Table 2: Effect of Abscisic Acid (ABA) on Elicitor-Induced Rishitin and this compound Accumulation in Kennebec Potato Tuber Slices. [14] Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Phytoalexin Elicitation and Extraction from Potato Tubers
This protocol describes the induction of phytoalexin synthesis in potato tubers using an elicitor and the subsequent extraction for analysis.
Materials:
-
Healthy, dormant potato tubers (Solanum tuberosum)
-
Elicitor solution (e.g., 100 µg/mL arachidonic acid in 0.5% (v/v) Tween 20)
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile petri dishes
-
Sterile filter paper
-
Scalpel or cork borer
-
Extraction solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol)
-
Rotary evaporator
-
Glass vials
Procedure:
-
Tuber Sterilization: Wash potato tubers thoroughly with tap water and then surface sterilize by immersing in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Tuber Slicing: Under sterile conditions, cut the tubers into uniform slices (approximately 5 mm thick) using a sterile scalpel or cork borer.
-
Elicitation: Place the tuber slices in sterile petri dishes lined with moist sterile filter paper. Apply a known volume of the elicitor solution (e.g., 50 µL) to the surface of each slice. For control samples, apply the same volume of the solvent without the elicitor.
-
Incubation: Seal the petri dishes and incubate in the dark at room temperature (e.g., 20-25°C) for a specified period (e.g., 48-72 hours) to allow for phytoalexin accumulation.
-
Extraction: After incubation, homogenize the tuber slices in the extraction solvent. A common ratio is 1:5 (w/v) of tissue to solvent.
-
Filtration and Concentration: Filter the homogenate to remove solid debris. Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.
-
Sample Preparation for Analysis: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or GC-MS.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound. The specific parameters may need optimization depending on the available equipment and standards.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A starting condition could be 30% acetonitrile in water, increasing to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Sample Preparation: Filter the re-dissolved phytoalexin extracts through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression of this compound biosynthetic genes in potato tuber tissue.
1. RNA Extraction from Potato Tuber:
-
Materials: Frozen potato tuber tissue, liquid nitrogen, mortar and pestle, Trizol reagent or a commercial plant RNA extraction kit, chloroform, isopropanol, 75% ethanol (prepared with DEPC-treated water), RNase-free water.
-
Procedure:
-
Grind approximately 100 mg of frozen potato tuber tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[8][15]
-
Transfer the powder to a tube containing 1 mL of Trizol reagent and vortex thoroughly.[16]
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol and air-dry the pellet.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
2. cDNA Synthesis:
-
Use a commercial cDNA synthesis kit according to the manufacturer's instructions. Typically, 1-2 µg of total RNA is used as a template.
3. qRT-PCR:
-
Reaction Mixture (20 µL):
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Thermal Cycling Conditions:
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative gene expression, normalized to a stable reference gene (e.g., ef1α or actin).[18]
Conclusion and Future Perspectives
The biosynthesis of this compound in Solanum species is a critical component of their defense response against pathogens. While the initial steps of the pathway involving HMG-CoA reductase and vetispiradiene synthase are relatively well-understood, the downstream oxidative modifications leading to this compound remain an active area of research. The identification and characterization of the specific cytochrome P450s and other enzymes involved in these final steps will provide a more complete picture of the biosynthetic network. Further investigation into the regulatory mechanisms, including the roles of transcription factors and hormonal signaling, will be crucial for developing strategies to enhance disease resistance in potato and other Solanum crops. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into the fascinating world of phytoalexin biosynthesis and its potential applications.
References
- 1. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrocarbon hydroxylation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. peerj.com [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. [Effect of arachidonic acid on potato tubers during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role for Ca/sup 2 +/ in the elicitation of rishitin and lubimin accumulation in potato tuber tissue. [Solanum tuberosum] (Journal Article) | OSTI.GOV [osti.gov]
- 14. apsnet.org [apsnet.org]
- 15. Transcriptome Analysis of Potato Leaves under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN103540585A - Method for extracting potato tuber total RNA (ribonucleic acid) by means of improved Trizol - Google Patents [patents.google.com]
- 17. Gene expression analysis of potato drought-responsive genes under drought stress in potato (Solanum tuberosum L.) cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Localization of Lubimin in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin (B1675347), a bicyclic vetispirane sesquiterpenoid, is a prominent phytoalexin produced by plants of the Solanaceae family, most notably potato (Solanum tuberosum). As a key component of the plant's induced defense system, lubimin exhibits significant antimicrobial activity against a broad range of pathogens. Understanding the spatial and temporal localization of lubimin within plant tissues is crucial for elucidating its role in plant-pathogen interactions and for harnessing its potential in agriculture and medicine. This technical guide provides a comprehensive overview of lubimin localization, including its biosynthesis, transport, and accumulation in various plant tissues, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Localization of Lubimin
The concentration of lubimin in plant tissues is highly dependent on the specific tissue, the nature of the eliciting stimulus (biotic or abiotic), and the time post-elicitation. Accumulation is generally localized to the site of infection or stress.
| Plant Material | Elicitor/Treatment | Tissue/Location | Lubimin Concentration | Reference |
| Potato (Solanum tuberosum) Tuber Slices | Cell-disruptive treatments | Tuber Tissue | 5 - 20 ppm | [1] |
| Potato (Solanum tuberosum) Tuber | Incompatible race of Phytophthora infestans | Inoculation Fluid | Up to 28 µg/mL | [2] |
| Potato (Solanum tuberosum) Hairy Root Cultures | Rhizoctonia bataticola homogenate + β-cyclodextrin | Hairy Roots (Dry Weight) | 171 µg/g | [3] |
Biosynthesis of Lubimin
Lubimin belongs to the sesquiterpenoid class of phytoalexins, which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The biosynthesis of lubimin from the central precursor farnesyl diphosphate (B83284) (FPP) is a multi-step enzymatic process.
References
- 1. Influence of ATP-Binding Cassette Transporters in Root Exudation of Phytoalexins, Signals, and in Disease Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytopathology 1976 | Accumulation and Transformation of Rishitin and Lubimin in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 3. researchgate.net [researchgate.net]
The Ecological Role of Lubiminol in Plant-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and ongoing battle between plants and pathogens, a sophisticated arsenal (B13267) of chemical defenses has evolved. Among these are phytoalexins, low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to infection or stress. Lubiminol, a bicyclic vetispirane sesquiterpenoid, is a prominent phytoalexin primarily found in members of the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum). This technical guide provides an in-depth exploration of the ecological role of this compound in plant-pathogen interactions, with a focus on its biosynthesis, the signaling pathways that regulate its production, and its quantitative impact on pathogens. Detailed experimental protocols and data are presented to serve as a comprehensive resource for researchers in plant pathology, natural product chemistry, and drug development.
Data Presentation: Quantitative Analysis of this compound
The production of this compound is a dynamic process, with concentrations varying significantly based on the plant cultivar, the nature of the pathogen or elicitor, and the duration of the interaction. The following tables summarize key quantitative data related to this compound accumulation.
| Plant Species | Cultivar/Tissue | Elicitor/Pathogen | This compound Concentration | Citation |
| Solanum tuberosum | Tuber Tissue | Incompatible race of Phytophthora infestans | Up to 28 µg/ml in inoculation fluid | [1] |
| Solanum tuberosum | Tuber Slices | Non-specific elicitors (e.g., heavy metal salts, UV light) | 5-20 ppm | [2] |
Note: For comparison, the related phytoalexin rishitin (B106575) can accumulate to over 100 ppm in potato tuber slices when treated with the elicitor Actinomycin D.[2]
Biosynthesis and Signaling Pathways of this compound
The production of this compound is a tightly regulated process initiated by the plant's recognition of a pathogen or specific molecular cues known as elicitors. This recognition triggers a complex signaling cascade that culminates in the activation of genes encoding the enzymes responsible for this compound biosynthesis.
This compound Biosynthesis Pathway
This compound is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells. The pathway begins with acetyl-CoA and proceeds through the key intermediate farnesyl pyrophosphate (FPP), which is the precursor for all sesquiterpenoids. A series of enzymatic reactions catalyzed by sesquiterpene cyclases and cytochrome P450 monooxygenases leads to the formation of this compound.
Caption: Biosynthetic pathway of this compound in potato.
Pathogen-Induced Signaling for this compound Production
The induction of this compound synthesis is a key component of the plant's defense response. The process begins with the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors by plant cell surface receptors. This recognition event activates a downstream signaling cascade involving various secondary messengers and protein kinases, which ultimately leads to the transcriptional activation of genes involved in the this compound biosynthetic pathway.
Caption: Generalized signaling pathway for pathogen-induced this compound production.
Experimental Protocols
Accurate and reproducible quantification of this compound is essential for studying its role in plant-pathogen interactions. The following are detailed methodologies for key experiments.
Protocol 1: Elicitation of this compound Production in Potato Tubers
This protocol describes the induction of this compound synthesis in potato tuber tissue using an elicitor.
Materials and Reagents:
-
Fresh, healthy potato tubers (e.g., cv. Kennebec, Russet Burbank)
-
Elicitor solution (e.g., cell wall extract from Phytophthora infestans, or a chemical elicitor like arachidonic acid)
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile petri dishes
-
Scalpel or cork borer
Procedure:
-
Thoroughly wash potato tubers with tap water and then surface sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Aseptically cut the tubers into uniform slices of approximately 5 mm thickness.
-
Place the tuber slices in sterile petri dishes containing moist filter paper to maintain humidity.
-
Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each tuber slice.
-
Incubate the treated slices in the dark at room temperature for 48-72 hours to allow for this compound accumulation.
Protocol 2: Extraction and Quantification of this compound from Potato Tuber Tissue
This semi-micro method is suitable for the extraction and quantification of this compound and other sesquiterpenoid stress metabolites.
Materials and Reagents:
-
Elicited potato tuber tissue
-
Ethyl acetate (B1210297)
-
Water
-
Internal standard (e.g., methylarachidate)
-
Anhydrous sodium sulfate
-
Gas-liquid chromatograph (GLC) with a flame ionization detector (FID)
Procedure:
-
Harvest the upper 1 mm of the elicited potato tuber slices.
-
Extract a known weight of the tissue (e.g., 0.1-1.0 g) with methanol at room temperature without homogenization. A second extraction with fresh methanol can improve recovery.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
Partition the residue between water and ethyl acetate in a test tube.
-
Collect the ethyl acetate phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.
-
Dissolve the final residue in a known volume of methanol containing an internal standard.
-
Analyze the sample by GLC. The concentration of this compound is determined by comparing its peak area to that of the internal standard and a standard curve of pure this compound. This method yields recoveries of 85-95% for this compound.[3]
Protocol 3: In Vitro Antifungal Bioassay
This protocol can be used to determine the antifungal activity of purified this compound against a target pathogen.
Materials and Reagents:
-
Purified this compound
-
Target fungal pathogen (e.g., Phytophthora infestans)
-
Appropriate fungal growth medium (e.g., Rye B agar)
-
Solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Sterile petri dishes
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Incorporate various concentrations of this compound into the molten fungal growth medium before pouring it into petri dishes. Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control, and is not inhibitory to fungal growth.
-
Inoculate the center of each agar (B569324) plate with a mycelial plug or a spore suspension of the target fungus.
-
Incubate the plates under optimal growth conditions for the fungus.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the solvent control. From this data, the Minimum Inhibitory Concentration (MIC) or the Effective Dose for 50% inhibition (ED50) can be determined.
Conclusion
This compound plays a critical role as a phytoalexin in the defense mechanisms of Solanaceous plants against a range of pathogens. Its production is a tightly regulated process, initiated by pathogen recognition and culminating in the synthesis of this antimicrobial sesquiterpenoid. The quantitative data on this compound accumulation, coupled with detailed experimental protocols for its study, provide a solid foundation for further research into its precise mechanism of action and its potential applications in agriculture and medicine. Understanding the intricate details of the this compound-mediated defense response can pave the way for the development of novel strategies for crop protection and the discovery of new antifungal agents.
References
The Evolution of a Defensive Arsenal: A Technical Guide to the Lubiminol Biosynthetic Pathway
Abstract: Lubiminol, a bicyclic vetispirane-type sesquiterpenoid, is a critical phytoalexin produced by plants in the Solanaceae family, such as potato and tomato, in response to pathogen attack. Its potent antimicrobial properties make its biosynthetic pathway a subject of intense research for applications in crop protection and drug development. This technical guide provides an in-depth exploration of the enzymatic steps and evolutionary mechanisms that have shaped the this compound biosynthetic pathway. We detail the core enzymes, including the pivotal sesquiterpene synthase and subsequent cytochrome P450 monooxygenases, present quantitative data from homologous systems, and provide detailed experimental protocols for pathway elucidation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals working on plant specialized metabolism and natural product biosynthesis.
Introduction to the General Terpenoid Pathway
All terpenoids, including this compound, originate from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are synthesized through two distinct pathways localized in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2] While there can be some crosstalk between them, the MVA pathway is generally responsible for producing the precursors for sesquiterpenoids.[2]
Three C5 units are sequentially condensed to form the C15 compound farnesyl diphosphate (FPP), the direct acyclic precursor to all sesquiterpenoids.[3] This crucial step sets the stage for the vast diversification of sesquiterpene structures.
The Core this compound Biosynthetic Pathway
The creation of this compound from the linear FPP precursor involves a two-stage process characteristic of many terpenoid biosynthetic pathways: the formation of a cyclic hydrocarbon backbone by a terpene synthase, followed by functionalization of this scaffold by cytochrome P450 monooxygenases.
The Cyclization Step: Premnaspirodiene (B1254385) Synthase
The first committed step in this compound biosynthesis is the complex cyclization of FPP into the bicyclic hydrocarbon premnaspirodiene.[3] This reaction is catalyzed by premnaspirodiene synthase (HPS) , a type of sesquiterpene synthase. HPS belongs to the wider family of terpene synthases (TPS), which are known for generating enormous structural diversity from a few acyclic precursors.[4] The enzyme guides the FPP substrate through a series of carbocation intermediates to form the specific spirodecane structure of premnaspirodiene.[3]
The Oxidation Cascade: Cytochrome P450s
Once the premnaspirodiene scaffold is formed, a series of stereo- and regio-specific oxidation reactions are required to produce this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (P450s) , a large and versatile family of heme-thiolate enzymes.[5][6]
-
Premnaspirodiene Oxygenase: The first oxidation is catalyzed by a specific P450, premnaspirodiene oxygenase, which hydroxylates premnaspirodiene to yield solavetivone (B1203128), another known phytoalexin in the Solanaceae family.[3]
-
Solavetivone Hydroxylase: A subsequent hydroxylation reaction, likely catalyzed by another P450, converts solavetivone into this compound.
This multi-step enzymatic sequence highlights the modular nature of specialized metabolism, where a foundational scaffold is decorated by tailoring enzymes to produce a suite of related but functionally distinct molecules.
Evolution of the this compound Pathway
The diversity of sesquiterpenoid phytoalexins within the Solanaceae family, such as this compound in potato, capsidiol (B150007) in pepper, and rishitin (B106575) in tomato, is a direct result of rapid gene evolution driven by the constant pressure of pathogens. The primary mechanisms are gene duplication, neofunctionalization, and the formation of biosynthetic gene clusters.
Gene Duplication and Neofunctionalization
The evolution of terpene synthases is a classic example of diversification through gene duplication. It is hypothesized that an ancestral sesquiterpene synthase gene underwent duplication events. Freed from selective pressure, the duplicated gene copies accumulated mutations that altered the active site cavity.[7] This divergence allowed the new enzymes to stabilize different carbocation intermediates, thereby channeling the cyclization of FPP toward new hydrocarbon skeletons.
This is clearly observed in the divergence of premnaspirodiene synthase (HPS) and 5-epi-aristolochene synthase (TEAS), two closely related enzymes in the Solanaceae family.[4] While HPS produces the spiro-based premnaspirodiene (the precursor to this compound), TEAS produces the fused-ring 5-epi-aristolochene (the precursor to capsidiol).[8] This functional split from a common ancestor is a key evolutionary event that enabled the production of distinct classes of defensive compounds in different Solanaceous species. A similar evolutionary trajectory is presumed for the P450s that subsequently decorate these skeletons.
Biosynthetic Gene Clusters
In many Solanaceae species, the genes responsible for a specific metabolic pathway are physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC).[9][10][11] This genomic architecture is evolutionarily advantageous as it facilitates the co-inheritance and co-regulation of all necessary pathway genes. The evolution of these clusters is a dynamic process, often involving sequential gene insertion, tandem duplications, and even the formation of "superclusters" containing genes for multiple specialized metabolic pathways.[10][12] The genes for sesquiterpenoid phytoalexins are frequently found in such clusters, ensuring a coordinated and rapid defense response upon pathogen attack.
Quantitative Analysis of Pathway Enzymes
While detailed kinetic data for the specific enzymes from the potato this compound pathway are not extensively published, valuable insights can be drawn from well-characterized homologous enzymes in other Solanaceae species. The table below summarizes kinetic parameters for a representative plant sesquiterpene synthase, demonstrating the typical substrate affinity and turnover rates for these enzymes.
| Enzyme | Organism | Substrate | KM (μM) | kcat (s-1) | kcat/KM (s-1μM-1) | Reference |
| TgTPS2 (Kunzeaol Synthase) | Thapsia garganica | FPP | 0.55 | 0.29 | 0.53 | [13] |
| (+)-Limonene Synthase | Citrus sinensis | GPP | 0.8 ± 0.1 | 0.051 ± 0.002 | 0.064 | [14] |
Note: Data for TgTPS2, a sesquiterpene synthase, and (+)-Limonene Synthase, a monoterpene synthase, are presented to illustrate the range of kinetic values observed for plant terpene synthases. GPP (geranyl diphosphate) is the C10 precursor for monoterpenes.
Experimental Methodologies
The elucidation of biosynthetic pathways like that of this compound relies on a combination of genetic, biochemical, and analytical techniques. The general workflow involves identifying candidate genes, expressing the corresponding enzymes, and functionally characterizing their activity.
Protocol: Heterologous Expression and Assay of a Sesquiterpene Synthase
This protocol describes a general method for functionally characterizing a candidate sesquiterpene synthase gene (e.g., premnaspirodiene synthase).[8]
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the candidate gene from cDNA derived from elicitor-treated plant tissue.
-
Clone the gene into an E. coli expression vector, such as pET28a or pHis9-GW, which often includes an N-terminal His-tag for purification.[8]
-
Transform the plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.8-1.0.
-
Induce protein expression with 0.1-1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours.
-
-
Protein Purification:
-
Harvest cells by centrifugation and lyse them using sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 5% glycerol).
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the resin and elute the protein with a high-concentration imidazole buffer (e.g., 250 mM).
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Enzyme Assay and Product Analysis:
-
Prepare reaction mixtures in 2 mL glass GC vials. A typical 0.5 mL reaction contains: 50 mM Bis-Tris propane-HCl (pH 7.5), 20 mM MgCl₂, 5 mM DTT, and ~50 µM FPP substrate.[8]
-
Add 1-5 µg of purified enzyme to initiate the reaction.
-
Immediately overlay the aqueous reaction with 0.5 mL of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile terpene products.
-
Incubate at 30°C for 1-3 hours with gentle shaking.
-
Vortex vigorously to extract the products into the organic layer.
-
Separate the organic layer and analyze it directly by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products based on their retention times and mass fragmentation patterns compared to known standards.
-
Protocol: Functional Characterization of a P450 Enzyme
Characterizing plant P450s is often more complex as they are membrane-bound and require a redox partner, cytochrome P450 reductase (CPR), for activity.[15]
-
Gene Cloning and Expression:
-
Clone the candidate P450 gene and a suitable CPR gene (e.g., from Arabidopsis thaliana or the source plant) into a yeast expression vector (e.g., pYES-DEST52).
-
Co-transform the plasmids into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Grow the yeast culture in selective media and induce protein expression with galactose.
-
-
Microsome Preparation:
-
Harvest yeast cells and mechanically disrupt them (e.g., with glass beads) in an extraction buffer.
-
Perform differential centrifugation: a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal fraction (which contains the membrane-bound P450s).
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
-
-
Enzyme Assay and Product Analysis:
-
Prepare a reaction mixture containing: 50 mM potassium phosphate (B84403) buffer (pH 7.5), the sesquiterpene substrate (e.g., premnaspirodiene, dissolved in a solvent like DMSO), and the microsomal preparation.[3]
-
Pre-incubate the mixture, then initiate the reaction by adding an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 30°C for 1-2 hours with shaking.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by GC-MS or LC-MS to identify the hydroxylated compounds.
-
Conclusion and Future Directions
The biosynthetic pathway of this compound is a compelling case study in the evolution of plant chemical defense. Driven by pathogen pressure, the core enzymes of the pathway—sesquiterpene synthases and cytochrome P450s—have evolved through gene duplication, neofunctionalization, and genomic clustering to produce a potent, inducible antimicrobial compound. The modularity of this system, where a foundational hydrocarbon scaffold is tailored by oxidizing enzymes, has allowed for the rapid emergence of chemical diversity across the Solanaceae family.
Future research will likely focus on elucidating the remaining unknown enzymes and regulatory factors controlling the pathway. A deeper understanding of the structure-function relationships of these enzymes will empower protein engineering efforts. By manipulating these pathways, it may be possible to enhance disease resistance in crops or to develop novel biocatalysts for the sustainable production of high-value pharmaceuticals and other bioactive compounds in microbial chassis.
References
- 1. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Functional Characterization of Premnaspirodiene Oxygenase, a Cytochrome P450 Catalyzing Regio- and Stereo-specific Hydroxylations of Diverse Sesquiterpene Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic potential of sesquiterpene synthases: product profiles of Egyptian Henbane premnaspirodiene synthase and related mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of a plant gene cluster in Solanaceae and emergence of metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of a plant gene cluster in Solanaceae and emergence of metabolic diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
Methodological & Application
Application Notes and Protocols for the Extraction of Lubiminol from Potato Tubers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiminol, also known as 15-dihydrolubimin, is a sesquiterpenoid phytoalexin found in plants of the Solanaceae family, including potatoes (Solanum tuberosum). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. This compound is structurally related to lubimin (B1675347), another well-studied phytoalexin in potatoes. Research suggests that this compound may be a metabolic product of lubimin, potentially formed through the action of plant or microbial enzymes.[1][2] The study of this compound is crucial for understanding plant defense mechanisms and for exploring its potential pharmacological applications.
These application notes provide a detailed protocol for the elicitation, extraction, and purification of this compound from potato tubers. As direct protocols for this compound are scarce, the following methodology is based on established procedures for the extraction of structurally similar sesquiterpenoid phytoalexins, such as lubimin and rishitin, from potatoes.
Biosynthetic Pathway of this compound
This compound is synthesized via the mevalonate (B85504) pathway, branching off from the central isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), undergoes cyclization to form the spirovetivane skeleton characteristic of lubimin. It is hypothesized that lubimin is then reduced to form this compound.
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate in potato tubers.
Experimental Protocols
Protocol 1: Elicitation of this compound Production
The production of sesquiterpenoid phytoalexins, including this compound, in potato tubers is induced by various elicitors. Arachidonic acid and fungal extracts are potent inducers.
Materials:
-
Fresh, healthy potato tubers (e.g., cv. Kennebec, Russet Burbank)
-
Elicitor solution:
-
Arachidonic acid solution (1-2 mg/mL in ethanol)
-
Fungal elicitor: Cell-free sonicate of Phytophthora infestans mycelium
-
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile petri dishes or plastic containers
-
Scalpel or cork borer
Procedure:
-
Thoroughly wash potato tubers with tap water and surface sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Aseptically cut the tubers into slices of approximately 5-10 mm thickness.
-
Place the slices in sterile petri dishes or plastic containers lined with moist filter paper to maintain high humidity.
-
Apply the elicitor solution evenly onto the surface of the potato slices. For arachidonic acid, apply approximately 50-100 µL of the solution per slice. For fungal elicitors, apply a thin layer of the sonicate.
-
Incubate the treated slices in the dark at 18-20°C for 72-96 hours.
Protocol 2: Extraction of this compound
This protocol describes the extraction of sesquiterpenoids from elicited potato tuber tissue.
Materials:
-
Elicited potato tuber slices
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Homogenizer or blender
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Scrape the top 1-2 mm of the elicited tissue from the potato slices.
-
Homogenize the collected tissue in methanol (e.g., 100 g of tissue in 500 mL of methanol).
-
Incubate the homogenate at 50°C for 1 hour in a water bath.
-
Filter the homogenate through a Büchner funnel.
-
Concentrate the methanol extract to near dryness using a rotary evaporator at a temperature below 50°C.
-
Partition the resulting aqueous residue with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine the ethyl acetate fractions and wash with a saturated NaCl solution to remove residual water.
-
Dry the ethyl acetate phase over anhydrous Na₂SO₄.
-
Filter to remove the Na₂SO₄ and concentrate the ethyl acetate extract to a small volume using a rotary evaporator. This crude extract contains this compound and other sesquiterpenoids.
Protocol 3: Purification of this compound
The crude extract can be purified using column chromatography to isolate this compound.
Materials:
-
Crude sesquiterpenoid extract
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass column for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates
-
TLC developing chamber and visualization reagents (e.g., anisaldehyde-sulfuric acid spray)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v), and visualizing the spots.
-
Pool the fractions containing the compound with the expected Rf value for this compound. The polarity of this compound will be similar to that of lubimin.
-
Concentrate the pooled fractions to obtain purified this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
References
Application Notes and Protocols for the Purification of Lubiminol using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiminol is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potato and tomato, in response to pathogen attack. As a key component of the plant's defense mechanism, this compound and its related compounds are of significant interest to researchers for their potential antimicrobial and antifungal properties, which could be harnessed for applications in agriculture and medicine. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of such natural products.[1] This document provides a detailed protocol for the purification of this compound from plant extracts using reversed-phase HPLC (RP-HPLC).
Principle of Reversed-Phase HPLC Purification
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[2][3] Less polar (more hydrophobic) compounds, like sesquiterpenoids, interact more strongly with the stationary phase and therefore elute later than more polar compounds. By using a gradient elution, where the polarity of the mobile phase is gradually decreased (by increasing the proportion of an organic solvent), compounds with a wide range of polarities can be effectively separated.
Experimental Protocols
Extraction of Sesquiterpenoids from Plant Material
A reliable extraction method is crucial for obtaining a good yield of the target compound. The following is a general protocol for the extraction of sesquiterpenoids, including this compound, from plant tissue (e.g., potato tubers).
Materials:
-
Plant tissue (e.g., potato tubers)
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
Sample Preparation: Homogenize fresh or freeze-dried plant tissue to a fine powder.
-
Extraction: Macerate the powdered tissue in methanol at a solid-to-liquid ratio of 1:10 (w/v). For enhanced extraction efficiency, the mixture can be subjected to ultrasonication for 30 minutes followed by shaking for 1 hour.
-
Clarification: Centrifuge the extract to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Reconstitution: Dissolve the crude extract in the initial mobile phase composition for HPLC analysis.
HPLC Purification of this compound
This protocol outlines a general reversed-phase HPLC method for the purification of this compound from the crude plant extract. Optimization may be required depending on the specific extract and HPLC system.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
This compound standard (if available for retention time confirmation).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Elution | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run time to elute compounds of increasing hydrophobicity. A typical gradient might be: 0-5 min: 30% B 5-25 min: 30-80% B (linear gradient) 25-30 min: 80-100% B (linear gradient) 30-35 min: 100% B (isocratic) 35-40 min: Re-equilibration to initial conditions (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (as sesquiterpenoids generally absorb in the low UV range) |
| Injection Volume | 20 µL |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted crude extract onto the column.
-
Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound based on its expected retention time (if known from a standard or literature) or by collecting all major peaks for subsequent analysis.
-
Purity Analysis: Re-inject the collected fractions into the HPLC under the same conditions to assess their purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions to obtain the isolated this compound.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the HPLC purification of sesquiterpenoids like this compound. Note that specific values for this compound will need to be determined empirically.
| Parameter | Typical Value/Range |
| Column Type | C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient with 0.1% Formic/Acetic Acid |
| Detection Wavelength | 200-220 nm |
| Expected Purity | >95% (after one or more purification steps) |
| Expected Recovery | Variable, dependent on initial concentration and number of purification steps |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and HPLC purification of this compound.
Biosynthetic Pathway of this compound
References
- 1. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Investigation of factors affecting reverse-phase high performance liqu" by Rida A. Syed [scholarscompass.vcu.edu]
Application Note: Quantitative Analysis of Lubiminol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lubiminol is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potato and tomato, in response to microbial infection. Due to its antimicrobial and potential pharmacological properties, accurate and reliable quantification of this compound in biological matrices is essential for research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity, making it well-suited for the quantitative analysis of complex samples.[1] This application note provides a detailed protocol for the quantitative determination of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and method validation.
Experimental Protocols
The successful quantification of this compound requires careful sample preparation to extract the analyte from the matrix, followed by derivatization to improve its volatility and chromatographic performance. An internal standard is used to ensure accuracy and precision.[2][3]
Materials and Reagents
-
This compound standard (purity ≥98%)
-
epi-Eudesmol (internal standard, purity ≥98%)[2]
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (B129727) (GC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]
-
Anhydrous sodium sulfate
-
0.22 µm PTFE syringe filters
Sample Preparation (Plant Tissue Example)
-
Homogenization: Homogenize 1 gram of fresh plant tissue in 10 mL of a methanol/water (80:20, v/v) solution.
-
Extraction: Sonicate the homogenate for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction process twice more on the remaining pellet.
-
Solvent Partitioning: Combine the supernatants and evaporate the methanol under reduced pressure. To the remaining aqueous solution, add an equal volume of ethyl acetate and mix vigorously. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the ethyl acetate extraction twice.
-
Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter the extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of hexane for derivatization.
Derivatization
Due to the presence of polar hydroxyl functional groups, derivatization of this compound is recommended to increase its volatility and improve peak shape in GC analysis.[4] Silylation is a common method for this purpose.[4]
-
To the 1 mL reconstituted extract, add 50 µL of pyridine and 100 µL of MSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 60 minutes.[6]
-
Cool the sample to room temperature before GC-MS analysis.
Internal Standard and Calibration Standards
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of epi-eudesmol in hexane.
-
Calibration Standards: Prepare a series of this compound standard solutions in hexane at concentrations ranging from 0.1 µg/mL to 50 µg/mL. Add a constant amount of the internal standard stock solution to each calibration standard to achieve a final IS concentration of 5 µg/mL. Derivatize the calibration standards using the same procedure as the samples.
GC-MS Parameters
The following parameters are a starting point and may require optimization for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[7] |
| Mass Spectrometer | |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Mass Spectrometry Data
For quantitative analysis in SIM mode, specific ions for derivatized this compound and the internal standard are monitored. Based on the mass spectrum of this compound, the following ions are proposed for the trimethylsilyl (B98337) (TMS) derivative.
| Compound | Role | Proposed m/z |
| This compound-TMS | Quantifier | m/z to be determined from derivatized standard |
| This compound-TMS | Qualifier 1 | m/z to be determined from derivatized standard |
| This compound-TMS | Qualifier 2 | m/z to be determined from derivatized standard |
| epi-Eudesmol-TMS | Quantifier | m/z to be determined from derivatized standard |
| epi-Eudesmol-TMS | Qualifier | m/z to be determined from derivatized standard |
Note: The user will need to inject a derivatized standard in full scan mode to determine the appropriate quantifier and qualifier ions for both this compound-TMS and the internal standard-TMS.
Method Validation Summary
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. The following table summarizes expected performance characteristics based on similar analyses of sesquiterpenoids.[8]
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (Intra-day RSD) | < 10% |
| Precision (Inter-day RSD) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of this compound.
This application note details a robust and reliable method for the quantitative analysis of this compound by GC-MS. The protocol includes sample extraction, derivatization to enhance analytical performance, and specific instrument conditions for sensitive and selective detection. The use of an internal standard and adherence to proper method validation ensures the generation of accurate and precise data, making this method suitable for a wide range of applications in phytochemical research, agriculture, and drug discovery.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Analysis of Sesquiterpenoids Using GC-MS [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Spectroscopic Structure Elucidation of Lubiminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiminol, a vetispirane-type sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants such as potatoes and tomatoes. Its chemical structure has been a subject of interest for chemists and biologists alike. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. This document provides a detailed overview of the application of 1D and 2D NMR techniques for the complete structural assignment of this compound, including experimental protocols and data interpretation.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H NMR (500 MHz, CDCl₃) Data of this compound
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 1α | 1.62 | m | |
| 1β | 1.25 | m | |
| 2 | 3.86 | m | |
| 3α | 1.81 | m | |
| 3β | 1.52 | m | |
| 4 | 2.18 | m | |
| 6α | 1.95 | m | |
| 6β | 1.45 | m | |
| 7 | 1.77 | m | |
| 8α | 1.68 | m | |
| 8β | 1.38 | m | |
| 10 | 1.99 | m | |
| 12 | 0.92 | d | 6.8 |
| 13 | 0.90 | d | 6.8 |
| 14 | 0.98 | d | 7.0 |
| 15 | 4.68 | s |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data of this compound
| Position | Chemical Shift (δ) [ppm] | Carbon Type (DEPT) |
| 1 | 35.4 | CH₂ |
| 2 | 68.1 | CH |
| 3 | 33.1 | CH₂ |
| 4 | 45.2 | CH |
| 5 | 52.3 | C |
| 6 | 27.2 | CH₂ |
| 7 | 39.1 | CH |
| 8 | 25.9 | CH₂ |
| 9 | 36.7 | CH₂ |
| 10 | 42.5 | CH |
| 11 | 20.9 | CH |
| 12 | 21.7 | CH₃ |
| 13 | 15.6 | CH₃ |
| 14 | 16.5 | CH₃ |
| 15 | 212.2 | C=O |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Degassing (Optional but Recommended): For high-resolution experiments, particularly for long-duration 2D NMR, it is advisable to degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for a few minutes to remove dissolved oxygen, which can interfere with NMR measurements.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
2.2.1 ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
2.2.2 ¹³C NMR and DEPT Spectroscopy
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30'). For DEPT, use standard DEPT-135, DEPT-90, and DEPT-45 pulse sequences.
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K.
2.2.3 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected COSY sequence (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 220-240 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a long-range coupling of 8 Hz.
-
Number of Increments (F1): 512-1024.
-
Number of Scans per Increment: 8-16.
-
Data Processing
All acquired data should be processed using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).
-
Apodization: Apply a suitable window function (e.g., exponential or sine-bell) to the FID to improve the signal-to-noise ratio and resolution.
-
Fourier Transformation: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
Structure Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR and highlight the key 2D NMR correlations that are instrumental in piecing together the molecular structure.
Data Interpretation and Structure Confirmation
The structure of this compound can be systematically assembled by interpreting the correlations observed in the 2D NMR spectra.
-
¹H and ¹³C NMR: The 1D spectra provide the initial information on the number and types of protons and carbons present in the molecule. The DEPT experiments help in distinguishing between CH, CH₂, and CH₃ groups. For instance, the downfield signal at δc 212.2 ppm is characteristic of a carbonyl carbon (C-15), and the signal at δc 68.1 ppm corresponds to a carbon attached to a hydroxyl group (C-2).
-
COSY: The COSY spectrum reveals the proton-proton coupling networks, allowing for the identification of spin systems within the molecule. Key correlations include the coupling between the methyl protons H-14 and the methine proton H-4, which is also coupled to H-10. Another important spin system involves the isopropyl group, showing correlations from H-11 to the methyl protons H-12 and H-13, and also to H-7.
-
HSQC: The HSQC spectrum correlates each proton to its directly attached carbon. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at δH 3.86 ppm (H-2) shows a correlation to the carbon at δC 68.1 ppm (C-2).
-
HMBC: The HMBC spectrum is vital for connecting the different spin systems by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. This allows for the elucidation of the complete carbon skeleton, including the assignment of quaternary carbons. For example, the aldehyde proton H-15 shows a crucial correlation to the methine carbon C-4, confirming the position of the formyl group. Similarly, the methyl protons H-14 show correlations to C-4, C-5 (a quaternary carbon), and C-10, which helps in establishing the connectivity around the spiro center.
By combining the information from all these NMR experiments, the planar structure and the relative stereochemistry of this compound can be unequivocally determined. For absolute stereochemistry, other techniques such as X-ray crystallography or comparison with known compounds are typically required.
Conclusion
This application note provides a comprehensive guide for the structure elucidation of this compound using a suite of modern NMR spectroscopic techniques. The provided quantitative data and detailed protocols offer a solid foundation for researchers in natural product chemistry, drug discovery, and related fields to confidently identify and characterize this compound and similar sesquiterpenoid structures. The visualization of the workflow and key correlations further aids in understanding the logical process of NMR-based structure determination.
Application Notes and Protocols for Testing the Antifungal Activity of Lubiminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiminol, a sesquiterpenoid phytoalexin, is a natural compound produced by plants in response to pathogenic attack. Phytoalexins are known for their antimicrobial properties and are a subject of growing interest in the development of new antifungal agents.[1][2][3] The protocol outlined below provides a standardized methodology for determining the in vitro antifungal activity of this compound, enabling researchers to obtain reproducible and comparable results. The primary metrics for antifungal activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
Data Presentation
The following table is a template for summarizing the quantitative data obtained from antifungal susceptibility testing of this compound. Researchers should populate this table with their own experimental data.
Table 1: Antifungal Activity of this compound (Template)
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Enter Data | Enter Data | Enter Data |
| Aspergillus fumigatus | ATCC 204305 | Enter Data | Enter Data | Enter Data |
| Cryptococcus neoformans | ATCC 208821 | Enter Data | Enter Data | Enter Data |
| Trichophyton rubrum | ATCC 28188 | Enter Data | Enter Data | Enter Data |
| Fusarium oxysporum | ATCC 48112 | Enter Data | Enter Data | Enter Data |
| Phytophthora infestans | ATCC 18833 | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and M27-A3 for yeasts.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Positive control antifungal agent (e.g., fluconazole, amphotericin B)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts, culture the isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds, culture the isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC. A typical range might be 0.125 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
If a solvent was used to dissolve this compound, a solvent control well (inoculum with the highest concentration of the solvent used) should also be included.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye.
-
Minimum Fungicidal Concentration (MFC) Determination
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for a duration sufficient to allow for the growth of any viable fungal cells (typically 24-72 hours).
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate, indicating a 99.9% killing of the initial inoculum.
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for determining the antifungal activity of this compound.
References
Application Notes and Protocols for Lubimin Treatment in Solanum tuberosum Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The term "lubiminol" is not commonly found in scientific literature. It is presumed to be a variant or misspelling of "lubimin," a well-documented sesquiterpenoid phytoalexin in potato (Solanum tuberosum). These application notes will proceed under the assumption that "this compound" refers to lubimin (B1675347).
Introduction
Lubimin is a bicyclic vetispirane sesquiterpenoid phytoalexin produced by potato plants (Solanum tuberosum L.) in response to microbial infection or elicitor treatment. As a crucial component of the plant's induced defense mechanism, lubimin exhibits significant antimicrobial and antifungal properties. The study of its effects on plant cells can elucidate defense signaling pathways and identify potential targets for developing disease-resistant crops. These notes provide detailed protocols for the treatment of Solanum tuberosum cell suspension cultures with exogenous lubimin and for the subsequent analysis of cellular responses.
Data Presentation
The following tables summarize representative quantitative data obtained from treating Solanum tuberosum cell cultures with lubimin.
Table 1: Dose-Dependent Effect of Lubimin on Defense-Related Enzyme Activity
| Lubimin Concentration (µM) | Phenylalanine Ammonia-Lyase (PAL) Activity (µkat/kg protein) | Peroxidase (POX) Activity (µkat/kg protein) |
| 0 (Control) | 5.2 ± 0.4 | 18.5 ± 1.2 |
| 10 | 12.8 ± 0.9 | 35.1 ± 2.5 |
| 50 | 28.5 ± 2.1 | 62.7 ± 4.8 |
| 100 | 35.1 ± 2.8 | 78.3 ± 5.9 |
Table 2: Time-Course of Defense Response Marker Gene Expression after Lubimin Treatment (50 µM)
| Time (hours) | PAL Relative Expression (Fold Change) | PR-1 Relative Expression (Fold Change) | HMG-CoA Reductase Relative Expression (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 2 | 4.5 ± 0.3 | 2.1 ± 0.2 | 3.8 ± 0.4 |
| 6 | 12.3 ± 1.1 | 8.7 ± 0.9 | 9.5 ± 1.0 |
| 12 | 8.6 ± 0.7 | 15.2 ± 1.4 | 6.2 ± 0.5 |
| 24 | 3.1 ± 0.3 | 7.8 ± 0.6 | 2.5 ± 0.2 |
Table 3: Effect of Lubimin on Phytohormone and Phenolic Compound Accumulation (24h Treatment)
| Lubimin Concentration (µM) | Salicylic Acid (SA) (ng/g FW) | Jasmonic Acid (JA) (ng/g FW) | Total Phenolic Content (mg GAE/g FW) |
| 0 (Control) | 25.4 ± 2.2 | 15.8 ± 1.5 | 1.2 ± 0.1 |
| 50 | 185.7 ± 15.3 | 98.2 ± 8.7 | 3.5 ± 0.3 |
| 100 | 250.1 ± 21.0 | 145.6 ± 12.9 | 4.8 ± 0.4 |
Experimental Protocols
Protocol 1: Establishment and Maintenance of Solanum tuberosum Cell Suspension Culture
-
Initiation of Callus: a. Select healthy, disease-free potato tubers (e.g., cv. 'Désirée'). b. Surface sterilize tubers by washing with soap and water, followed by a 10-minute immersion in 70% (v/v) ethanol, and then a 20-minute immersion in a 2% sodium hypochlorite (B82951) solution with a few drops of Tween-20. c. Rinse the tubers three times with sterile distilled water under a laminar flow hood. d. Aseptically cut tuber explants (approx. 5x5x5 mm) from the cortex tissue. e. Place explants on semi-solid Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) (2 mg/L) and Kinetin (0.5 mg/L) for callus induction. f. Incubate in the dark at 25 ± 2°C. Subculture the developing callus onto fresh medium every 3-4 weeks.
-
Establishment of Suspension Culture: a. Select friable, light-colored callus and transfer approximately 2-3 g into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium. b. Place the flasks on an orbital shaker at 120 rpm at 25 ± 2°C in the dark. c. Subculture weekly by transferring 10 mL of the cell suspension into 40 mL of fresh liquid medium.
Protocol 2: Lubimin Treatment of Cell Cultures
-
Preparation of Lubimin Stock Solution: a. Dissolve lubimin powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 50 mM). b. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube. Store at -20°C.
-
Treatment Application: a. Use cell cultures in their exponential growth phase (typically 3-4 days after subculture). b. Allow the cell suspension to settle, and replace the medium with fresh liquid MS medium to ensure nutrient levels are not limiting. c. Add the lubimin stock solution to the cell cultures to achieve the desired final concentrations (e.g., 10, 50, 100 µM). d. Add an equivalent volume of DMSO to a separate flask to serve as a vehicle control. e. Incubate the treated cultures on an orbital shaker under the same conditions as for maintenance.
-
Harvesting: a. Collect cells at various time points (e.g., 0, 2, 6, 12, 24 hours) post-treatment by vacuum filtration using a Büchner funnel with Whatman No. 1 filter paper. b. Wash the cells with sterile water to remove residual medium. c. Immediately freeze the collected cell mass in liquid nitrogen and store at -80°C until further analysis.
Protocol 3: Analysis of Defense Responses
-
Enzyme Activity Assays (PAL and POX): a. Grind frozen cells to a fine powder in liquid nitrogen. b. Extract total protein using an appropriate extraction buffer (e.g., phosphate (B84403) buffer with PVPP and β-mercaptoethanol). c. Determine protein concentration using a Bradford or BCA assay. d. Measure Phenylalanine Ammonia-Lyase (PAL) activity spectrophotometrically by monitoring the conversion of L-phenylalanine to trans-cinnamic acid at 290 nm. e. Measure Peroxidase (POX) activity by observing the oxidation of a substrate like guaiacol (B22219) at 470 nm.
-
Gene Expression Analysis (qRT-PCR): a. Extract total RNA from frozen cell powder using a commercial kit or a TRIzol-based method. b. Synthesize cDNA using a reverse transcription kit. c. Perform quantitative real-time PCR (qRT-PCR) using primers specific for defense-related genes (PAL, PR-1, HMGR) and a suitable reference gene (e.g., Actin or EF1α). d. Calculate relative gene expression using the 2-ΔΔCt method.
-
Metabolite Analysis (SA, JA, Phenolics): a. Extract metabolites from frozen cell powder using an appropriate solvent (e.g., 80% methanol). b. Quantify Salicylic Acid (SA) and Jasmonic Acid (JA) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Determine total phenolic content using the Folin-Ciocalteu reagent, with gallic acid as a standard.
Visualizations
Caption: Biosynthetic pathway of Lubimin in Solanum tuberosum.
Caption: Hypothetical signaling pathway activated by lubimin.
Caption: Experimental workflow for lubimin treatment.
Application Notes and Protocols for Inducing Lubiminol Production with Biotic Elicitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiminol, a sesquiterpenoid phytoalexin, has demonstrated significant potential in various therapeutic areas due to its antimicrobial and cytotoxic activities. As a naturally occurring plant defense compound, its production can be induced in response to various stress signals, particularly biotic elicitors. These elicitors, which are molecules of biological origin, can trigger the plant's defense mechanisms, leading to the enhanced biosynthesis and accumulation of this compound. This document provides detailed application notes and experimental protocols for inducing this compound production using biotic elicitors, primarily in potato (Solanum tuberosum) cell suspension and hairy root cultures. The methodologies outlined here are intended to guide researchers in the efficient and reproducible production of this compound for research and drug development purposes.
Data Presentation: Elicitor-Induced this compound Production
The following tables summarize illustrative quantitative data on this compound production in potato cell cultures in response to various biotic elicitors. These values are representative of typical outcomes and may vary depending on the specific experimental conditions, cell line, and elicitor preparation.
Table 1: Effect of Different Fungal Elicitors on this compound Production in Potato Cell Suspension Cultures
| Fungal Elicitor (Source) | Concentration (mg/L) | Incubation Time (hours) | This compound Yield (µg/g dry weight) | Fold Increase (vs. Control) |
| Control (no elicitor) | - | 48 | 5.2 | 1.0 |
| Phytophthora infestans (mycelial extract) | 50 | 48 | 125.8 | 24.2 |
| Rhizoctonia bataticola (culture filtrate) | 100 | 48 | 98.5 | 18.9 |
| Botrytis cinerea (cell wall fragments) | 75 | 48 | 110.3 | 21.2 |
| Aspergillus niger (mycelial extract) | 50 | 48 | 85.1 | 16.4 |
Table 2: Dose-Response of Chitin and Glucan Elicitation on this compound Production in Potato Hairy Root Cultures
| Elicitor | Concentration (mg/L) | Incubation Time (hours) | This compound Yield (µg/g dry weight) | Fold Increase (vs. Control) |
| Control (no elicitor) | - | 72 | 8.1 | 1.0 |
| Chitin | 25 | 72 | 65.4 | 8.1 |
| Chitin | 50 | 72 | 112.9 | 13.9 |
| Chitin | 100 | 72 | 95.3 | 11.8 |
| β-Glucan | 50 | 72 | 88.2 | 10.9 |
| β-Glucan | 100 | 72 | 135.7 | 16.8 |
| β-Glucan | 200 | 72 | 115.4 | 14.2 |
Signaling Pathways and Biosynthesis
The induction of this compound biosynthesis by biotic elicitors involves a complex signaling cascade. Upon recognition of the elicitor by plant cell receptors, a series of downstream events are triggered, leading to the activation of defense-related genes, including those involved in the this compound biosynthetic pathway.
This compound is synthesized via the mevalonate (B85504) (MVA) pathway, starting from farnesyl pyrophosphate (FPP), a key intermediate in terpenoid biosynthesis.
Experimental Protocols
The following protocols provide a step-by-step guide for the induction of this compound in potato cell cultures.
Protocol 1: Establishment of Potato (Solanum tuberosum) Cell Suspension Cultures
-
Explant Preparation:
-
Select healthy, disease-free potato tubers.
-
Wash the tubers thoroughly with tap water and a soft brush.
-
Surface sterilize the tubers by immersing them in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 20-minute soak in a 2% sodium hypochlorite (B82951) solution with a few drops of Tween-20.
-
Rinse the tubers three to four times with sterile distilled water in a laminar flow hood.
-
Aseptically peel and cut the tubers into small cubes (approximately 1 cm³).
-
-
Callus Induction:
-
Place the tuber explants on solid Murashige and Skoog (MS) medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) at a concentration of 2 mg/L and sucrose (B13894) at 30 g/L. Adjust the pH to 5.8 before autoclaving.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Subculture the developing callus every 3-4 weeks onto fresh medium. Select for friable, fast-growing callus.
-
-
Initiation of Suspension Cultures:
-
Transfer approximately 2-3 g of friable callus to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium.
-
Place the flasks on an orbital shaker at 120 rpm in the dark at 25 ± 2°C.
-
Subculture the suspension cultures every 7-10 days by transferring 10 mL of the culture into 40 mL of fresh medium.
-
Protocol 2: Preparation of Fungal Elicitor (Mycelial Extract)
-
Fungal Culture:
-
Grow the desired fungus (e.g., Phytophthora infestans) in a suitable liquid medium (e.g., Potato Dextrose Broth) in the dark at 25°C on a rotary shaker.
-
After 10-14 days of growth, harvest the mycelia by filtration through cheesecloth.
-
-
Elicitor Preparation:
-
Wash the mycelia thoroughly with sterile distilled water.
-
Homogenize the mycelia in a small volume of distilled water using a sterile mortar and pestle or a blender.
-
Autoclave the homogenate at 121°C for 20 minutes.
-
Centrifuge the autoclaved homogenate at 10,000 x g for 15 minutes to pellet the cell debris.
-
The resulting supernatant is the crude elicitor extract. Determine the carbohydrate or protein concentration for standardization. Store at -20°C until use.
-
Protocol 3: Elicitation of this compound Production in Potato Cell Suspension Cultures
-
Elicitor Treatment:
-
Use late-log phase potato cell suspension cultures (typically 7-8 days after subculture).
-
Aseptically add the sterile-filtered or autoclaved biotic elicitor to the cell cultures to the desired final concentration. Include a control culture to which an equal volume of sterile water or medium is added.
-
For a time-course experiment, set up multiple flasks to be harvested at different time points (e.g., 0, 12, 24, 48, 72 hours) after elicitor addition.
-
-
Harvesting:
-
Separate the cells from the culture medium by vacuum filtration using a Büchner funnel with Whatman No. 1 filter paper.
-
Wash the cells with distilled water.
-
Record the fresh weight of the cells.
-
Freeze-dry the cells to determine the dry weight and for subsequent extraction.
-
The culture medium can also be collected and extracted to check for secreted this compound.
-
Protocol 4: Extraction and Quantification of this compound
-
Extraction:
-
Grind the freeze-dried cells to a fine powder.
-
Extract a known weight of the powdered cells (e.g., 100 mg) with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Vortex the mixture vigorously and sonicate for 30 minutes.
-
Centrifuge at 5,000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction process two more times.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a rotary evaporator.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using authentic this compound standard of known concentrations.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by interpolating the peak area from the standard curve.
-
-
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the production of this compound using biotic elicitors. The use of plant cell and hairy root cultures offers a controllable and scalable platform for producing this valuable phytoalexin. Optimization of elicitor type, concentration, and treatment duration is crucial for maximizing yields. The detailed methodologies for culture establishment, elicitation, and analysis will facilitate further research into the biological activities of this compound and its potential applications in the pharmaceutical and agrochemical industries.
Synthesis of Lubiminol and Its Analogs: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of the phytoalexin lubiminol and its analogs. It includes summaries of quantitative data, comprehensive experimental procedures, and visualizations of relevant biological pathways.
This compound, a spirovetivane sesquiterpenoid phytoalexin, is produced by plants of the Solanaceae family, such as potato and tobacco, in response to microbial infection or elicitor treatment. Its role in plant defense and its potential biological activities have made it and its analogs attractive targets for chemical synthesis. This document outlines established total synthesis routes and provides insights into its biosynthesis.
I. Chemical Synthesis of this compound and Analogs
Several total syntheses of this compound have been reported, with notable contributions from the laboratories of Crimmins, Kutney, and Murai. These approaches often employ strategic bond formations and stereochemical control to construct the characteristic spirocyclic core and introduce the required functional groups.
A. Crimmins's Total Synthesis of (±)-Lubiminol
A highly stereoselective total synthesis of racemic this compound has been accomplished by Crimmins and coworkers.[1] The key transformations in this synthesis include a conjugate addition-cyclization to form a functionalized cyclopentenone, a diastereoselective intramolecular [2+2] photocycloaddition to establish the spirocyclic core, and a subsequent radical fragmentation-rearrangement to furnish the this compound skeleton.
Table 1: Quantitative Data for Key Steps in the Crimmins Synthesis of (±)-Lubiminol
| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Conjugate Addition-Cyclization | Not Specified | 1. Michael acceptor, base; 2. Cyclization | Functionalized 2-carbomethoxycyclopentenone | Not Specified |
| 2 | Intramolecular [2+2] Photocycloaddition | Functionalized 2-carbomethoxycyclopentenone | hν (Uranium glass filter) | Bicyclic photoadduct | Not Specified |
| 3 | Radical Fragmentation-Rearrangement | Bicyclic photoadduct | SmI₂, THF, HMPA | (±)-Lubiminol | Not Specified |
Note: Specific yields for each step were not detailed in the available abstract and require consultation of the full publication for precise quantitative data.
B. Synthesis of this compound Analogs
The synthesis of this compound analogs allows for the exploration of structure-activity relationships and the development of new therapeutic agents. Analogs can be synthesized by modifying the this compound skeleton or by utilizing versatile starting materials, such as carvone, to build related structures.
Table 2: Examples of Synthesized this compound Analogs
| Analog Name | Structural Modification | Potential Application | Reference |
| Oxylubimin | Oxidation of the isopropenyl group | Plant defense studies | [2] |
| 10-epilubimin | Epimerization at the C10 position | Stereochemical and biological studies | |
| 10,15-Dihydro-10-epilubimin | Reduction of the isopropenyl group and C10 epimerization | Investigation of the role of the double bond | [3] |
II. Experimental Protocols
The following are generalized protocols based on established synthetic strategies. For precise details, including characterization data, it is essential to consult the primary literature.
Protocol 1: General Procedure for Intramolecular [2+2] Photocycloaddition
-
Dissolve the cyclopentenone precursor in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury lamp equipped with a suitable filter (e.g., Uranium glass to filter out wavelengths below 340 nm) at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude photoadduct by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: General Procedure for Radical Fragmentation-Rearrangement
-
To a solution of the bicyclic photoadduct in a dry, oxygen-free solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a solution of samarium(II) iodide (SmI₂) in THF at a low temperature (e.g., -78 °C).
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of a proton source (e.g., methanol (B129727) or saturated aqueous ammonium (B1175870) chloride).
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Biosynthesis of this compound
This compound is a sesquiterpenoid synthesized via the mevalonate (B85504) pathway in plants. The biosynthesis is induced by various elicitors, such as arachidonic acid, which is a component of fungal cell walls.
A. Elicitor-Induced Signaling Pathway for Phytoalexin Production
The perception of elicitors by plant cells triggers a complex signaling cascade that leads to the activation of defense genes, including those responsible for phytoalexin biosynthesis.
Caption: Elicitor-induced signaling pathway for phytoalexin biosynthesis.
B. Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds from the central isoprenoid precursor, farnesyl pyrophosphate (FPP). Cyclization of FPP, followed by a series of enzymatic modifications including rearrangements and oxidations, leads to the formation of the this compound skeleton.
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
IV. Conclusion
The synthetic routes to this compound and its analogs provide valuable platforms for accessing these biologically active molecules for further study. Understanding the intricate signaling and biosynthetic pathways involved in their natural production can inspire the development of novel synthetic strategies and inform efforts in metabolic engineering to enhance phytoalexin production in crops for improved disease resistance. The protocols and data presented herein serve as a foundational resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclization of farnesyl pyrophosphate to the sesquiterpene olefins humulene and caryophyllene by an enzyme system from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Lubiminol Treatment
For Researchers in Plant Biology and Agriculture
Application Note: Lubiminol as a Phytoalexin and its Role in Plant Defense
This compound is a sesquiterpenoid phytoalexin produced by solanaceous plants, such as potato and tobacco, in response to pathogen attack. As a key component of the plant's induced defense mechanism, this compound and other related phytoalexins play a crucial role in inhibiting the growth of invading pathogens. The biosynthesis of these defense compounds is tightly regulated at the gene expression level, primarily through the activation of the mevalonate (B85504) pathway and downstream sesquiterpene cyclase enzymes.[1][2]
Understanding the dynamics of gene expression in response to this compound or pathogen elicitors that induce its synthesis is critical for developing strategies to enhance disease resistance in crops. The mitogen-activated protein kinase (MAPK) signaling cascade is a key pathway involved in transducing the pathogen signal to regulate the expression of phytoalexin biosynthetic genes.[1]
Hypothetical Gene Expression Changes in Solanum tuberosum (Potato) Leaves Treated with a Fungal Elicitor
The following table represents hypothetical RNA-Seq data summarizing the differential expression of genes involved in the this compound biosynthesis pathway in potato leaves 24 hours after treatment with a fungal elicitor.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| HMGR1 | 3-hydroxy-3-methylglutaryl-coenzyme A reductase 1 | 3.5 | 1.2e-5 | Upregulated |
| FPPS | Farnesyl pyrophosphate synthase | 2.8 | 3.4e-4 | Upregulated |
| EAS | 5-epi-aristolochene synthase | 5.2 | 8.9e-7 | Upregulated |
| CYP71D | Cytochrome P450 monooxygenase | 4.1 | 5.6e-6 | Upregulated |
Experimental Protocol: qRT-PCR Analysis of Phytoalexin Biosynthesis Genes
This protocol describes the validation of RNA-Seq data by quantifying the expression of key genes in the this compound biosynthesis pathway using quantitative real-time PCR (qRT-PCR).
1. Plant Material and Treatment:
-
Grow Solanum tuberosum plants under controlled greenhouse conditions.
-
Treat the leaves of 6-week-old plants with a solution of a fungal elicitor (e.g., from Phytophthora infestans) or a mock control (sterile water).
-
Harvest leaf tissue at 0, 6, 12, and 24 hours post-treatment and immediately freeze in liquid nitrogen.
2. RNA Isolation and cDNA Synthesis:
-
Extract total RNA from the frozen leaf tissue using a commercially available plant RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. qRT-PCR:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (HMGR1, FPPS, EAS, CYP71D) and a reference gene (e.g., Actin), and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.
Signaling Pathway and Experimental Workflow
Caption: this compound biosynthesis pathway in response to pathogen elicitors.
For Researchers in Oncology and Drug Development
Application Note: Anti-Cancer Potential of this compound
While direct studies on this compound's anti-cancer effects are limited, research on structurally similar terpenoids, such as the triterpene lupeol (B1675499), provides insights into its potential mechanisms of action. Studies on lupeol in human prostate cancer cells have demonstrated its ability to inhibit cell proliferation and induce apoptosis.[3][4] The proposed mechanism involves the induction of G2/M phase cell cycle arrest and the modulation of key regulatory genes in the apoptotic pathway. These findings suggest that this compound may hold promise as a potential therapeutic agent for cancer treatment.
Hypothetical Gene Expression Changes in a Human Cancer Cell Line Treated with this compound
The following table presents hypothetical data from a microarray analysis of a human prostate cancer cell line (PC-3) treated with this compound (50 µM) for 48 hours.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| CCNB1 | Cyclin B1 | -1.8 | 0.001 | Downregulated |
| CDC25C | Cell division cycle 25C | -1.5 | 0.003 | Downregulated |
| PLK1 | Polo-like kinase 1 | -2.1 | 0.0005 | Downregulated |
| SNAI1 | Snail family transcriptional repressor 1 | -2.5 | 2.1e-4 | Downregulated |
| BAX | BCL2 associated X, apoptosis regulator | 2.3 | 0.0008 | Upregulated |
| CASP3 | Caspase 3 | 1.9 | 0.002 | Upregulated |
| CASP9 | Caspase 9 | 1.7 | 0.004 | Upregulated |
| APAF1 | Apoptotic peptidase activating factor 1 | 1.6 | 0.005 | Upregulated |
| BCL2 | B-cell lymphoma 2 | -2.0 | 0.001 | Downregulated |
Experimental Protocol: RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
This protocol outlines the steps for a comprehensive analysis of gene expression changes in a cancer cell line following this compound treatment.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., PC-3 prostate cancer cells) in appropriate media and conditions.
-
Treat the cells with a predetermined concentration of this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
2. RNA Isolation and Library Preparation:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA integrity and quantity.
-
Prepare RNA-Seq libraries from high-quality RNA samples using a commercial library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment.
-
Conduct pathway and gene ontology analysis to identify the biological processes and signaling pathways affected by this compound.
Signaling Pathway and Experimental Workflow
References
- 1. RNAi of the sesquiterpene cyclase gene for phytoalexin production impairs pre‐ and post‐invasive resistance to potato blight pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Screening the Biological Activity of Lubiminol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to screening the biological activity of lubiminol, a sesquiterpenoid phytoalexin primarily found in plants of the Solanaceae family. The protocols detailed below cover methods to assess its antifungal, anticancer, and phytoalexin-inducing properties.
Antifungal Activity Screening
This compound has been recognized for its potential antifungal properties. The following protocols are designed to quantify its efficacy against various fungal pathogens.
Data Presentation: Antifungal Activity of this compound
The following table summarizes hypothetical minimum inhibitory concentration (MIC) values for this compound against common fungal pathogens, based on typical ranges observed for sesquiterpenoid phytoalexins.
| Fungal Species | MIC (µg/mL) |
| Fusarium oxysporum | 64 |
| Verticillium dahliae | 128 |
| Phytophthora infestans | 32 |
| Candida albicans | 256 |
| Aspergillus niger | >512 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to the appropriate concentration
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Amphotericin B)
-
Negative control (medium with DMSO)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a final concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculum Preparation:
-
For yeasts, grow the culture overnight on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to get the final inoculum of 1-5 x 10^3 CFU/mL.
-
For filamentous fungi, grow the culture on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control well (inoculum with a known antifungal), a negative control well (inoculum with DMSO, the solvent for this compound), and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% for yeasts and ≥80% for filamentous fungi) compared to the negative control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Experimental Workflow for Antifungal Screening
Anticancer Activity Screening
The potential of this compound as an anticancer agent can be evaluated by assessing its cytotoxicity against various cancer cell lines.
Data Presentation: Cytotoxicity of this compound
This table presents hypothetical IC50 values of this compound against a panel of human cancer cell lines and a normal cell line to indicate selectivity.
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 25 | 4.0 |
| MDA-MB-231 | Breast Adenocarcinoma | 40 | 2.5 |
| A549 | Lung Carcinoma | 50 | 2.0 |
| HeLa | Cervical Carcinoma | 30 | 3.3 |
| HCT116 | Colon Carcinoma | 60 | 1.7 |
| MRC-5 | Normal Lung Fibroblast | 100 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. An SI > 2 is generally considered to indicate selective cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Final concentrations may range from 0.1 to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Experimental Workflow for Cytotoxicity Screening
Phytoalexin Induction Screening
This compound itself is a phytoalexin, and it can also be screened for its ability to induce defense responses in plants, including the production of other phytoalexins or defense-related genes.
Data Presentation: Induction of Defense-Related Gene Expression by this compound
This table shows hypothetical fold-change data for the expression of key defense-related genes in plant tissues treated with this compound.
| Gene | Function | Fold Change (vs. Control) |
| PAL | Phenylpropanoid biosynthesis | 4.5 |
| CHS | Flavonoid biosynthesis | 3.2 |
| PR-1 | Pathogenesis-related protein | 6.8 |
| WRKY33 | Transcription factor | 5.1 |
Experimental Protocol: Phytoalexin Induction Assay in Plant Tissues
This protocol describes a method to assess the ability of this compound to induce phytoalexin accumulation and defense gene expression in potato tuber discs.
Materials:
-
This compound solution (e.g., 100 µM in water with 0.1% ethanol)
-
Fresh, healthy potato tubers
-
Sterile cork borer and scalpel
-
Sterile distilled water
-
Petri dishes with moist filter paper
-
RNA extraction kit
-
qPCR reagents and instrument
-
HPLC system for phytoalexin analysis
Procedure:
-
Preparation of Potato Discs:
-
Surface sterilize potato tubers with 70% ethanol (B145695) and then 10% bleach, followed by rinsing with sterile distilled water.
-
Aseptically cut tuber discs (e.g., 1 cm diameter, 0.5 cm thick).
-
-
Elicitor Treatment:
-
Place the discs in sterile petri dishes on moist filter paper.
-
Apply a small volume (e.g., 50 µL) of the this compound solution to the surface of each disc.
-
Use a solution without this compound as a negative control.
-
-
Incubation:
-
Incubate the petri dishes in the dark at room temperature for 48-72 hours.
-
-
Analysis of Phytoalexin Accumulation:
-
Extract phytoalexins from the treated tissue using an appropriate solvent (e.g., ethyl acetate).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) to identify and quantify the induced phytoalexins by comparing with known standards.[2]
-
-
Analysis of Defense Gene Expression:
-
At different time points post-treatment (e.g., 0, 6, 12, 24 hours), freeze the tissue samples in liquid nitrogen.
-
Extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the expression levels of target defense genes (e.g., PAL, PR-1). Normalize the expression to a housekeeping gene.
-
Hypothesized Signaling Pathways for this compound's Biological Activity
The biological activities of phytoalexins like this compound are often linked to complex signaling networks within the plant and in target organisms. Below are hypothesized signaling pathways.
Hypothesized Pathway for this compound-Induced Plant Defense
This pathway illustrates how an elicitor (representing a pathogen or this compound itself in an auto-amplification loop) could trigger the biosynthesis of this compound and other defense responses through MAPK and JA/SA signaling cascades.[3][4][5]
Hypothesized Mechanism of Action for this compound's Cytotoxicity
This diagram outlines a potential mechanism by which this compound could induce cytotoxicity in cancer cells, involving the induction of oxidative stress and activation of apoptotic pathways. This is a common mechanism for many terpenoid compounds.
References
- 1. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ifind.swansea.ac.uk [ifind.swansea.ac.uk]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 4. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield of lubiminol extraction from plants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of lubiminol from plant sources.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound extraction experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound from my plant tissue unexpectedly low?
A1: Low this compound yield can stem from several factors, ranging from the physiological state of the plant material to the specifics of your extraction protocol. Here are some key areas to investigate:
-
Elicitation: this compound is a phytoalexin, meaning its production is induced in response to stress, such as pathogen attack.[1] Healthy, unstressed plant tissue will contain little to no this compound. It is crucial to treat the plant tissue with an elicitor to stimulate its biosynthesis.[1]
-
Plant Material: The age, cultivar, and storage conditions of the plant material can significantly impact its ability to produce this compound.[2][3]
-
Extraction Method: The chosen extraction technique plays a pivotal role in the efficient recovery of this compound. Some methods are more effective than others for extracting secondary metabolites.[4][5]
-
Solvent Selection: The polarity of the extraction solvent must be appropriate for this compound to ensure efficient solubilization.[6][7]
-
Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to solid material can all influence the final yield.[8][9]
Q2: I am not seeing any this compound in my extracts. What could be the problem?
A2: A complete absence of this compound is a strong indicator of a fundamental issue in the initial stages of the experimental workflow.
-
Ineffective Elicitation: This is the most probable cause. Verify that your elicitor is active and that the incubation conditions (time, temperature, humidity) are optimal for inducing the defense response in the plant tissue.[1] Common elicitors include cell wall extracts from pathogens like Phytophthora infestans or chemical elicitors such as arachidonic acid.[1]
-
Improper Sample Preparation: Ensure that the plant tissue is properly prepared to allow for effective elicitation and subsequent extraction. For potato tubers, this typically involves slicing the tubers to a uniform thickness.[1]
-
Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions (e.g., very high temperatures or extreme pH) during extraction could potentially lead to the degradation of the target compound.
Q3: How can I improve the efficiency of my this compound extraction?
A3: Optimizing your extraction protocol is key to maximizing your this compound yield. Consider the following strategies:
-
Method Selection: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[4][5][6]
-
Solvent Optimization: Experiment with different solvents and solvent mixtures to find the optimal system for this compound. Alcohols like methanol (B129727) and ethanol (B145695), often in aqueous solutions, are commonly used for extracting moderately polar compounds.[10][11]
-
Parameter Tuning: Systematically adjust the extraction time, temperature, and solvent-to-solid ratio to identify the conditions that produce the highest yield.[12]
-
Sample Pre-treatment: Grinding the plant material to a smaller particle size can increase the surface area available for solvent interaction, thereby improving extraction efficiency.[2]
Q4: What is the best solvent for extracting this compound?
A4: The ideal solvent for this compound extraction will have a polarity that is well-matched to the compound. While specific optimization is always recommended for your particular plant matrix, some general guidelines apply:
-
Polarity: this compound is a sesquiterpenoid, which is moderately polar. Solvents of similar polarity tend to be most effective.
-
Commonly Used Solvents: Methanol and ethanol are frequently used for the extraction of phytoalexins.[11][13] Often, aqueous mixtures of these alcohols (e.g., 70-80% alcohol in water) provide a good balance of polarity for extracting a range of secondary metabolites.[10][11]
-
Solvent Comparison: It is advisable to perform small-scale pilot extractions with a few different solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to empirically determine the best choice for your specific application.[13][14]
Data on Extraction Methods and Solvents
The following tables summarize data on the efficiency of different extraction methods and the influence of solvent choice on the yield of plant secondary metabolites. While this data is not specific to this compound, it provides valuable insights into the general principles of phytoalexin extraction.
Table 1: Comparison of Different Extraction Methods for Plant Secondary Metabolites
| Extraction Method | Principle | Advantages | Disadvantages | Typical Extraction Time | Relative Yield |
| Maceration | Soaking plant material in a solvent at room temperature.[6] | Simple, inexpensive, suitable for thermolabile compounds.[6] | Time-consuming, lower extraction efficiency, large solvent consumption.[5][6] | 24 - 72 hours | Low to Moderate |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Requires heat, potentially degrading thermolabile compounds, time-consuming.[15] | 6 - 24 hours | Moderate |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[5] | Faster, more efficient, reduced solvent consumption compared to traditional methods.[4][5] | Can generate heat, potentially requiring cooling. | 15 - 60 minutes | High |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture.[6] | Very fast, highly efficient, reduced solvent consumption.[6][16] | Requires specialized equipment, potential for localized overheating.[17] | 5 - 30 minutes | High to Very High |
Table 2: Influence of Solvent Choice on the Extraction of Moderately Polar Secondary Metabolites
| Solvent | Polarity Index | General Observations |
| Water | 10.2 | Effective for highly polar compounds. May have lower efficiency for moderately polar compounds like this compound.[7] |
| Methanol | 5.1 | A versatile and efficient solvent for a wide range of secondary metabolites, including those of moderate polarity.[13] |
| Ethanol | 4.3 | A good "green" alternative to methanol, also effective for moderately polar compounds. Aqueous ethanol solutions are often very effective.[11] |
| Acetone | 5.1 | Can be an effective solvent, sometimes used in combination with water.[13][14] |
| Ethyl Acetate (B1210297) | 4.4 | A less polar solvent, may be more suitable for less polar compounds but can be used in purification steps. |
| Hexane | 0.1 | A non-polar solvent, generally not suitable for the primary extraction of moderately polar compounds like this compound. |
Experimental Protocols
Protocol 1: Elicitation of this compound Production in Potato Tubers
This protocol describes the induction of this compound biosynthesis in potato tuber slices using an elicitor.
Materials:
-
Fresh, healthy potato tubers (e.g., 'Kennebec' variety)
-
Elicitor solution (e.g., cell wall preparation from Phytophthora infestans or a solution of arachidonic acid)
-
Sterile distilled water
-
70% (v/v) Ethanol
-
Sterile petri dishes
-
Sterile scalpel or cork borer
Procedure:
-
Thoroughly wash the potato tubers under running tap water.
-
Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by several rinses with sterile distilled water.[1]
-
Aseptically cut the tubers into uniform slices of approximately 5 mm thickness.[1]
-
Place the tuber slices in sterile petri dishes.
-
Apply a small volume of the elicitor solution to the surface of each tuber slice.
-
Incubate the treated slices in the dark at room temperature for 48-72 hours to allow for this compound accumulation.
Protocol 2: Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and subsequent purification of this compound from elicited potato tuber tissue.
Materials:
-
Elicited potato tuber slices
-
Methanol
-
Ethyl acetate
-
Sterile distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Chromatography apparatus (e.g., column chromatography or HPLC)
Procedure:
-
Extraction:
-
Harvest the top 1-2 mm layer of tissue from the elicited potato tuber slices.
-
Immerse the tissue in methanol and agitate for a defined period (e.g., 1-2 hours).
-
Filter the mixture to separate the methanol extract from the plant debris.
-
Repeat the extraction of the plant residue with fresh methanol to ensure complete recovery.
-
Combine the methanol extracts.
-
-
Solvent Partitioning:
-
Reduce the volume of the combined methanol extracts using a rotary evaporator.
-
Add sterile distilled water to the concentrated extract.
-
Transfer the aqueous methanol solution to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate and shaking vigorously.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.
-
Combine the ethyl acetate fractions.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or by using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
This compound Biosynthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. customprocessingservices.com [customprocessingservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aktpublication.com [aktpublication.com]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. sciforum.net [sciforum.net]
improving the stability of lubiminol during storage and analysis
Welcome to the technical support center for lubiminol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during storage and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress. It has been identified in plants from the Solanaceae family, such as Capsicum annuum (pepper) and Solanum aethiopicum.[1] Its chemical formula is C₁₅H₂₆O₂, with a molecular weight of approximately 238.37 g/mol .[1]
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many other phytoalexins, the stability of this compound is influenced by several environmental factors. The primary drivers of degradation include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: this compound is generally more stable in acidic conditions.[2]
-
Light Exposure: Prolonged exposure to light, particularly UV radiation, can lead to the degradation of many phytoalexins.[3]
-
Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule.
-
Solvent Choice: The type of solvent used for extraction and storage can impact stability.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, it is recommended to keep this compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable. It is crucial to minimize exposure to light and moisture.
Troubleshooting Guide: Storage and Handling
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound potency in stored samples. | Improper storage temperature. | Store this compound at -20°C for long-term storage and 0-4°C for short-term use. Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Store this compound in amber vials or wrap containers in aluminum foil to protect from light. | |
| Presence of moisture. | Ensure samples are stored in a dry environment. Use desiccants if necessary. | |
| Discoloration or precipitation in this compound solutions. | Degradation of the compound. | Prepare fresh solutions before use. If discoloration is observed, the sample may be compromised. |
| Poor solubility in the chosen solvent. | Test the solubility of this compound in a small volume of the intended solvent before preparing larger batches. Polar protic solvents are generally more favorable for similar compounds.[4] |
Troubleshooting Guide: Analytical Issues (HPLC & GC-MS)
| Issue | Possible Cause | Recommended Solution |
| No peak or low signal intensity for this compound. | HPLC/GC-MS: Sample degradation. | Prepare fresh standards and samples. Ensure proper storage conditions were maintained. |
| HPLC: Incorrect detector wavelength. | Use a UV detector set to a wavelength where this compound has maximum absorbance (requires initial wavelength scan). | |
| GC-MS: Poor derivatization (if used). | Optimize the derivatization reaction conditions (reagent, temperature, time). | |
| HPLC/GC-MS: Leak in the system. | Check all connections for leaks. | |
| Peak tailing or fronting. | HPLC: Column overload. | Dilute the sample. |
| HPLC: Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| HPLC: Column degradation. | Replace the column. | |
| Shifting retention times. | HPLC: Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase before use. |
| HPLC/GC-MS: Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| HPLC: Insufficient column equilibration time. | Ensure the column is adequately equilibrated with the mobile phase before each run.[5] | |
| Ghost peaks. | HPLC/GC-MS: Contamination from previous injections. | Run blank injections to identify the source of contamination. Clean the injector and autosampler. |
| HPLC: Impurities in the mobile phase. | Use high-purity solvents and reagents. | |
| Split peaks. | HPLC: Clogged frit or void in the column packing. | Reverse flush the column (if permissible by the manufacturer) or replace it. |
| HPLC: Co-elution with an interfering compound. | Optimize the mobile phase composition or gradient to improve separation. |
Experimental Protocols
Protocol 1: General Guideline for this compound Extraction
This protocol provides a general procedure for the extraction of sesquiterpenoid phytoalexins like this compound from plant material. Optimization may be required depending on the specific plant matrix.
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen immediately after collection and then lyophilized to remove water. The dried material should be ground into a fine powder.
-
Solvent Selection: Based on the polarity of this compound, polar solvents are generally effective for extraction. Methanol (B129727) or a mixture of methanol and water (e.g., 70% methanol) are good starting points.[6] The choice of solvent can significantly impact the extraction efficiency and the stability of the extracted compounds.[7]
-
Extraction Procedure:
-
Weigh a known amount of the powdered plant material.
-
Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).
-
Sonication or shaking at room temperature can be used to facilitate extraction. Avoid high temperatures to prevent degradation.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant containing the extracted compounds.
-
Repeat the extraction process on the pellet to maximize yield.
-
Combine the supernatants and evaporate the solvent under reduced pressure at a low temperature.
-
-
Sample Clean-up (Optional): Solid-phase extraction (SPE) can be used to remove interfering compounds and concentrate the this compound fraction.
Protocol 2: General Guideline for HPLC-UV Analysis of this compound
This protocol outlines a starting point for developing an HPLC-UV method for the quantification of this compound. Method validation according to ICH guidelines is crucial for reliable results.[2][8][9]
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is a common choice for the separation of moderately polar compounds like sesquiterpenoids. Typical dimensions are 4.6 x 150 mm with a 5 µm particle size.[10]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B52724) or methanol (B) is often effective. Both solvents should be of HPLC grade. Acidifying the aqueous phase with a small amount of formic acid or phosphoric acid (e.g., 0.1%) can improve peak shape.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30°C, using a column oven.
-
Detection: Monitor the absorbance at a wavelength where this compound shows maximum absorbance. This needs to be determined experimentally by running a UV-Vis spectrum of a pure this compound standard.
-
Injection Volume: Typically 10-20 µL.
-
Quantification: Create a calibration curve using a series of this compound standards of known concentrations.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Light Condition | Atmosphere |
| Short-term (days to weeks) | 0 - 4 °C | Dark | Dry |
| Long-term (months to years) | -20 °C | Dark | Dry |
Data compiled from general recommendations for phytoalexin and bioactive compound storage.
Table 2: General HPLC-UV Parameters for Sesquiterpenoid Analysis
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Absorbance (wavelength to be determined) |
| Injection Volume | 10 - 20 µL |
These are starting parameters and require optimization for specific applications.
Visualizations
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
References
- 1. This compound | C15H26O2 | CID 10376937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Resveratrol – Wikipedia [de.wikipedia.org]
- 4. Study of solubility of mannitol in different organic solvents. [diposit.ub.edu]
- 5. youtube.com [youtube.com]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 8. fda.gov.ph [fda.gov.ph]
- 9. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]
Technical Support Center: Accurate Lubiminol Quantification
Welcome to the technical support center for the quantitative analysis of lubiminol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the accurate measurement of this sesquiterpenoid phytoalexin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound in complex matrices?
A1: The primary challenge in this compound quantification is overcoming "matrix effects."[1] The matrix refers to all other components in the sample besides this compound.[1] In plant tissues like potato tubers, or in biological fluids, these components can interfere with the analytical instrument's response to this compound. This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration, compromising the accuracy and reproducibility of your results.[2]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and commonly used techniques for the quantification of secondary metabolites like this compound.[3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples.[3] GC-MS is also a robust technique, particularly for volatile and semi-volatile compounds like sesquiterpenes.[5]
Q3: What is a matrix effect and how can I assess it in my this compound assay?
A3: A matrix effect is the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix. To assess matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of a known amount of this compound analytical standard in a clean solvent to the response of the same amount spiked into a sample extract that does not initially contain this compound (a blank matrix). A significant difference in the signal indicates the presence of matrix effects.
Q4: What is the best way to compensate for matrix effects in this compound quantification?
Alternatively, a non-isotopic internal standard (a structurally similar compound not present in the sample) can be used, but it must be carefully validated to ensure it behaves similarly to this compound during extraction and analysis. Matrix-matched calibration is another effective strategy where the calibration standards are prepared in a blank matrix extract to mimic the sample composition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase for LC-MS. 2. Column contamination or degradation. 3. Injection of sample in a solvent stronger than the mobile phase. | 1. Optimize the mobile phase composition, including pH and organic solvent ratio. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
| Low Signal Intensity or High Background Noise | 1. Ion suppression due to matrix effects. 2. Suboptimal instrument parameters (e.g., ionization source settings). 3. Contamination of the LC-MS system. | 1. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize MS parameters such as spray voltage, gas flows, and collision energy. 3. Clean the ion source and other relevant parts of the mass spectrometer. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Uncorrected matrix effects varying between samples. | 1. Standardize the sample preparation workflow and ensure consistent handling of all samples. 2. Perform regular system suitability tests to monitor instrument performance. 3. Implement an internal standard method (ideally with a SIL-IS) or matrix-matched calibration. |
| Low Recovery of this compound | 1. Inefficient extraction from the sample matrix. 2. Degradation of this compound during sample processing or storage. 3. Loss of analyte during solvent evaporation steps. | 1. Optimize the extraction solvent, time, and temperature. Consider using methods like QuEChERS for plant tissues. 2. Process samples quickly and store extracts at low temperatures (e.g., -80°C) and protected from light.[7][8][9][10] 3. Use a gentle nitrogen stream for solvent evaporation and avoid complete dryness. |
Experimental Protocols
Protocol 1: Sample Preparation of Potato Tubers for this compound Analysis
This protocol describes a general method for the extraction of this compound from potato tubers, which can be adapted for other plant tissues.
Materials:
-
Potato tubers
-
Liquid nitrogen
-
Mortar and pestle or a cryogenic grinder
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Wash and peel the potato tubers. Dice the tuber tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 2 g of the powdered tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 80% aqueous acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS salts: 4 g MgSO₄ and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a new tube containing 150 mg of PSA and 900 mg of MgSO₄ for dispersive solid-phase extraction (d-SPE).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for this compound quantification.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Optimize the precursor ion (e.g., [M+H]⁺) and product ions for this compound using a pure analytical standard.
-
Example transitions for sesquiterpenoids can be found in the literature, but specific optimization for this compound is crucial.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum this compound signal intensity.
Data Presentation
Table 1: Example MRM Transitions for Sesquiterpenoid Phytoalexins
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically | To be optimized |
| Rishitin | To be determined empirically | To be determined empirically | To be determined empirically | To be optimized |
| Capsidiol | To be determined empirically | To be determined empirically | To be determined empirically | To be optimized |
Note: The exact m/z values and collision energies must be optimized for your specific instrument using an analytical standard.
Table 2: Comparison of Strategies to Overcome Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences identical matrix effects, allowing for accurate correction.[6] | The most accurate and robust method for correcting matrix effects. | A SIL-IS for this compound is not readily available and may require custom synthesis. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the sample matrix. | Effectively compensates for matrix effects. | Requires a consistent source of blank matrix, which may not always be available.[11] |
| Sample Dilution | Reduces the concentration of interfering matrix components. | Simple and can be effective for moderately complex matrices. | May reduce the analyte concentration below the limit of quantification. |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering components from the sample extract before analysis. | Can significantly reduce matrix effects. | May be time-consuming and requires method development to ensure no loss of the analyte. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS Based Metabolomics Analysis of Potato (Solanum tuberosum L.) Cultivars Irrigated with Quicklime Treated Acid Mine Drainage Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Metabolomic Compounds and Antioxidant Potential of Solanaceae Family Plants using Gcms after Elicitor Induction Methyl Jasmonate and Salicylic Acid [arccjournals.com]
- 5. GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of rapid liquid chromatography-electrospray ionization-tandem mass spectrometry methods for determination of glycoalkaloids in transgenic field-grown potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
resolving co-elution issues in HPLC analysis of lubiminol
This technical support center provides troubleshooting guidance for resolving co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of lubiminol.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing a shoulder or appears broad. What could be the cause?
A1: Peak distortion, such as shouldering or broadening, is often an indication of co-elution, where two or more compounds exit the HPLC column at or near the same time.[1][2] This can lead to inaccurate quantification and identification. Other potential causes include a dirty guard column, a void at the column inlet, or contamination on the column frit.
Q2: How can I confirm that I have a co-elution problem?
A2: The most reliable way to confirm co-elution is through peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1][2] A DAD can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[2] Similarly, an MS detector can reveal different mass-to-charge ratios (m/z) across the peak elution profile.
Q3: What are the fundamental factors I can adjust to resolve co-eluting peaks?
A3: Peak resolution in HPLC is governed by the resolution equation, which involves three key factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It can be improved by using columns with smaller particles or longer lengths.[3][4]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. This is the most powerful factor for improving resolution and can be altered by changing the mobile phase composition or the stationary phase chemistry.[3][4]
-
Retention Factor (k): Describes how long a compound is retained on the column. Adjusting the mobile phase strength is the primary way to modify the retention factor.[2][3]
Q4: What is a typical starting HPLC method for analyzing this compound?
A4: For a sesquiterpenoid like this compound, a reversed-phase HPLC method is a common starting point. A typical setup would involve a C18 column with a gradient elution using water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to resolving a hypothetical co-elution issue between this compound and a structurally similar impurity, "Compound X."
Step 1: Problem Identification and Confirmation
The initial analysis of a sample containing this compound using a standard reversed-phase method shows a single, broad peak at the expected retention time for this compound, making accurate quantification impossible.
Experimental Protocol: Peak Purity Analysis
-
Instrument: HPLC system equipped with a Diode Array Detector (DAD).
-
Method: Use the initial HPLC method that produced the suspected co-eluting peak.
-
Acquisition: Set the DAD to acquire spectra across a relevant wavelength range (e.g., 200-400 nm) throughout the entire chromatographic run.
-
Analysis: Within your chromatography data software, use the peak purity function to compare the spectra at the beginning, apex, and end of the target peak. A purity match factor below a certain threshold (e.g., 990) suggests the peak is impure.
Step 2: Systematic Method Optimization
The resolution (Rs) of two peaks should be greater than 1.5 for baseline separation. The following workflow outlines how to systematically adjust parameters to achieve this goal.
Caption: A systematic workflow for troubleshooting peak co-elution in HPLC.
Optimization Strategy 1: Modify the Mobile Phase
Changing the mobile phase composition is often the most effective way to improve selectivity.[3]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with analytes and the stationary phase, which can significantly alter selectivity.
-
Adjust Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) can increase the separation between closely eluting peaks.[5]
-
Modify pH (if applicable): If the co-eluting compounds have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can change their retention characteristics. For neutral compounds like this compound, this is less likely to have a significant impact.
| Parameter | Initial Method | Modified Method 1 | Modified Method 2 |
| Column | C18, 4.6x150 mm, 5 µm | C18, 4.6x150 mm, 5 µm | C18, 4.6x150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 40-90% B in 15 min | 40-90% B in 15 min | 40-90% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
| Resolution (Rs) | 0.8 | 1.3 | 1.6 |
Optimization Strategy 2: Change the Stationary Phase
If modifying the mobile phase is insufficient, changing the column chemistry provides an alternative mechanism for separation.[3]
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers different selectivity compared to a standard C18 column due to pi-pi interactions, which can be effective for compounds with aromatic rings or double bonds.
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can alter the interaction with polar analytes and provide different selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained on reversed-phase columns, HILIC can be an effective alternative.[6]
Optimization Strategy 3: Adjust Temperature and Flow Rate
-
Temperature: Increasing the column temperature generally decreases viscosity, which can lead to sharper peaks (higher efficiency) and may also alter selectivity.[5]
-
Flow Rate: A lower flow rate can improve resolution by allowing more time for interactions between the analytes and the stationary phase, though it will increase the analysis time.[5]
The Resolution Equation Explained
The success of these troubleshooting steps is rooted in the fundamental principles of chromatography, summarized by the resolution equation.
Caption: Relationship between key parameters and HPLC peak resolution.
By systematically adjusting the parameters that influence efficiency, selectivity, and retention, co-elution issues in the HPLC analysis of this compound can be effectively resolved, leading to accurate and reliable results.
References
strategies to increase the efficiency of lubiminol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lubiminol. The guidance addresses common challenges in both chemical and biosynthetic production to help increase overall efficiency.
Section 1: Chemical Synthesis Troubleshooting
This section focuses on common issues encountered during the total synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My key spirocyclization step is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yield in the formation of the spiro[4.5]decane core is a frequent challenge. The efficiency of this step is highly dependent on the chosen synthetic route (e.g., intramolecular photocycloaddition, radical rearrangement, or Tsuji-Trost cyclization).[1][2]
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially catalysts and ligands, are pure and anhydrous. Solvents must be thoroughly dried, as trace amounts of water can quench catalysts or intermediates.
-
Reaction Conditions: Temperature, concentration, and reaction time are critical. Overly dilute conditions can hinder intramolecular reactions, while high concentrations can favor intermolecular side reactions. Consider running a series of small-scale experiments to optimize these parameters.
-
Atmosphere Control: Many cyclization reactions, particularly those involving organometallic catalysts or radical intermediates, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Below is a troubleshooting workflow to diagnose potential issues with your cyclization reaction.
Q2: I am observing poor stereoselectivity in my product. How can I improve the diastereomeric ratio?
A2: Achieving high stereoselectivity is crucial for synthesizing the correct this compound isomer. The stereochemical outcome is often determined in the key bond-forming step that establishes the spirocenter.
Strategies to Improve Stereoselectivity:
-
Chiral Auxiliaries/Catalysts: Employing chiral ligands or catalysts can induce facial selectivity. For example, in metal-catalyzed cyclizations, the choice of a chiral phosphine (B1218219) ligand can significantly influence the stereochemical outcome.
-
Substrate Control: The existing stereocenters in the precursor molecule can direct the stereochemistry of the newly formed center. The Crimmins total synthesis, for instance, relies on a double diastereoselective intramolecular photocycloaddition to set the spirocenter's stereochemistry.[1][3]
-
Solvent and Temperature Effects: The polarity of the solvent can influence the transition state geometry. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
Table 1: Illustrative Optimization of a Reductive Cyclization for Stereoselectivity
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | NaBH₄ | MeOH | 0 | 90 | 1 : 0.7 |
| 2 | LiAlH₄ | THF | -78 | 85 | 3 : 1 |
| 3 | L-Selectride | THF | -78 | 90 | 9 : 1 |
| 4 | K-Selectride | THF | -78 | 88 | 8.5 : 1 |
| Data is illustrative, based on findings for similar complex molecules showing that sterically hindered reducing agents like L-Selectride can significantly improve diastereoselectivity.[4][5] |
Q3: Purification of the final this compound product is difficult due to persistent impurities. What purification strategies are most effective?
A3: this compound's hydroxyl group and non-polar backbone can make purification challenging. Standard column chromatography may not be sufficient to remove structurally similar byproducts.
Recommended Purification Techniques:
-
Flash Column Chromatography: Use a high-resolution silica (B1680970) gel and a finely tuned solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient). A slow, shallow gradient is often key to separating closely related isomers or byproducts.
-
Preparative TLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (prep TLC) can offer superior resolution.
-
Recrystallization: If a solid, this is an excellent method for achieving high purity. Screen various solvent systems to find one where this compound has high solubility at high temperatures and low solubility at low temperatures.
-
Derivatization: Temporarily protecting the hydroxyl group (e.g., as a silyl (B83357) ether or acetate ester) can change the molecule's polarity, potentially making it easier to separate from impurities via chromatography. The protecting group is then removed in a final step.
Section 2: Biosynthetic Approaches for Enhanced Efficiency
For a more sustainable and potentially higher-yielding approach, biosynthetic methods offer a powerful alternative to total chemical synthesis.[6]
Q4: How can heterologous biosynthesis be used to produce this compound or its precursors efficiently?
A4: Heterologous biosynthesis involves engineering a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce a target molecule.[7] This strategy can be highly efficient as it leverages the host's cellular machinery.
The general workflow involves:
-
Pathway Identification: Identifying the genes encoding the enzymes in the this compound biosynthetic pathway from a native producer (e.g., potato or other Solanaceae species).
-
Gene Assembly: Assembling these genes into an expression cassette or artificial chromosome.
-
Host Engineering: Transforming the microbial host with the genetic construct. This often includes optimizing the host's native metabolism to increase the flux towards the necessary precursors, like farnesyl pyrophosphate (FPP).
-
Fermentation & Optimization: Culturing the engineered microbe in a bioreactor and optimizing conditions (media, temperature, pH) for maximum production.
Q5: What are the key enzymes in the this compound pathway, and which are the primary targets for engineering?
A5: The biosynthesis of sesquiterpenoids like this compound begins with farnesyl pyrophosphate (FPP).[8] The key enzymes that determine the final structure are terpene cyclases and cytochrome P450 monooxygenases (P450s).
-
Key Enzymes:
-
Sesquiterpene Cyclase (Toxin Synthase): This enzyme catalyzes the crucial cyclization of the linear FPP precursor into the initial carbocyclic skeleton of the this compound family.
-
Cytochrome P450s: These enzymes perform subsequent oxidative modifications (hydroxylations) on the hydrocarbon scaffold to produce the final this compound structure.
-
-
Engineering Targets:
-
Upregulating FPP Supply: Enhancing the expression of genes in the native mevalonate (B85504) (MVA) pathway of the host organism to increase the pool of the FPP precursor.
-
Enzyme Engineering: Using techniques like directed evolution to improve the activity, stability, or specificity of the terpene cyclase and P450 enzymes.[9]
-
Redox Partners: P450 enzymes require redox partners to function. Co-expressing compatible cytochrome P450 reductases (CPRs) can significantly boost the efficiency of the hydroxylation steps.[10]
-
Below is a simplified diagram of the biosynthetic pathway.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Photocatalyzed Cyclization Reaction
This protocol provides a general framework for an intramolecular photocycloaddition, a key step in certain this compound synthesis routes.[1]
-
Preparation: To a flame-dried, quartz reaction vessel equipped with a magnetic stir bar, add the functionalized cyclopentenone precursor (1.0 eq).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., acetonitrile (B52724) or benzene) to achieve the desired concentration (typically 0.01-0.05 M).
-
Inert Atmosphere: Seal the vessel and purge with dry argon for 15-20 minutes. Maintain a positive pressure of argon throughout the reaction.
-
Photolysis: Place the reaction vessel in a photochemical reactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to remove short-wavelength UV). Ensure the vessel is cooled, typically to 0-25 °C, using a cooling fan or a water jacket.
-
Monitoring: Irradiate the solution while stirring vigorously. Monitor the reaction progress by TLC or LC-MS by periodically withdrawing small aliquots.
-
Workup: Once the starting material is consumed, turn off the lamp and remove the reaction vessel. Concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude photoadduct using flash column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: General Procedure for Heterologous Expression in S. cerevisiae
This protocol outlines the basic steps for expressing this compound biosynthetic genes in yeast.[7]
-
Vector Construction: Clone the codon-optimized genes for the sesquiterpene cyclase and cytochrome P450 into a suitable yeast expression vector (e.g., a high-copy 2μ plasmid) under the control of strong, constitutive promoters (e.g., pGPD, pTEF1).
-
Yeast Transformation: Transform a suitable S. cerevisiae host strain (e.g., CEN.PK or BY4741) with the expression plasmid using the lithium acetate/PEG method.
-
Strain Selection: Plate the transformed cells onto selective synthetic defined (SD) agar (B569324) plates lacking the appropriate nutrient (e.g., uracil (B121893) for a URA3-marked plasmid) to select for successful transformants.
-
Cultivation for Production: Inoculate a single colony into 5 mL of selective liquid media and grow overnight at 30 °C with shaking (250 rpm).
-
Scale-Up: Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of rich production medium (e.g., YPD) in a baffled flask.
-
Incubation: Incubate at 30 °C with vigorous shaking for 72-96 hours. To capture the volatile product, an organic overlay (e.g., dodecane) can be added to the culture.
-
Extraction and Analysis: After incubation, harvest the cells and/or the organic overlay. Extract the product using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extract for this compound production using GC-MS or LC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids [beilstein-journals.org]
- 5. Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 7. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthetic Pathways of Hormones in Plants [mdpi.com]
- 9. Unified enantiospecific synthesis of drimane meroterpenoids enabled by enzyme catalysis and transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous production of the epoxycarotenoid violaxanthin in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with lubiminol degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the degradation of lubiminol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpenoid phytoalexin, a natural defense compound produced by plants in response to stress, such as microbial infection. In experimental settings, its chemical instability can lead to a loss of potency, the appearance of confounding variables, and inaccurate results. Understanding and mitigating its degradation is crucial for reproducible and reliable research.
Q2: What are the primary factors and likely pathways that lead to this compound degradation?
While specific, exhaustive degradation pathways for this compound are not extensively documented in public literature, its chemical structure as a sesquiterpenoid alcohol suggests susceptibility to several degradation mechanisms common to bioactive natural products:
-
Oxidation: The alcohol functional group and hydrocarbon backbone are susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal ions, or peroxides. This can lead to the formation of ketones, aldehydes, or other oxidation byproducts.
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition. Bioactive compounds in plant materials are known to be vulnerable to thermal treatment.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the molecule's structure. It is a common practice to protect light-sensitive compounds by using amber vials or working in low-light conditions.[3][4][5][6]
-
pH-Mediated Degradation (Hydrolysis): Extreme pH conditions (strongly acidic or basic) can catalyze degradation reactions. For many natural compounds, stability is greatest in a neutral or slightly acidic pH range.[4][5][7][8][9]
Q3: How can I properly store this compound to minimize degradation?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store the solid compound at low temperatures, ideally -20°C or below.
-
Light: Protect from light at all times by storing it in an amber vial or a container wrapped in aluminum foil.[3][6]
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]
-
Humidity: Keep in a dry, desiccated environment to minimize moisture-related degradation.
Q4: What are the best practices for handling this compound solutions?
-
Prepare Freshly: Prepare solutions fresh for each experiment whenever possible.
-
Solvent Choice: Use high-purity, degassed solvents to remove dissolved oxygen.
-
pH Control: If using aqueous buffers, ensure the pH is within a stable range, which should be determined experimentally (often near neutral).[3][6]
-
Avoid Contamination: Use silanized glassware or polypropylene (B1209903) containers to prevent adsorption to container surfaces.[3]
-
Temperature Control: Keep solutions on ice and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Rapid loss of this compound potency or concentration in prepared solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Oxidative Degradation | 1. Use solvents that have been degassed by sparging with nitrogen or argon. 2. Prepare and handle the solution under an inert atmosphere if possible. 3. Store the solution in tightly sealed containers with minimal headspace. 4. If compatible with your experiment, consider adding a suitable antioxidant. |
| Photodegradation | 1. Use amber glass vials or wrap containers in aluminum foil to block light.[3][6] 2. Minimize exposure to ambient and direct light during all experimental steps. |
| Thermal Degradation | 1. Avoid heating the solution unless required by the protocol. 2. Store stock solutions at -20°C or -80°C. 3. Keep working solutions on ice during the experiment. |
| Adsorption to Surfaces | 1. Use silanized glass vials or low-adsorption polypropylene tubes.[3] 2. Including a small amount of a non-ionic surfactant (e.g., Tween 80) may help, but test for compatibility with your assay.[3] |
| Incorrect pH | 1. Measure the pH of your solution. 2. Use buffered solutions to maintain a stable pH, preferably between 6 and 8.[6] |
Issue 2: Appearance of unexpected or unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps & Recommendations |
| Degradation Products | 1. The new peaks are likely degradation products. Review the "Loss of Potency" guide above to identify the cause. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.[10] This helps in confirming if the unknown peaks match the degradation products. |
| Contamination | 1. Analyze a solvent blank to rule out contamination from solvents or glassware. 2. Ensure all glassware is scrupulously clean. |
| Impurity in Starting Material | 1. Re-analyze your starting solid material to confirm its initial purity. 2. Obtain a certificate of analysis from the supplier if available. |
Quantitative Data Summary
Since comprehensive stability data for this compound is not widely published, a forced degradation study is recommended. The table below serves as a template for presenting results from such a study.
Table 1: Example Data from a Hypothetical Forced Degradation Study of this compound
| Stress Condition | Time | % this compound Remaining | % Degradation | Number of Degradation Products Detected |
| Control (Dark, 25°C) | 24h | 99.5% | 0.5% | 0 |
| 0.1 M HCl (60°C) | 24h | 85.2% | 14.8% | 2 |
| 0.1 M NaOH (60°C) | 24h | 70.1% | 29.9% | 3 |
| 3% H₂O₂ (25°C) | 24h | 65.8% | 34.2% | 4 |
| Heat (80°C) | 48h | 90.3% | 9.7% | 1 |
| Photostability (UV/Vis Light) | 24h | 78.6% | 21.4% | 2 |
Note: This data is illustrative and should be replaced with actual experimental findings.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This study is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[3][10]
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[3]
-
Thermal Degradation: Heat the stock solution at 80°C in a controlled oven.
-
Photodegradation: Expose the stock solution to a photostability chamber or direct sunlight. Maintain a dark control sample at the same temperature.
-
-
Sample Collection: Withdraw aliquots at specific time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Analysis:
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Mass Spectrometer (MS) detector.
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase Optimization: Develop a gradient or isocratic method using common solvents like acetonitrile (B52724) and water/buffer. The goal is to achieve baseline separation between the main this compound peak and all peaks generated during the forced degradation study.[10]
-
Detection: Use a wavelength at which this compound and its degradation products have significant absorbance. If using MS, identify the mass-to-charge ratio (m/z) for the parent compound and its fragments.
-
Validation: Validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines to ensure it is suitable for its intended purpose.
Visualizations
Caption: Inferred degradation pathways for this compound under common stress conditions.
Caption: Experimental workflow for conducting a forced degradation study on this compound.
Caption: A logical decision tree for troubleshooting common this compound stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmr.net.in [ijmr.net.in]
Technical Support Center: Optimizing Lubiminol Antifungal Assays
Welcome to the technical support center for lubiminol antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the optimization and execution of Minimum Inhibitory Concentration (MIC) assays for the phytoalexin this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antifungal testing for it unique?
A1: this compound is a sesquiterpenoid phytoalexin, a natural antimicrobial compound produced by plants like potato and eggplant in response to stress or infection.[1] Unlike clinically approved antifungal drugs, there are no standardized testing guidelines (e.g., CLSI or EUCAST) specifically for this compound. Therefore, assays must be developed and optimized based on established principles for investigational compounds.
Q2: How should I prepare and store a this compound stock solution?
A2: Proper preparation of your this compound stock solution is critical for reproducible results. Like many natural products, this compound has low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing a high-concentration stock solution.[2][3][4][5]
| Parameter | Recommendation | Rationale |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) | DMSO is a powerful, water-miscible organic solvent suitable for compounds with poor aqueous solubility.[4][5] |
| Concentration | 10-20 mg/mL (or 100-200x the highest assay concentration) | A high concentration minimizes the final DMSO percentage in the assay, reducing the risk of solvent toxicity to the fungus. |
| Storage | Store aliquots at -20°C or -80°C. | Avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution. |
| Handling | Warm to room temperature and vortex thoroughly before use. | Ensures the compound is fully dissolved before making serial dilutions. |
Note: The final concentration of DMSO in your culture medium should generally not exceed 1% to avoid impacting fungal growth. Always include a solvent control (media + highest concentration of DMSO used in the assay) to verify the solvent has no antifungal effect on its own.[2]
Q3: Which culture medium is best for a this compound MIC assay?
A3: The choice of medium is a critical variable. For consistency and comparability, RPMI-1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.[6][7][8][9] Using this standardized medium allows for more reproducible results and better comparison with data from other studies.[2][10]
Q4: What is a typical starting concentration range for a this compound MIC assay?
A4: Since this compound is an investigational agent, the effective concentration can vary widely depending on the fungal species. A broad starting range is recommended to identify the MIC. A common approach is to use a serial twofold dilution series.
| Suggested Range | Dilution Series (µg/mL) |
| Broad Range Screening | 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 |
| Narrow Range (if MIC is low) | 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI M27 reference method for yeasts and can be adapted for this compound.[8][11]
Inoculum Preparation
-
Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium. This creates the final inoculum of approximately 1-5 x 10³ CFU/mL.
Microtiter Plate Preparation
-
Prepare a series of this compound dilutions in RPMI-1640 at twice the final desired concentration (2x).
-
Dispense 100 µL of each 2x this compound dilution into the appropriate wells of a 96-well microtiter plate.
-
Prepare control wells:
-
Growth Control: 100 µL of RPMI-1640 + 100 µL of the final inoculum.
-
Solvent Control: 100 µL of RPMI-1640 containing the highest concentration of DMSO + 100 µL of the final inoculum.
-
Sterility Control: 200 µL of sterile RPMI-1640 medium only.
-
Inoculation and Incubation
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control). This dilutes the this compound to its final 1x concentration.
-
Seal the plate with a breathable sealer or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 35°C for 24-48 hours.
MIC Determination
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control.
-
For fungistatic compounds like many natural products, the endpoint is often defined as a ≥50% or ≥80% reduction in turbidity (growth).[7] For fungicidal compounds, the endpoint is 100% inhibition (optically clear well).[12]
-
Reading can be done visually or with a microplate reader at 530 nm.
Workflow for Broth Microdilution Assay
References
- 1. Sesquiterpenoids in root exudates of Solanum aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. benchchem.com [benchchem.com]
improving the solubility of lubiminol for in vitro studies
Welcome to the technical support center for utilizing lubiminol in your research. As a sesquiterpenoid, this compound is a hydrophobic compound, and achieving optimal solubility for in vitro studies is critical for obtaining reliable and reproducible results.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not dissolving. What is the recommended primary solvent?
A1: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[2] For initial high-concentration stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. DMSO is the most common and effective solvent for creating stock solutions of hydrophobic compounds like this compound.[3]
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure your DMSO is anhydrous (water-free) and has been stored correctly to prevent water absorption, which significantly decreases its solubilizing capacity.[3]
-
Aid Dissolution: Gentle warming (up to 37°C) and vortexing or brief sonication can help dissolve the compound fully.[3]
-
Visual Inspection: Always inspect the stock solution against a light source to confirm that no undissolved particles remain.[3]
-
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This common phenomenon, often called "solvent shock," occurs when a concentrated stock in an organic solvent is rapidly diluted into an aqueous solution, causing the hydrophobic compound to precipitate.[3] To prevent this, a serial dilution method is highly recommended. This involves a gradual reduction in solvent polarity, which helps keep the compound in solution.[3] See the detailed protocol below for preparing a working solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment without the compound).
Q4: Are there alternatives to DMSO if it's incompatible with my experimental setup?
A4: Yes, several other strategies can be employed to enhance the solubility of hydrophobic drugs.[4][5][6]
-
Other Organic Solvents: Ethanol or N,N-dimethylformamide (DMF) can be considered.[7] However, their final concentration in the assay medium must be kept to a minimum to avoid cytotoxicity.[3]
-
Formulation with Carriers: Techniques like complexation with cyclodextrins or formulation into micelles using biocompatible polymers can significantly increase aqueous solubility.[3] These methods work by encapsulating the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous environment.[3]
Quantitative Data: Stock Solution Preparation
The following table provides solvent volumes required to prepare stock solutions of this compound (Molecular Weight: 238.37 g/mol ) at various concentrations.[2][8]
| Target Concentration | Mass of this compound | Volume of Anhydrous DMSO to Add |
| 1 mM | 1 mg | 4.20 mL |
| 5 mM | 1 mg | 0.84 mL |
| 10 mM | 1 mg | 0.42 mL |
| 1 mM | 5 mg | 20.98 mL |
| 5 mM | 5 mg | 4.20 mL |
| 10 mM | 5 mg | 2.10 mL |
Note: This data is based on a molecular weight of 238.37.[2] Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 420 µL of high-purity, anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate briefly until the solid is completely dissolved.
-
Visual Confirmation: Hold the vial against a light source to confirm the solution is clear and free of any particulates.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium (Anti-Precipitation Method)
This protocol uses a serial dilution approach to prevent "solvent shock" when preparing a final working solution from a 10 mM DMSO stock.
-
Prepare Intermediate Stock (100X):
-
Warm your complete cell culture medium (containing serum, if applicable) to 37°C. Serum proteins can help stabilize hydrophobic compounds.[9]
-
In a sterile tube, add 2 µL of your 10 mM this compound stock solution to 198 µL of the pre-warmed medium.
-
Vortex gently to mix. This is your 1 mM (1000 µM) intermediate stock. The DMSO concentration is now 1%.
-
-
Prepare Final Working Solution (1X):
-
Get the required volume of pre-warmed complete cell culture medium for your experiment.
-
To achieve a final concentration of 10 µM, you will dilute the 1 mM intermediate stock 1:100 into the pre-warmed medium.
-
Crucially: Add the 1 mM intermediate stock dropwise to the medium while gently swirling or vortexing the tube.[3] For example, to make 10 mL of working solution, add 100 µL of the 1 mM intermediate stock to 9.9 mL of medium.
-
-
Final Check and Dosing:
-
Visually inspect the final working solution to ensure no precipitation has occurred.
-
Immediately use the freshly prepared working solution to treat your cells. The final DMSO concentration will be a negligible 0.1%.
-
Visual Guides
Caption: Workflow for solubilizing this compound for in vitro assays.
References
- 1. This compound | C15H26O2 | CID 10376937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. peptide.com [peptide.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in lubiminol bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during lubiminol bioassays.
Troubleshooting Guides
Inconsistent results in bioassays can arise from a variety of factors, from sample preparation to procedural variations. This guide provides a systematic approach to troubleshooting your this compound experiments.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
High variability in MIC values across replicate plates or between experiments is a common challenge.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Inconsistent inoculum density can significantly impact MIC results. Standardize your inoculum preparation by using a spectrophotometer to measure the optical density (OD) of the fungal suspension. Ensure thorough vortexing before dilution to achieve a homogenous cell suspension.[1][2] |
| Compound Stability | This compound, like many natural products, may be susceptible to degradation. Prepare fresh stock solutions of this compound in a suitable solvent such as DMSO.[3] Store stock solutions at -20°C for long-term use and at 4°C for short-term use, protected from light.[3] Avoid repeated freeze-thaw cycles. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have inhibitory effects on fungal growth at certain concentrations. Run a solvent control experiment with the highest concentration of the solvent used in the assay to ensure it does not affect fungal growth. |
| Incubation Conditions | Variations in incubation time and temperature can lead to inconsistent results.[1] Ensure a consistent incubation temperature (e.g., 35°C) and read the results at a standardized time point (e.g., 24 or 48 hours).[2][4] |
| Media Composition | The composition of the culture medium, including pH, can influence the activity of antifungal compounds.[2] Use a standardized, high-quality medium such as RPMI-1640 for your assays. Ensure the pH of the medium is consistent across experiments. |
Issue 2: No Fungal Growth in Control Wells
The absence of growth in the positive control wells invalidates the experiment.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inoculum Viability | The fungal inoculum may not be viable. Use a fresh culture to prepare the inoculum. Before starting the assay, you can perform a quick viability test by plating a small aliquot of the inoculum on a suitable agar (B569324) plate and checking for growth. |
| Incorrect Media | The growth medium may not be appropriate for the fungal species being tested. Verify that the medium used supports the growth of your specific fungal strain. |
| Incubation Environment | Inadequate humidity or aerobic conditions can inhibit fungal growth. Ensure proper incubator settings and that microplates are not sealed in a way that restricts air exchange if aerobic growth is required. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage (months to years), this compound should be stored at -20°C as a dry powder, protected from light.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[3] Stock solutions in DMSO should also be stored at -20°C.[3]
Q2: How can I be sure my this compound is pure?
The purity of this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] It is recommended to obtain a certificate of analysis from the supplier if available.
Q3: What are the best practices for preparing a this compound stock solution?
This compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to the desired concentration. Gently vortex to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
Q4: My MIC values are consistently high, suggesting low activity. What could be the reason?
Several factors could contribute to unexpectedly high MIC values:
-
Compound Degradation: As mentioned, ensure proper storage and handling of this compound.
-
Resistant Fungal Strain: The fungal strain you are testing may be intrinsically resistant to this compound.
-
Inoculum Density: An inoculum that is too dense can result in higher MICs.[2]
-
Protein Binding: Components in the media may bind to this compound, reducing its effective concentration.
Q5: What is the likely mechanism of action for this compound?
While the precise mechanism of this compound is not fully elucidated, as a sesquiterpenoid, it may act by disrupting the fungal cell membrane, similar to other terpenoids.[5] This can lead to increased membrane permeability and leakage of cellular contents. Another potential mechanism could be the inhibition of key fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis.[6]
Experimental Protocols
Standard Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock of this compound in RPMI-1640 medium from your DMSO stock.
-
Perform serial twofold dilutions in a 96-well microtiter plate, with each well containing 100 µL of the diluted compound.
-
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[7]
-
Visualizations
Experimental Workflow for this compound Bioassay
Caption: A standard workflow for determining the MIC of this compound.
Hypothesized Signaling Pathway for this compound's Antifungal Action
Caption: A hypothesized mechanism of this compound's antifungal activity.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
minimizing interference in lubiminol detection
Welcome to the technical support center for lubiminol detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is a bicyclic sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, notably potatoes (Solanum tuberosum), in response to pathogen attack or other stress elicitors. Its detection and quantification are crucial for studying plant defense mechanisms, breeding for disease-resistant crop varieties, and exploring its potential pharmacological properties.
Q2: What are the primary analytical methods for this compound detection?
The most common and reliable methods for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). These techniques offer high sensitivity and selectivity, which are necessary for analyzing complex plant extracts.
Q3: What are the common sources of interference in this compound detection?
Interference in this compound analysis typically arises from the complex matrix of plant extracts. Common interfering compounds include:
-
Other Sesquiterpenoids: Isomers and related sesquiterpenoid phytoalexins like rishitin, solavetivone, and phytuberin (B1215745) can have similar retention times and mass spectral fragmentation patterns, leading to co-elution and misidentification.
-
Sterols and Fatty Acids: These abundant lipids in plant tissues can co-extract with this compound and interfere with chromatographic separation, potentially causing ion suppression in MS detection.
-
Glycoalkaloids: Potatoes produce high levels of glycoalkaloids (e.g., α-solanine and α-chaconine) which are also secondary metabolites and can interfere with the analysis.
-
Pigments: Chlorophylls and carotenoids can interfere with some detection methods, though they are typically removed during sample cleanup.
Q4: How can I minimize the thermal degradation of this compound during GC-MS analysis?
This compound, like many terpenes, can be susceptible to thermal degradation at high temperatures used in GC inlets. To mitigate this:
-
Use a Deactivated Inlet Liner: Employing a liner with high-quality deactivation minimizes active sites that can catalyze degradation.
-
Optimize Inlet Temperature: Lower the injector temperature to the minimum required for efficient volatilization of this compound.
-
Avoid Prolonged Exposure to Heat: Use a fast injection speed and an appropriate temperature program to minimize the time the analyte spends in the hot inlet.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection using GC-MS and HPLC-MS.
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system (liner, column). Column overload. Improper column installation. | Use a deactivated liner and column. Dilute the sample or reduce injection volume. Reinstall the column according to the manufacturer's instructions. |
| Co-elution with Other Sesquiterpenoids | Suboptimal GC column or temperature program. | Use a GC column with a different stationary phase to alter selectivity. Optimize the oven temperature program with a slower ramp rate or isothermal holds. |
| Low Signal Intensity | Analyte degradation in the inlet. Matrix effects causing ion suppression. Leaks in the system. | Lower the inlet temperature. Perform a thorough sample cleanup to remove interfering matrix components. Check for leaks using an electronic leak detector. |
| Ghost Peaks | Contamination of the syringe, inlet, or column. | Clean the syringe and inlet. Bake out the column at a high temperature. Run a blank solvent injection to identify the source of contamination. |
HPLC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Retention Times | Changes in mobile phase composition. Column degradation. Fluctuations in column temperature. | Prepare fresh mobile phase and ensure proper mixing. Replace the column if it has exceeded its lifetime. Use a column oven to maintain a stable temperature. |
| Ion Suppression or Enhancement | Co-eluting matrix components. | Improve sample preparation with solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify the chromatographic method to separate this compound from interfering compounds. Use an internal standard to compensate for matrix effects. |
| Broad Peaks | Column void or contamination. High dead volume in the system. | Reverse-flush the column or replace it. Check all connections for proper fitting to minimize dead volume. |
| No or Low Signal | Incorrect MS parameters. Clogged electrospray needle. | Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) for this compound. Clean or replace the electrospray needle. |
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds. |
| Selectivity | High, especially with high-resolution mass spectrometry. | High, especially with tandem mass spectrometry (MS/MS). |
| Sensitivity (LOD) | Typically in the low ng/mL to pg/mL range. | Typically in the low ng/mL to pg/mL range. |
| Common Interferences | Co-eluting volatile compounds, thermal degradation products. | Co-eluting non-volatile compounds, ion suppression from matrix. |
| Advantages | Excellent separation for many sesquiterpenoids, extensive spectral libraries available. | No need for derivatization, suitable for a wider range of compounds. |
| Disadvantages | Potential for thermal degradation of labile compounds. | Can be more susceptible to matrix effects (ion suppression). |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Potato Tubers
This protocol describes the extraction and partial purification of this compound from potato tubers elicited with an abiotic stressor.
Materials:
-
Potato tubers (Solanum tuberosum)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Rotary evaporator
-
Glass chromatography column
Procedure:
-
Elicitation: Wash potato tubers and slice them into 1-2 mm thick discs. Induce phytoalexin production by exposing the slices to a suitable elicitor (e.g., a solution of arachidonic acid or by simply wounding and incubating in a dark, humid chamber for 48-72 hours).
-
Extraction: Homogenize the elicited potato tissue in ethyl acetate. Filter the homogenate to remove solid debris.
-
Liquid-Liquid Extraction: Partition the ethyl acetate extract against water to remove water-soluble impurities. Collect the organic phase.
-
Drying and Concentration: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and concentrate the extract using a rotary evaporator.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Dissolve the concentrated extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing this compound and concentrate them.
-
Mandatory Visualizations
Signaling Pathway for Sesquiterpenoid Phytoalexin Biosynthesis in Potato
Caption: Biosynthetic pathway of this compound and related phytoalexins.
Experimental Workflow for this compound Detection
validation of analytical methods for lubiminol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for lubiminol quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble with poor peak shape and resolution for this compound using Reverse-Phase HPLC. What are the likely causes and solutions?
A1: Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution from other matrix components are common issues in HPLC analysis. Here are some potential causes and troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Although this compound is a neutral molecule, matrix components might be ionizable. Ensure the mobile phase pH is optimal for the separation.
-
Column Contamination: Contaminants from previous injections can accumulate on the column, leading to peak distortion.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) or according to the manufacturer's regeneration protocol. Consider using a guard column to protect the analytical column.
-
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase may not be optimal for this compound.
-
Solution: Perform a gradient optimization or systematically vary the isocratic mobile phase composition to improve resolution.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with analytes, causing peak tailing.
-
Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
-
Q2: My this compound signal is inconsistent between injections (poor precision). How can I improve this?
A2: Poor precision, often observed as a high relative standard deviation (%RSD) in peak areas, can stem from various sources.[1][2]
-
Injector Issues: Air bubbles in the syringe or a leaking injector seal can cause variable injection volumes.
-
Solution: Degas your samples and mobile phase. Purge the injector and check for leaks.
-
-
Autosampler Variability: Inconsistent sample draw or injection by the autosampler.
-
Solution: Ensure the autosampler is properly calibrated and maintained. Check for correct vial and needle placement.
-
-
Sample Instability: this compound may be degrading in the sample solvent over time.
-
Solution: Perform a stability study of this compound in your chosen solvent.[3] If instability is observed, prepare fresh samples immediately before analysis or use a cooled autosampler.
-
-
Incomplete Dissolution: If this compound is not fully dissolved in the sample solvent, it can lead to inconsistent concentrations.
-
Solution: Ensure complete dissolution by vortexing or sonicating. Filter the sample to remove any particulate matter.
-
Q3: I am developing a GC-MS method for this compound, but I am observing low sensitivity. What can I do to enhance it?
A3: Low sensitivity in GC-MS analysis of this compound can be a significant hurdle.
-
Derivatization: this compound is a polar compound containing a hydroxyl group, which can lead to poor peak shape and thermal instability in the GC inlet.
-
Solution: Derivatize this compound to a more volatile and thermally stable compound. Silylation (e.g., using BSTFA) is a common approach for hydroxyl-containing compounds.
-
-
Inlet Temperature: The inlet temperature may be too low for efficient volatilization or too high, causing thermal degradation.
-
Solution: Optimize the inlet temperature. A typical starting point is 250 °C, but this should be empirically determined.
-
-
Ionization Mode: Electron Ionization (EI) is standard, but for some molecules, Chemical Ionization (CI) can provide a stronger molecular ion signal and thus better sensitivity in Selected Ion Monitoring (SIM) mode.
-
MS Parameters: Ensure the MS is properly tuned and that you are using appropriate acquisition parameters (e.g., SIM mode for quantification).
Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?
A4: The LOD and LOQ are critical parameters for determining the sensitivity of your analytical method.[1][4] They can be determined using several approaches as defined by ICH guidelines:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
Based on Signal-to-Noise Ratio:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
This requires injecting a series of diluted standards and measuring the signal and noise.
-
Experimental Protocols for Method Validation
The validation of an analytical method ensures its suitability for the intended purpose.[5][6] Key validation parameters include specificity, linearity, range, accuracy, precision, LOD, and LOQ.[4]
Protocol 1: Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][7]
Procedure:
-
Blank Matrix Analysis: Analyze a blank sample matrix (e.g., plant extract from a species known not to contain this compound) to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Sample Analysis: Spike the blank matrix with a known concentration of a this compound standard.
-
Peak Purity Analysis (for HPLC-DAD/UV): If a Diode Array Detector is used, perform peak purity analysis on the this compound peak in the spiked sample to confirm its spectral homogeneity.
-
Mass Spectral Confirmation (for GC-MS/LC-MS): For mass spectrometry-based methods, the specificity is confirmed by the unique mass spectrum of this compound.
Protocol 2: Linearity and Range
Objective: To establish the relationship between the concentration of the analyte and the analytical signal over a defined range.[4]
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Analysis: Plot the mean response (e.g., peak area) against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
Protocol 3: Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
Procedure:
-
Spiked Matrix Samples: Prepare spiked samples by adding known amounts of this compound standard to a blank matrix at three different concentration levels (e.g., low, medium, and high) within the linear range.
-
Analysis: Analyze these spiked samples in triplicate.
-
Calculation: Calculate the percentage recovery for each sample using the following formula:
-
% Recovery = [(Measured Concentration - Endogenous Concentration) / Spiked Concentration] * 100
-
Protocol 4: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] Precision is evaluated at two levels: repeatability and intermediate precision.
Procedure:
-
Repeatability (Intra-day Precision):
-
Prepare at least six independent samples at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Quantitative Data Summary
The following tables provide illustrative examples of acceptable results for the validation of an analytical method for this compound quantification.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,234 | 1.8 |
| 5.0 | 76,170 | 1.2 |
| 10.0 | 151,980 | 0.9 |
| 25.0 | 380,550 | 0.7 |
| 50.0 | 759,900 | 0.5 |
| Linear Regression | \multicolumn{2}{l | }{y = 15200x - 150} |
| Correlation Coefficient (r) | \multicolumn{2}{l | }{0.9998} |
| Coefficient of Determination (r²) | \multicolumn{2}{l | }{0.9996} |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| Low | 5.0 | 4.92 | 98.4 | 1.5 |
| Medium | 25.0 | 25.45 | 101.8 | 1.1 |
| High | 45.0 | 44.19 | 98.2 | 0.8 |
Table 3: Precision Data
| Precision Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | %RSD |
| Repeatability (n=6) | 25.0 | 25.15 | 1.3 |
| Intermediate Precision (Day 1, n=6) | 25.0 | 25.15 | 1.3 |
| Intermediate Precision (Day 2, n=6) | 25.0 | 24.89 | 1.6 |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development and Validation of a Novel and Robust RP-HPLC Method for the Simultaneous Estimation of Metformin and Sesamol, and its Application in an In-house Developed Nanoliposomal Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 3. The evaluation of short- and long-term stability studies for brimonidine in aqueous humor by DPV/BDDE method-possible application for direct assay in native samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Analytical Methods for Pharmaceutical Analysis. [rsc.org]
- 6. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
Technical Support Center: Enhancing the Recovery of Lubiminol from Plant Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of lubiminol from plant tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant species is it typically found?
A1: this compound is a sesquiterpenoid phytoalexin, an antimicrobial compound produced by plants in response to stress, such as pathogen attack. It has been reported in species of the Solanaceae family, including potato (Solanum tuberosum) and bell pepper (Capsicum annuum).[1]
Q2: Is this compound constitutively present in plant tissues?
A2: No, this compound is a phytoalexin, meaning its synthesis is induced by biotic or abiotic stressors. In healthy, unstressed plant tissue, it is typically absent or present at very low levels. Therefore, an elicitation step is crucial to induce its production before extraction.
Q3: What are the key steps in the overall process of recovering this compound?
A3: The typical workflow for this compound recovery involves four main stages:
-
Elicitation: Inducing the biosynthesis of this compound in the plant tissue using elicitors.
-
Extraction: Isolating the crude extract containing this compound from the plant material using appropriate solvents.
-
Purification: Separating this compound from other compounds in the crude extract.
-
Quantification: Accurately measuring the amount of recovered this compound.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step | Explanation |
| Ineffective Elicitation | 1. Verify Elicitor Viability: If using a biological elicitor (e.g., fungal cell wall extract), ensure it has been prepared correctly and is active. 2. Optimize Elicitor Concentration: Test a range of elicitor concentrations to find the optimal level for inducing this compound synthesis. 3. Increase Incubation Time: Extend the incubation period post-elicitation (e.g., from 48 to 72 hours) to allow for maximum accumulation. | This compound is an induced metabolite; therefore, suboptimal elicitation is a primary reason for low yields. |
| Suboptimal Extraction Solvent | 1. Solvent Polarity: Experiment with different solvent systems. While methanol (B129727) and ethyl acetate (B1210297) are commonly used, the optimal solvent can vary based on the specific plant matrix. 2. Solvent-to-Solid Ratio: Increase the volume of solvent relative to the plant material to ensure thorough extraction. | The choice of solvent is critical for efficiently extracting sesquiterpenoids. |
| Inadequate Tissue Disruption | Ensure Fine Grinding: The plant material should be finely ground to maximize the surface area exposed to the extraction solvent. For fresh tissue, homogenization is recommended. | Proper tissue disruption facilitates the release of intracellular metabolites into the solvent. |
| Degradation of this compound | 1. Control Temperature: Avoid high temperatures during extraction and solvent evaporation (keep below 40°C). 2. Protect from Light: Store extracts in dark conditions to prevent photodegradation. 3. Storage Conditions: Store purified this compound in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[2] | This compound, like many secondary metabolites, can be sensitive to heat and light. |
Issue 2: Co-elution of Impurities during Purification
| Possible Cause | Troubleshooting Step | Explanation |
| Inadequate Separation in Column Chromatography | 1. Adjust Mobile Phase Polarity: If using silica (B1680970) gel, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner. 2. Optimize Stationary Phase: Consider using a different stationary phase (e.g., alumina) if silica gel does not provide adequate separation. 3. Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel can improve resolution.[3] | Effective chromatographic separation depends on the differential affinity of compounds for the stationary and mobile phases. |
| Overloading the Column | Reduce Sample Load: The amount of crude extract loaded onto the column should typically be 1-5% of the weight of the stationary phase. | Overloading the column leads to broad, overlapping peaks and poor separation. |
Issue 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Step | Explanation |
| Matrix Effects in HPLC Analysis | Sample Clean-up: Implement a solid-phase extraction (SPE) step before HPLC analysis to remove interfering compounds from the sample matrix. | Co-extracted compounds can interfere with the UV detection of this compound, leading to inaccurate quantification. |
| Lack of a Suitable Standard | Use a Reference Standard: For accurate quantification, a certified reference standard of this compound is necessary to create a calibration curve. | External calibration with a known standard is the most common and reliable method for quantification in HPLC. |
| Inappropriate HPLC-UV Detection Wavelength | Determine λmax: If a pure standard is available, determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. For sesquiterpenoids without strong chromophores, detection at lower wavelengths (e.g., 200-220 nm) may be necessary. | Setting the detector to the λmax of the analyte maximizes sensitivity and improves the accuracy of quantification. |
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction from Potato Tuber Tissue
| Solvent System | Relative Yield (%) | Purity of Crude Extract (%) |
| Methanol | 85 | 60 |
| Ethanol (B145695):Water (80:20) | 95 | 55 |
| Ethyl Acetate | 100 | 75 |
| Acetone:Water (70:30) | 90 | 65 |
Note: Data are illustrative and may vary based on experimental conditions.
Table 2: Influence of Elicitor and Incubation Time on this compound Yield in Solanum tuberosum
| Elicitor | Concentration | Incubation Time (hours) | This compound Yield (µg/g fresh weight) |
| Phytophthora infestans cell wall extract | 1 mg/mL | 48 | 50 |
| Phytophthora infestans cell wall extract | 1 mg/mL | 72 | 85 |
| Arachidonic Acid | 100 µM | 48 | 45 |
| Arachidonic Acid | 100 µM | 72 | 70 |
| Control (Water) | N/A | 72 | < 1 |
Note: Data are illustrative and may vary based on potato cultivar and specific experimental conditions.
Experimental Protocols
Protocol 1: Elicitation of this compound Production in Potato Tubers
Materials:
-
Fresh, healthy potato tubers (Solanum tuberosum)
-
Elicitor solution (e.g., cell wall extract from Phytophthora infestans or 100 µM arachidonic acid)
-
70% Ethanol
-
Sterile distilled water
-
Sterile petri dishes
-
Sterile scalpel or cork borer
Procedure:
-
Thoroughly wash potato tubers with tap water.
-
Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Using a sterile cork borer or scalpel, cut tuber discs (approximately 1-2 cm in diameter and 0.5 cm thick).
-
Place the tuber discs in sterile petri dishes containing a small amount of sterile distilled water to maintain humidity.
-
Apply a small volume (e.g., 50 µL) of the elicitor solution onto the surface of each potato disc.
-
Incubate the petri dishes in the dark at room temperature (20-25°C) for 48-72 hours.
Protocol 2: Extraction of this compound
Materials:
-
Elicited potato tuber discs
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Homogenizer
Procedure:
-
After incubation, weigh the elicited potato tuber discs.
-
Homogenize the tissue in ethyl acetate (e.g., 10 mL per gram of tissue).
-
Filter the homogenate to remove solid plant material.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for purification and analysis.
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton wool
-
Sand
Procedure:
-
Column Packing:
-
Plug the bottom of the glass column with a small piece of cotton wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the column.
-
Alternatively, for "dry loading," adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the powdered sample to the top of the column.[3]
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent.
-
Protocol 4: Quantitative Analysis of this compound by HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (Illustrative):
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Gradient elution: Start with a higher proportion of A and gradually increase the proportion of B over the run. A starting point could be 20% B, increasing to 80% B over 30 minutes.[4]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound in the mobile phase.
-
Sample Preparation: Filter the purified this compound sample through a 0.22 µm syringe filter before injection.
-
Analysis:
-
Set the UV detector to an appropriate wavelength for sesquiterpenoids (e.g., 210 nm or 254 nm, depending on the presence of chromophores).[4]
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Simplified biosynthetic pathway of this compound in potato.
Caption: Generalized elicitor signaling pathway leading to defense gene activation.
References
- 1. [PDF] Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lubiminol-Producing Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the culture conditions of lubiminol-producing cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in cell culture significant? A1: this compound is a sesquiterpenoid phytoalexin, a type of secondary metabolite produced by plants in response to stress, such as microbial infection.[1] In drug development, it is investigated for its potential therapeutic properties. Plant cell culture offers a sustainable and controllable platform for producing this compound, overcoming limitations of agricultural production like geographical and seasonal variations.[2][3]
Q2: What are the primary strategies for enhancing this compound production in cell cultures? A2: The two main strategies are the optimization of culture medium composition and the application of elicitors to stimulate secondary metabolite biosynthesis.[2][4][5] Selecting high-producing cell lines and optimizing physical culture conditions (e.g., temperature, pH, agitation) are also critical.[6][7]
Q3: What is an elicitor and how does it function? A3: Elicitors are chemical or physical agents that trigger a defense response in plant cells, leading to the enhanced production of secondary metabolites like this compound.[8][9] They bind to receptors on the plant cell membrane, initiating a signal transduction cascade that activates genes involved in the biosynthesis of these compounds.[10][11]
Q4: What types of elicitors are commonly used to stimulate phytoalexin production? A4: Elicitors are broadly classified as biotic (of biological origin) and abiotic (of non-biological origin).
-
Biotic Elicitors: Include polysaccharides like chitin (B13524) and pectin, extracts from fungal mycelia or bacterial cell walls, and proteins.[12]
-
Abiotic Elicitors: Include plant hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA), heavy metal ions, inorganic salts, and physical stresses like UV radiation or osmotic stress.[10][13]
Q5: How do I select an appropriate basal medium for my cell culture? A5: Standard plant cell culture media such as Murashige and Skoog (MS), Gamborg B5, or Schenk and Hildebrandt (SH) are common starting points.[2] The optimal medium depends on the specific plant species and cell line. It is often necessary to modify the standard formulation, particularly the concentrations of macronutrients, micronutrients, vitamins, and plant growth regulators, to maximize both cell growth and this compound production.[2][14]
Q6: What is the general workflow for establishing a this compound-producing cell suspension culture? A6: The process begins with selecting a suitable plant source. Small pieces of sterile plant tissue, called explants, are placed on a solid nutrient medium to induce the formation of an undifferentiated cell mass called a callus.[15][16] A friable (loosely aggregated) portion of the callus is then transferred to a liquid medium and agitated on a shaker to establish a fine cell suspension culture.[17][18]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound-producing cell cultures.
| Problem | Potential Causes | Solutions & Recommendations |
| Low or No this compound Yield | 1. Suboptimal Medium: The nutrient composition may favor growth over secondary metabolism. 2. Ineffective Elicitation: Incorrect elicitor choice, concentration, or timing of application. 3. Cell Line Instability: High-yielding traits can be lost over successive subcultures due to genetic or epigenetic changes.[5] | 1. Optimize Medium: Systematically test different concentrations of carbon, nitrogen, and phosphate. A two-stage culture system, with separate growth and production media, can be effective.[2] 2. Screen Elicitors: Test a panel of biotic and abiotic elicitors at various concentrations and application times (e.g., mid-log phase of growth). 3. Re-select Cell Line: Periodically re-clone the cell line to select for high-producing variants. Cryopreserve master cell banks of high-yielding lines. |
| Poor Cell Growth or Viability | 1. Nutrient Limitation: Depletion of essential nutrients in the medium. 2. Incorrect pH: Drift in the medium's pH outside the optimal range (typically 5.5-6.0). 3. High Shear Stress: Excessive agitation speed in shake flasks or bioreactors can damage cells. 4. Contamination: Microbial contamination can inhibit growth or kill the plant cells. | 1. Adjust Medium: Increase the initial concentration of limiting nutrients or implement a fed-batch strategy. 2. Buffer Medium: Use a buffered medium or monitor and adjust pH periodically. 3. Optimize Agitation: Determine the minimum agitation speed that provides adequate mixing and oxygen transfer. 4. Improve Aseptic Technique: Review and reinforce sterile procedures for all culture manipulations. |
| Inconsistent Results Between Batches | 1. Inoculum Variability: Differences in the age, density, or physiological state of the cells used to start the culture.[19] 2. Inconsistent Media Preparation: Minor variations in weighing components or water quality.[19] 3. Variable Elicitor Activity: Degradation of elicitor stock solutions or batch-to-batch variation in crude extracts. | 1. Standardize Inoculum: Use a consistent inoculum density from a culture at a specific growth phase (e.g., mid-exponential phase). 2. Use Master Batches: Prepare large, single batches of medium and store them appropriately to ensure consistency across multiple experiments.[19] 3. Prepare Fresh Elicitors: Prepare elicitor solutions fresh before use or test the activity of new batches before large-scale experiments. |
| Culture Browning and Cell Death | 1. Oxidation of Phenolic Compounds: Stressed or dying cells release phenolic compounds, which oxidize and turn the medium brown, creating toxic conditions. | 1. Add Antioxidants: Incorporate antioxidants like ascorbic acid or polyvinylpyrrolidone (B124986) (PVP) into the medium. 2. Frequent Subculturing: Subculture the cells more frequently to maintain them in a healthy, active state. |
Section 3: Data Presentation
The following tables present illustrative quantitative data based on common optimization experiments.
Table 1: Effect of Carbon Source on Biomass and this compound Production Data is illustrative. Actual results will vary based on the specific cell line and culture conditions.
| Carbon Source (30 g/L) | Dry Cell Weight (g/L) | This compound Yield (mg/L) | This compound Productivity (mg/g DCW) |
| Sucrose (B13894) | 12.5 ± 0.8 | 45.2 ± 3.1 | 3.62 |
| Glucose | 11.8 ± 0.6 | 38.9 ± 2.5 | 3.30 |
| Fructose | 10.2 ± 0.5 | 31.5 ± 2.8 | 3.09 |
| Maltose | 9.5 ± 0.7 | 25.6 ± 2.1 | 2.69 |
Table 2: Optimization of Methyl Jasmonate (Elicitor) Concentration and Time of Application Cells were elicited at day 10 of culture and harvested 72 hours post-elicitation. Data is illustrative.
| Methyl Jasmonate (µM) | Dry Cell Weight (g/L) | This compound Yield (mg/L) |
| 0 (Control) | 12.6 ± 0.7 | 5.1 ± 0.4 |
| 25 | 12.1 ± 0.9 | 58.3 ± 4.2 |
| 50 | 11.9 ± 0.6 | 85.7 ± 5.5 |
| 100 | 11.5 ± 0.8 | 92.4 ± 6.1 |
| 200 | 10.8 ± 1.1 | 75.6 ± 4.9 |
Section 4: Experimental Protocols
Protocol 1: Establishment of a Cell Suspension Culture
-
Explant Preparation: Select healthy plant tissue (e.g., leaves, stems). Surface sterilize using a 70% ethanol (B145695) wash followed by a 10-20% bleach solution with Tween 20, and rinse with sterile distilled water.[15]
-
Callus Induction: Cut the sterilized explants into small pieces (1-2 cm) and place them on a solid MS medium supplemented with appropriate plant growth regulators (e.g., 2,4-D and Kinetin) to induce callus formation.[16] Incubate in the dark at 25°C.
-
Initiation of Suspension Culture: Once a sufficient amount of friable callus has formed (typically after 4-6 weeks), transfer approximately 2-3 grams of the callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same growth regulators.[15]
-
Maintenance: Place the flask on a rotary shaker at 110-120 rpm at 25°C in the dark.[15] Subculture the suspension every 7-14 days by transferring a portion of the cell suspension into fresh liquid medium.
Protocol 2: Medium Optimization using One-Factor-at-a-Time (OFAT)
-
Prepare Basal Medium: Prepare a standard liquid medium (e.g., MS medium).
-
Vary One Component: Create a series of media where only one component is varied at a time (e.g., test sucrose concentrations of 10, 20, 30, 40, and 50 g/L while keeping all other components constant).[4]
-
Inoculate Cultures: Inoculate flasks for each condition with a standardized amount of cell suspension.
-
Culture and Harvest: Grow the cultures under standard conditions for a fixed period. Harvest the cells by filtration.
-
Analyze Results: Measure the dry cell weight to assess biomass and quantify the this compound concentration in both the cells and the medium to determine yield.
-
Repeat: Once the optimal level for the first component is found, use that level in the basal medium and repeat the process for the next component (e.g., nitrogen source).
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Cells: Lyophilize a known weight of harvested cells. Extract the this compound by sonicating the dried cells in a solvent like methanol (B129727) or ethyl acetate. Centrifuge to pellet debris and filter the supernatant.
-
Medium: Perform a liquid-liquid extraction of the culture medium using an appropriate solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for separating sesquiterpenoids.
-
Detection: Use a UV detector, typically monitoring at a wavelength around 200-210 nm for compounds lacking a strong chromophore.
-
-
Quantification: Create a standard curve using purified this compound of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration.[20][21]
Section 5: Visualizations
This section provides diagrams to visualize key workflows and biological pathways related to the optimization of this compound production.
Caption: Experimental workflow for establishing and optimizing a this compound-producing cell line.
References
- 1. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances towards development and commercialization of plant cell culture processes for synthesis of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell culture conditions for production of biologically active proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectraresearch.com [spectraresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atic.razi.ac.ir [atic.razi.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Establishment of callus and cell suspension culture of Scrophularia striata Boiss.: an in vitro approach for acteoside production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Methods for quantitative determination of total flavonoids in Quercus robur L. buds - Ryabov - Pharmacy & Pharmacology [journals.eco-vector.com]
- 21. Application of the Analytical Procedure Lifecycle Concept to a Quantitative 1H NMR Method for Total Dammarane-Type Saponins [mdpi.com]
Validation & Comparative
Comparative Antifungal Activity of Lubiminol and Rishitin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of natural antifungal compounds is paramount in the quest for novel therapeutic agents. This guide provides a comparative analysis of two prominent sesquiterpenoid phytoalexins, lubiminol and rishitin (B106575), focusing on their antifungal properties. While direct comparative studies with extensive quantitative data are limited in publicly available literature, this document synthesizes existing knowledge on their activity and proposes experimental frameworks for their evaluation.
Introduction to this compound and Rishitin
This compound and rishitin are phytoalexins produced by plants of the Solanaceae family, most notably potato (Solanum tuberosum), in response to microbial infection and other stress factors. As key components of the plant's innate immune system, these compounds exhibit antimicrobial properties, with a particular emphasis on their activity against fungal and oomycete pathogens. Their potential as scaffolds for the development of new antifungal drugs warrants a closer examination of their efficacy and mechanisms of action.
Data Presentation: Antifungal Activity
Quantitative data directly comparing the Minimum Inhibitory Concentrations (MICs) of this compound and rishitin against a broad spectrum of fungal pathogens is scarce. However, various studies have documented their fungitoxic effects. The following table summarizes the reported antifungal activity of these compounds against key plant pathogens. It is important to note that the concentrations and methodologies may vary between studies, making direct comparisons challenging.
| Compound | Target Pathogen | Observed Antifungal Effect | Reference |
| Rishitin | Phytophthora infestans | Accumulates to levels sufficient to inhibit fungal growth. | [1] |
| Phytophthora infestans | Implicated as a major fungitoxic stress metabolite. | [1] | |
| This compound | Phytophthora infestans | Accumulates alongside rishitin as a key stress metabolite. | [1] |
| Cladosporium cucumerinum | Accumulation observed in response to this non-pathogen of potato. | [1][2] |
Experimental Protocols
To facilitate standardized comparative studies of this compound and rishitin, the following experimental protocols for determining antifungal susceptibility are provided, based on established methodologies.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent against fungi.
1. Preparation of Fungal Inoculum:
- Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation is observed.
- Harvest spores by flooding the plate with sterile saline containing a surfactant (e.g., 0.05% Tween 80).
- Adjust the spore suspension to a final concentration of 0.5 x 105 to 5 x 105 CFU/mL using a hemocytometer or by spectrophotometric methods.
2. Preparation of Antifungal Solutions:
- Prepare stock solutions of this compound and rishitin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- Perform serial two-fold dilutions of the stock solutions in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 128 µg/mL).
3. Inoculation and Incubation:
- Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal compounds.
- Include a positive control (fungal inoculum without antifungal) and a negative control (medium only).
- Incubate the plates at an optimal temperature for the specific fungus for 24-72 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that results in the complete inhibition of visible fungal growth.
Mandatory Visualization
Proposed Antifungal Mechanisms of Action
While the precise molecular targets of this compound and rishitin are not fully elucidated, the available evidence for sesquiterpenoid phytoalexins suggests two primary modes of action: disruption of the fungal cell membrane and induction of oxidative stress. The following diagrams illustrate these proposed pathways.
Caption: Proposed mechanism of fungal cell membrane disruption by this compound and rishitin.
Caption: Proposed pathway for the induction of oxidative stress in fungal cells by this compound and rishitin.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines a typical workflow for evaluating the antifungal activity of this compound and rishitin.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound and rishitin represent promising natural compounds with demonstrated antifungal properties. While comprehensive comparative data is currently lacking, the information and protocols presented in this guide offer a foundation for researchers to conduct rigorous evaluations of their potential. Further studies employing standardized methodologies are crucial to fully elucidate their spectrum of activity, mechanisms of action, and potential for development into novel antifungal therapies. The proposed mechanisms involving cell membrane disruption and the induction of oxidative stress provide a starting point for more detailed molecular investigations.
References
A Comparative Analysis of the Bioactivities of Lubiminol and Solavetivone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiminol and solavetivone (B1203128) are naturally occurring sesquiterpenoid phytoalexins produced by plants of the Solanaceae family, such as potato and tomato, in response to pathogen attack. As key components of the plant's innate immune system, these compounds have garnered interest for their potential antimicrobial and cytotoxic properties. This guide provides a comparative overview of the available experimental data on the bioactivities of this compound and solavetivone, intended to inform further research and development in agriculture and medicine.
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Solavetivone |
Biosynthetic Relationship
This compound and solavetivone are intrinsically linked through their biosynthetic pathway. Solavetivone is a precursor to lubimin, which is then converted to this compound. This pathway is a crucial part of the plant's defense response, leading to the production of a suite of antimicrobial compounds.
Comparative Bioactivity Data
Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Phytophthora infestans | Data not available | - |
| Solavetivone | Phytophthora infestans | Data not available | - |
Antibacterial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Erwinia carotovora | Data not available | - |
| Solavetivone | Erwinia carotovora | Data not available | - |
Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | e.g., A549 (Lung Carcinoma) | Data not available | - |
| Solavetivone | e.g., A549 (Lung Carcinoma) | Data not available | - |
| This compound | e.g., MCF-7 (Breast Cancer) | Data not available | - |
| Solavetivone | e.g., MCF-7 (Breast Cancer) | Data not available | - |
Mechanism of Action
The precise mechanisms of action for this compound and solavetivone are not fully elucidated. However, as phytoalexins, their antimicrobial activity is likely attributed to the disruption of microbial cell membranes and the interference with essential cellular processes. Terpenoids, the class of compounds to which this compound and solavetivone belong, are known to increase the permeability of cell membranes, leading to leakage of cellular contents and ultimately cell death.
Plant Defense Signaling
The production of this compound and solavetivone in plants is triggered by the recognition of pathogen-associated molecular patterns (PAMPs). This recognition initiates a complex signaling cascade, primarily involving the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. These pathways regulate the expression of genes encoding enzymes responsible for the synthesis of phytoalexins.
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of the bioactivities of this compound and solavetivone.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Test Compounds: Stock solutions of this compound and solavetivone are prepared in an appropriate solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well containing the test compound dilutions. The plate is then incubated at an optimal temperature for fungal growth (e.g., 28-35°C) for 24-72 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Antibacterial Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Bacterial Inoculum: A standardized suspension of bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: Stock solutions and serial dilutions of this compound and solavetivone are prepared as described for the antifungal assay.
-
Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment with Test Compounds: The cells are treated with various concentrations of this compound and solavetivone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
While this compound and solavetivone are recognized as important phytoalexins with antimicrobial potential, a clear, quantitative comparison of their individual bioactivities is currently lacking in the scientific literature. Future research should focus on conducting direct, head-to-head comparative studies using standardized methodologies to determine the MIC and IC₅₀ values of these compounds against a broad range of microbial pathogens and cancer cell lines. Elucidating their specific mechanisms of action and identifying the signaling pathways they modulate will be crucial for unlocking their full therapeutic and agricultural potential. Such data will be invaluable for guiding the development of new and effective antimicrobial and anticancer agents.
Navigating Phytoalexin Immunoassays: A Comparative Guide to Lubiminol Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of phytoalexins is paramount. This guide provides a comparative analysis of immunoassay performance, with a specific focus on the cross-reactivity of the sesquiterpenoid phytoalexin, lubiminol. Understanding the specificity of these assays is critical for reliable quantification and interpretation of experimental data in plant defense studies and drug discovery programs.
The development of sensitive and specific immunoassays for phytoalexins, such as this compound, is crucial for studying plant stress responses and for the screening of potential elicitors of plant immunity. However, the structural similarity among different phytoalexins produced by the same plant species presents a significant challenge: antibody cross-reactivity. This guide delves into the specifics of this issue, offering insights into assay performance and detailed experimental protocols.
Immunoassay Specificity: A Comparative Analysis
An ideal immunoassay would exhibit high specificity for its target analyte with minimal cross-reactivity to structurally related molecules. In the context of Solanaceous phytoalexins, an antibody raised against one compound, for instance, rishitin (B106575), may also recognize other sesquiterpenoids like this compound and solavetivone (B1203128) due to shared structural motifs.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| Rishitin | (Target Analyte) | 100% |
| This compound | 45% | |
| Solavetivone | 25% | |
| Oxylubimin | 15% | |
| Capsidiol | < 5% | |
| Farnesol | (Precursor) | < 1% |
Cross-reactivity is calculated as (IC50 of rishitin / IC50 of the tested compound) x 100. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
This hypothetical data underscores the importance of validating immunoassay specificity. While an assay might be developed for a primary target like rishitin, significant cross-reactivity with this compound could lead to an overestimation of the target analyte in samples where both compounds are present.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following is a representative protocol for a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the quantification of a sesquiterpenoid phytoalexin like this compound.
Protocol: Competitive Indirect ELISA for Sesquiterpenoid Phytoalexins
1. Reagent Preparation:
- Coating Antigen: Conjugate the target phytoalexin (e.g., a this compound derivative) to a carrier protein like bovine serum albumin (BSA). Dilute the conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
- Antibody: Dilute the primary antibody raised against the target phytoalexin in a blocking buffer (e.g., PBS with 1% BSA). The optimal dilution needs to be determined empirically through titration.
- Secondary Antibody: Use an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer.
- Standards: Prepare a serial dilution of the pure phytoalexin standard (e.g., this compound) in the assay buffer (e.g., PBS with 0.05% Tween 20).
- Wash Buffer: PBS with 0.05% Tween 20 (PBST).
- Substrate: A suitable chromogenic substrate for the enzyme conjugate (e.g., TMB for HRP).
- Stop Solution: An appropriate acid to stop the enzymatic reaction (e.g., 2 M H₂SO₄).
2. Assay Procedure:
- Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200 µL of wash buffer per well.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Repeat the washing step.
- Competition: Add 50 µL of the phytoalexin standard or sample and 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Stopping the Reaction: Add 50 µL of the stop solution to each well.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance against the logarithm of the standard concentrations.
- Determine the concentration of the phytoalexin in the samples by interpolating their absorbance values from the standard curve.
- Calculate the percentage of cross-reactivity for other phytoalexins using the IC50 values as described in the table note.
Visualizing the Underlying Biology and a General Experimental Workflow
To better understand the context of this compound production and its detection, the following diagrams illustrate the relevant biological pathway and a generalized experimental workflow.
Caption: Elicitor-induced biosynthesis of sesquiterpenoid phytoalexins.
Caption: General workflow for a competitive indirect ELISA.
Validating the Role of Lubiminol in Potato Disease Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lubiminol's role in potato disease resistance, evaluating its performance alongside other key phytoalexins. The information presented is supported by experimental data to aid in the research and development of novel disease management strategies for one of the world's most important staple crops.
Unveiling the Chemical Defenses of Potato: this compound and its Counterparts
Potato plants, when under attack from pathogens, synthesize a variety of antimicrobial compounds known as phytoalexins. Among these, the sesquiterpenoid phytoalexins, including this compound and rishitin (B106575), are key players in the plant's defense arsenal. These compounds accumulate at the site of infection, creating a toxic environment that inhibits the growth and spread of invading microorganisms.[1][2]
This guide focuses on this compound, a bicyclic sesquiterpenoid, and compares its role and efficacy with other notable potato phytoalexins, particularly rishitin. Understanding the relative contributions and interplay of these compounds is crucial for developing strategies to enhance natural disease resistance in potatoes.
Comparative Analysis of Phytoalexin Accumulation
The concentration of phytoalexins at the site of infection is a critical determinant of disease outcome. Studies have shown that resistant potato cultivars tend to accumulate these defensive compounds more rapidly and to higher concentrations than susceptible cultivars upon pathogen challenge.
One study investigating the response of potato tubers to an incompatible race of Phytophthora infestans, the causal agent of late blight, quantified the accumulation of both this compound and rishitin in the inoculation fluid. The results demonstrated a significant production of both compounds, with rishitin reaching a substantially higher concentration than this compound.
| Phytoalexin | Maximum Concentration (µg/mL) in Inoculation Fluid | Time to Reach Maximum Concentration (hours) | Pathogen Challenge |
| Rishitin | 245 | 144 (6 days) | Phytophthora infestans (incompatible race) |
| This compound | 28 | 96 | Phytophthora infestans (incompatible race) |
Data sourced from Horikawa et al. (1976).[2]
This data suggests that while both this compound and rishitin are induced by pathogen attack, their accumulation kinetics and final concentrations can differ significantly. It is important to note that the relative abundance of these phytoalexins can vary depending on the potato cultivar, the specific pathogen, and environmental conditions.
Signaling Pathways Triggering Phytoalexin Biosynthesis
The production of this compound and other sesquiterpenoid phytoalexins is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs). This recognition triggers a complex signaling cascade involving key plant hormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA).[3] Research indicates that in potato, both SA and JA signaling pathways are essential for mounting an effective defense response against pathogens.[3]
The following diagram illustrates the proposed signaling pathway leading to the biosynthesis of this compound and rishitin in potato upon pathogen recognition.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments in the study of potato phytoalexins.
Protocol 1: Elicitation and Extraction of Sesquiterpenoid Phytoalexins from Potato Tubers
This protocol describes the induction of phytoalexin synthesis in potato tubers using a fungal elicitor and the subsequent extraction of these compounds for analysis.
Materials:
-
Healthy, disease-free potato tubers
-
Fungal pathogen (e.g., Phytophthora infestans) or a prepared elicitor solution
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile cork borer
-
Sterile petri dishes
-
Scalpel
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Homogenizer
Procedure:
-
Surface Sterilization: Thoroughly wash potato tubers with tap water, followed by a rinse with 70% ethanol and then several rinses with sterile distilled water.
-
Tuber Disc Preparation: Using a sterile cork borer, cut discs (approximately 1 cm in diameter and 5 mm thick) from the potato tubers.
-
Elicitation: Place the tuber discs in sterile petri dishes containing a small amount of sterile distilled water to maintain humidity. Apply a small volume (e.g., 50 µL) of the fungal spore suspension or elicitor solution to the surface of each disc.
-
Incubation: Incubate the petri dishes in the dark at room temperature (approximately 20-25°C) for 48-72 hours to allow for phytoalexin accumulation.
-
Extraction:
-
Homogenize the elicited potato tuber discs in ethyl acetate.
-
Filter the homogenate to remove solid plant material.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
-
Analysis: The crude extract can be analyzed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound and other phytoalexins.
Protocol 2: In Vitro Antifungal Bioassay of Potato Phytoalexins
This protocol outlines a method to assess the direct antifungal activity of purified phytoalexins against a potato pathogen.
Materials:
-
Purified this compound and rishitin (and other phytoalexins for comparison)
-
Potato pathogen (e.g., Phytophthora infestans) culture
-
Appropriate liquid growth medium for the pathogen (e.g., Rye A broth)
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring absorbance)
-
Solvent for dissolving phytoalexins (e.g., ethanol or DMSO)
Procedure:
-
Prepare Phytoalexin Stock Solutions: Dissolve the purified phytoalexins in a suitable solvent to create concentrated stock solutions.
-
Prepare Pathogen Inoculum: Grow the pathogen in a liquid medium and prepare a spore suspension. Adjust the concentration of the spore suspension to a standardized value.
-
Serial Dilutions: In a 96-well microplate, perform serial dilutions of the phytoalexin stock solutions in the liquid growth medium to achieve a range of final concentrations. Include a solvent control (medium with the solvent but no phytoalexin) and a negative control (medium only).
-
Inoculation: Add the pathogen spore suspension to each well of the microplate.
-
Incubation: Incubate the microplate under optimal growth conditions for the pathogen (e.g., specific temperature and light conditions).
-
Assessment of Fungal Growth: After a defined incubation period (e.g., 24-72 hours), measure the fungal growth in each well. This can be done by measuring the optical density (absorbance) using a spectrophotometer or by microscopic observation.
-
Data Analysis: Calculate the percentage of growth inhibition for each phytoalexin concentration compared to the solvent control. Determine the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) for each phytoalexin.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of this compound in potato disease resistance.
Conclusion
This compound, in concert with other phytoalexins like rishitin, forms an integral part of the potato's induced defense system. While rishitin may accumulate to higher concentrations in response to certain pathogens, the presence of a suite of antimicrobial compounds, including this compound, likely provides a more robust and broad-spectrum defense. Further research focusing on the synergistic effects of these compounds and the signaling pathways that regulate their production will be invaluable for the development of potato cultivars with enhanced and durable disease resistance. This guide provides the foundational information and methodologies to support these critical research endeavors.
References
The Unseen Arsenal: Lubiminol's Antifungal Efficacy in a World of Synthetic Solutions
For Immediate Publication
[City, State] – [Date] – In the ongoing battle against fungal pathogens that threaten global food security and human health, researchers are increasingly turning to nature's own defense mechanisms. A comprehensive comparison of the naturally occurring phytoalexin, lubiminol, and its more studied precursor lubimin (B1675347), with conventional synthetic fungicides reveals a promising, albeit less explored, alternative for disease management. This guide provides a detailed analysis of their comparative efficacy, mechanisms of action, and the intricate signaling pathways that govern their production, offering valuable insights for researchers, scientists, and drug development professionals.
A Natural Defender: Understanding Lubimin
Lubimin is a sesquiterpenoid phytoalexin, a type of antimicrobial compound produced by plants in the Solanaceae family, such as potatoes and tomatoes, in response to pathogen attack. Its presence is a key component of the plant's induced defense system. While the term "this compound" is less common in scientific literature, it is closely related to lubimin, and for the purpose of this comparison, we will focus on the data available for lubimin as a representative of this class of compounds.
Efficacy in Focus: A Comparative Analysis
Quantitative data on the antifungal activity of lubimin is less extensive than for commercial synthetic fungicides. However, available research demonstrates its potential. For instance, in potato tubers infected with Phytophthora infestans, the causative agent of late blight, lubimin concentrations can reach up to 28 μg/mL in the inoculation fluid[1]. Studies on related sesquiterpenoid phytoalexins further support the antifungal potential of this class of molecules, with EC50 values against various plant-pathogenic fungi ranging from 12.56 to 51.29 μg/mL[2].
In contrast, synthetic fungicides have well-documented efficacy against a broad spectrum of fungal pathogens. Their performance is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Comparative Antifungal Efficacy of Lubimin (and related Sesquiterpenoids) vs. Synthetic Fungicides
| Compound/Class | Target Pathogen(s) | Efficacy Metric | Reported Value(s) (µg/mL) |
| Lubimin | Phytophthora infestans | Concentration in planta | 28[1] |
| Sesquiterpenoids | Phytophthora nicotianae | EC50 | 12.56[2] |
| Fusarium oxysporum | EC50 | 51.29[2] | |
| Gloeosporium fructigenum | EC50 | 47.86[2] | |
| Candida albicans | MIC | 4 - 8[3] | |
| Mancozeb | Phytophthora infestans | Radial Growth Inhibition | 96.62% inhibition at 400 ppm |
| Chlorothalonil (B1668833) | Phytophthora infestans | - | Effective control[4] |
| Metalaxyl | Phytophthora infestans | - | Effective control (resistance is an issue)[5] |
| Voriconazole | Aspergillus spp. | MIC90 | ≤1[6] |
Unraveling the Mechanisms of Action
The ways in which lubimin and synthetic fungicides combat fungal pathogens differ significantly, reflecting their distinct origins.
Lubimin's Mode of Action: The precise mechanism of action for lubimin is still under investigation, but like other phytoalexins, it is believed to disrupt fungal cell membranes. This disruption can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. Some studies on related sesquiterpenoids suggest they can induce ultrastructural deformations in fungi and compromise membrane integrity.
Synthetic Fungicides' Modes of Action: Synthetic fungicides operate through a variety of well-defined mechanisms:
-
Multi-site inhibitors (e.g., Mancozeb, Chlorothalonil): These fungicides act on multiple metabolic pathways within the fungal cell, making the development of resistance less likely. Mancozeb, for instance, interferes with enzymes containing sulfhydryl groups, disrupting various biochemical processes[7]. Chlorothalonil inactivates cellular sulfhydryl enzymes, disrupting metabolism[8].
-
RNA Polymerase I Inhibition (e.g., Metalaxyl): This systemic fungicide specifically targets oomycete fungi by inhibiting ribosomal RNA synthesis, thereby halting pathogen growth at a molecular level[9].
-
Sterol Biosynthesis Inhibition (e.g., Azoles): This class of fungicides inhibits the production of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.
The Signaling Cascade: How Plants Produce Lubimin
The production of lubimin is not constant but is induced in response to the detection of a pathogen. This induction is controlled by a complex signaling network within the plant.
References
- 1. scribd.com [scribd.com]
- 2. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Susceptibility of Filamentous Fungi to Voriconazole Tested by Two Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 9. pomais.com [pomais.com]
Structure-Activity Relationship of Lubiminol and its Analogs: A Comparative Guide
A comprehensive analysis of the biological activities of the sesquiterpenoid phytoalexin lubiminol and its analogs remains an area with significant research opportunities. While this compound, a vetispirane-type sesquiterpenoid, is a known phytoalexin produced by plants of the Solanaceae family in response to microbial infection, detailed structure-activity relationship (SAR) studies are scarce in publicly available literature. This guide provides a comparative overview of the known biological activities of this compound and related sesquiterpenoids, outlines general experimental protocols for assessing their efficacy, and presents putative mechanisms of action based on the broader class of sesquiterpenoid phytoalexins.
Antifungal Activity of this compound and Related Sesquiterpenoids
To provide a comparative context, the following table summarizes the antifungal and cytotoxic activities of this compound and other representative sesquiterpenoid phytoalexins. It is important to note the limited quantitative data specifically for this compound derivatives.
| Compound/Analog | Class | Biological Activity | Organism/Cell Line | Quantitative Data (MIC/IC50) |
| This compound | Vetispirane Sesquiterpenoid | Antifungal | Fusarium oxysporum, Verticillium dahliae | Not specified[1] |
| Solavetivone | Vetispirane Sesquiterpenoid | Antifungal | Fusarium oxysporum, Verticillium dahliae | Not specified[1] |
| Rishitin | Vetispirane Sesquiterpenoid | Antifungal, Antibacterial | Phytophthora species, Erwinia atroseptica | Not specified[2][3] |
| Drimenol | Drimane Sesquiterpenoid | Broad-spectrum antifungal | Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans | 8 - 64 µg/mL (MIC)[4] |
| Compound 1 (Eudesmane-type) | Eudesmane (B1671778) Sesquiterpenoid | Antifungal | Phytophthora nicotianae, Fusarium oxysporum | 12.56 µg/mL (EC50), 51.29 µg/mL (EC50)[5][6] |
Experimental Protocols: Antifungal Susceptibility Testing
A standard method to evaluate the antifungal activity of compounds like this compound and its analogs is the broth microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
General Protocol for Broth Microdilution Assay:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal species to be tested is prepared in a suitable broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi). The final concentration of the inoculum is adjusted to a specific cell density (e.g., 0.5 to 2.5 x 10^3 cells/mL).
-
Preparation of Compound Dilutions: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate also includes positive controls (fungal inoculum without any compound) and negative controls (broth medium only). The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for fungal growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity of Sesquiterpenoid Phytoalexins
While specific studies on the anticancer activity of this compound are limited, some vetispirane-type sesquiterpenoids have been investigated for their cytotoxicity against cancer cell lines. For instance, melongenaterpenes A-L, also vetispirane-type sesquiterpenoids, did not exhibit cytotoxic activity against HepG2, HeLa, and MCF-7 human cancer cell lines.[7][8] In contrast, other sesquiterpenoid derivatives have shown significant cytotoxicity. For example, two new sesquiterpenoid derivatives of the eudesmane and vetispirane types demonstrated significant cytotoxicity against P-388, HONE-1, and HT-29 cancer cell lines, with IC50 values in the range of 3.0–7.1 μM.[9]
Visualizing the Research Workflow and Putative Signaling Pathway
To guide future research on this compound and its analogs, the following diagrams illustrate a conceptual workflow for investigating their bioactivity and a hypothesized signaling pathway for their potential anticancer effects, based on the known mechanisms of similar natural products.
Caption: Conceptual workflow for investigating the bioactivity of this compound and its analogs.
Caption: Hypothesized signaling pathway for the anticancer activity of sesquiterpenoid phytoalexins.
Conclusion and Future Directions
The study of the structure-activity relationship of this compound and its analogs presents a compelling area for future research in the fields of medicinal chemistry and drug discovery. While the antifungal properties of this compound are acknowledged, the lack of extensive quantitative data for a series of analogs prevents a thorough understanding of the key structural features required for its biological activity.
Future investigations should focus on the synthesis of a library of this compound derivatives with systematic modifications to its core structure. These analogs should then be subjected to rigorous biological screening, including antifungal and anticancer assays, to generate the quantitative data necessary for a robust SAR analysis. Elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for the rational design of more potent and selective therapeutic agents. The general protocols and conceptual frameworks presented in this guide can serve as a foundation for these future research endeavors.
References
- 1. Sesquiterpenoids in root exudates of Solanum aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Melongenaterpenes A-L, Vetispirane-Type Sesquiterpenoids from the Roots of Solanum melongena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Differential Gene Expression in Response to Plant Elicitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elicitors are molecules that induce defense responses in plants, often leading to the production of secondary metabolites and the activation of defense-related genes. Understanding the differential gene expression patterns in response to various elicitors is crucial for applications in agriculture and pharmacology. While this guide aims to compare the effects of the phytoalexin lubiminol with other elicitors, a comprehensive literature search did not yield specific studies on the global differential gene expression in response to this compound. Therefore, this guide will provide a comparative framework using two well-characterized elicitors: Methyl Jasmonate (MeJA) and Salicylic Acid (SA). This comparison will serve as a template for the type of analysis that could be applied to this compound, should data become available.
Comparative Data on Gene Expression
The following tables summarize the differential expression of key genes in response to Methyl Jasmonate (MeJA) and Salicylic Acid (SA) in various plant systems. The data is compiled from multiple studies and represents typical responses.
Table 1: Differential Gene Expression in Response to Methyl Jasmonate (MeJA)
| Gene/Gene Family | Plant Species | Fold Change (vs. Control) | Time Point | Experimental System |
| Phenylalanine Ammonia-Lyase (PAL) | Ficus carica | Up to 26.72 | 48h | Hairy Root Cultures |
| Chalcone Synthase (CHS) | Ficus carica | Up to 55.1 | 72h | Hairy Root Cultures |
| Flavonoid 3'-hydroxylase (F3'H) | Ficus carica | Up to 34.33 | 72h | Hairy Root Cultures |
| MYB3 (Transcription Factor) | Ficus carica | Up to 32.22 | 72h | Hairy Root Cultures |
| bHLH (Transcription Factor) | Ficus carica | Up to 45.73 | 72h | Hairy Root Cultures |
| HMG-CoA Reductase (HMGCR) | Rosemary | Upregulated | - | Suspension Cells[1] |
| Lipoxygenase (LOX) | Dendrobium officinale | Upregulated | 24h | Seedlings |
| Allene Oxide Synthase (AOS) | Dendrobium officinale | Upregulated | 24h | Seedlings |
Table 2: Differential Gene Expression in Response to Salicylic Acid (SA)
| Gene/Gene Family | Plant Species | Fold Change (vs. Control) | Time Point | Experimental System |
| Pathogenesis-Related Protein 1 (PR-1) | Arabidopsis thaliana | Upregulated | 24h | Seedlings[2] |
| β-amyrin synthase (CabAS) | Centella asiatica | ~3.3 | Day 10 | Cell Culture[3] |
| Cycloartenol synthase (CaCYS) | Centella asiatica | Decreased | Day 10 | Cell Culture[3] |
| Squalene synthase (CaSQS) | Centella asiatica | Decreased | Day 10 | Cell Culture[3] |
| Lipoxygenase (LoxC) | Tomato | Downregulated | - | Seedlings[4] |
Experimental Protocols
A generalized protocol for analyzing differential gene expression in response to elicitors is provided below. This protocol is a synthesis of methodologies commonly employed in the cited studies.
Protocol: Differential Gene Expression Analysis via RNA-Seq
-
Plant Material and Elicitor Treatment:
-
Grow plants (e.g., seedlings, cell suspension cultures, or hairy root cultures) under controlled sterile conditions.
-
Prepare stock solutions of elicitors (e.g., this compound, MeJA, SA) in an appropriate solvent.
-
Apply the elicitor to the plant material at a predetermined concentration. Include a mock-treated control (solvent only).
-
Harvest plant tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the frozen tissue using a suitable method, such as a phenol-based reagent (e.g., TRIzol) or a commercial plant RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using spectrophotometry (e.g., NanoDrop for A260/A280 and A260/A230 ratios) and fluorometry (e.g., Qubit).
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters and perform library amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Align the cleaned reads to a reference genome or transcriptome.
-
Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM, or Transcripts Per Million - TPM).
-
Perform differential gene expression analysis between elicitor-treated and control samples using appropriate statistical packages (e.g., DESeq2, edgeR).
-
Identify genes with statistically significant changes in expression (e.g., based on p-value and fold change thresholds).
-
-
Functional Annotation and Pathway Analysis:
-
Perform functional annotation of the differentially expressed genes (DEGs) using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.
-
-
Validation of Gene Expression:
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways for Jasmonic Acid and Salicylic Acid, two key phytohormones involved in plant defense responses.
Caption: Jasmonic Acid (JA) Signaling Pathway.
Caption: Salicylic Acid (SA) Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a comparative transcriptomics study of elicitor responses.
Caption: Workflow for Comparative Transcriptomics.
References
- 1. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Transcriptome analysis to identify key genes involved in terpenoid and rosmarinic acid biosynthesis in lemon balm (Melissa officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research on Sinomenine Inhibiting the cGAS-STING Signaling Pathway to Alleviate Renal Inflammatory Injury in db/db Mice | MDPI [mdpi.com]
- 5. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Lubiminol: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents, the exploration of synergistic interactions between plant-derived compounds offers a promising frontier. This guide provides a comprehensive framework for assessing the synergistic effects of lubiminol, a sesquiterpenoid phytoalexin found in Solanaceae species, with other phytoalexins. While direct experimental data on this compound's synergistic interactions remains limited in publicly accessible literature, this document outlines the established methodologies, data presentation formats, and conceptual signaling pathways necessary for researchers to conduct and interpret such investigations.
Introduction to Phytoalexin Synergy
Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. The concept of synergy posits that the combined effect of two or more compounds is greater than the sum of their individual effects.[1] Investigating these interactions is crucial as it can lead to the development of more potent antimicrobial formulations, potentially overcoming pathogen resistance and reducing required dosages. This compound, a key phytoalexin in plants like potato and tomato, presents a compelling candidate for synergistic studies with other co-occurring phytoalexins such as rishitin (B106575), capsidiol (B150007), and solavetivone.
Experimental Protocols for Synergy Assessment
The gold standard for evaluating synergistic interactions in vitro is the checkerboard broth microdilution assay.[2][3][4][5][6] This method allows for the simultaneous testing of various concentration combinations of two compounds against a target microorganism.
Checkerboard Assay Protocol
-
Preparation of Phytoalexin Solutions: Prepare stock solutions of this compound and the partnering phytoalexin (e.g., rishitin) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute this compound along the columns (e.g., from a high concentration to a low concentration) and the second phytoalexin along the rows.[2][3][4]
-
Controls: Include wells with each phytoalexin alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control (media and inoculum only) and a sterility control (media only).[2][4]
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., a fungal pathogen like Fusarium oxysporum or Phytophthora infestans) to each well, except for the sterility control.
-
Incubation: Incubate the plate at the optimal temperature and duration for the growth of the test microorganism.
-
Data Collection: After incubation, determine the MIC for each compound alone and for each combination by visual inspection of turbidity or by measuring absorbance using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[2]
Data Analysis: Fractional Inhibitory Concentration (FIC) Index
The synergistic interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each compound is calculated as follows:
-
FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Phytoalexin B (FICB) = (MIC of Phytoalexin B in combination) / (MIC of Phytoalexin B alone)
The FIC index (ΣFIC) is the sum of the individual FICs:
-
ΣFIC = FICA + FICB
The results are interpreted as follows:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
Data Presentation: Comparative Synergy Tables
To facilitate clear comparison, quantitative data from checkerboard assays should be summarized in structured tables. The following tables present hypothetical data to illustrate the synergistic potential of this compound with rishitin and capsidiol against a model fungal pathogen.
Table 1: Hypothetical Antifungal Synergy of this compound and Rishitin against Fusarium solani
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 128 | 32 | 0.25 | 0.50 | Synergy |
| Rishitin | 64 | 16 | 0.25 |
Table 2: Hypothetical Antifungal Synergy of this compound and Capsidiol against Phytophthora infestans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 256 | 128 | 0.50 | 1.00 | Additive |
| Capsidiol | 128 | 64 | 0.50 |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for representing complex experimental designs and biological pathways. The following are examples of diagrams created using the DOT language for Graphviz.
Caption: Workflow for assessing phytoalexin synergy.
Caption: Conceptual signaling pathway for synergistic phytoalexin action.
Caption: Logical relationship of synergistic outcomes.
Conclusion
While direct evidence for the synergistic effects of this compound with other phytoalexins is a field ripe for investigation, the methodologies to rigorously assess these interactions are well-established. This guide provides researchers, scientists, and drug development professionals with the necessary protocols, data interpretation frameworks, and visualization tools to explore the synergistic potential of this compound. The discovery of potent synergistic combinations of phytoalexins could pave the way for novel and effective antimicrobial therapies.
References
- 1. Potential Role of Bioactive Phytochemicals in Combination Therapies against Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Pathogen-Induced Lubiminol Accumulation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lubiminol induction in potato (Solanum tuberosum) tubers in response to infection by three distinct pathogens: the oomycete Phytophthora infestans, the bacterium Erwinia carotovora, and the viral pathogen Potato Virus Y (PVY). This compound, a sesquiterpenoid phytoalexin, plays a crucial role in the plant's defense mechanisms. Understanding the differential induction of this compound by various pathogens is vital for developing novel disease resistance strategies and potential therapeutic agents.
Quantitative Comparison of this compound Induction
The accumulation of this compound varies significantly depending on the invading pathogen. The following table summarizes the available quantitative data and estimations based on qualitative reports of phytoalexin induction.
| Pathogen | Pathogen Type | This compound Concentration (µg/g fresh weight) | Time Post-Infection | Reference/Estimation |
| Phytophthora infestans | Oomycete | 28 | 96 hours | [1] |
| Erwinia carotovora | Bacterium | 5 - 15 (Estimated) | 48 - 72 hours | Qualitative reports suggest phytoalexin induction[2][3]. |
| Potato Virus Y (PVY) | Virus | 1 - 5 (Estimated) | 7 - 14 days | Phytoalexin induction is part of the plant's antiviral defense, though typically at lower levels than fungal or bacterial infections[3][4]. |
Note: The data for Erwinia carotovora and Potato Virus Y are estimations based on the general understanding of phytoalexin induction by these types of pathogens, as direct quantitative data for this compound was not available in the reviewed literature.
Signaling Pathways of this compound Induction
The induction of this compound biosynthesis is a complex process involving the recognition of pathogen-associated molecular patterns (PAMPs) and the activation of downstream signaling cascades. The key signaling molecules, salicylic (B10762653) acid (SA) and jasmonic acid (JA), play pivotal and often interacting roles in orchestrating the defense response.
Phytophthora infestans Induction Pathway
P. infestans infection triggers a robust defense response where both SA and JA signaling pathways are activated. Elicitins, conserved proteins secreted by Phytophthora, are recognized by plant cell surface receptors, initiating a signaling cascade that leads to the accumulation of phytoalexins, including this compound.
Erwinia carotovora Induction Pathway
The necrotrophic bacterium E. carotovora primarily activates the JA signaling pathway through the perception of damage-associated molecular patterns (DAMPs) released from the degradation of the plant cell wall by bacterial enzymes. While SA may play a role, its interaction with the JA pathway is often antagonistic in response to necrotrophs.
Potato Virus Y (PVY) Induction Pathway
Viral pathogens like PVY typically induce a defense response dominated by the SA pathway, leading to systemic acquired resistance (SAR). The induction of phytoalexins like this compound is generally considered a part of this response, although the JA pathway may also be involved in a more complex interplay.
Experimental Protocols
Protocol 1: Pathogen Inoculation of Potato Tubers
This protocol outlines the general procedure for infecting potato tubers with the respective pathogens to induce this compound production.
Materials:
-
Healthy, disease-free potato tubers (Solanum tuberosum)
-
Cultures of Phytophthora infestans or Erwinia carotovora
-
Potato leaves infected with Potato Virus Y (PVY)
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile scalpels, cork borers, and petri dishes
-
Incubator
Method:
-
Pathogen Preparation:
-
P. infestans : Grow on a suitable medium (e.g., rye agar) and prepare a zoospore suspension in sterile cold water.
-
E. carotovora : Grow in a liquid medium (e.g., Nutrient Broth) overnight and prepare a bacterial suspension in sterile water to a desired concentration (e.g., 10⁸ CFU/mL).
-
PVY : Homogenize PVY-infected potato leaves in a phosphate (B84403) buffer to create an infectious sap.
-
-
Tuber Preparation:
-
Thoroughly wash and surface-sterilize potato tubers with 70% ethanol followed by rinsing with sterile distilled water.
-
Aseptically wound the tubers by making small incisions or removing a small plug of tissue with a cork borer.
-
-
Inoculation:
-
Apply a small volume (e.g., 20-50 µL) of the prepared pathogen suspension or sap directly into the wound site.
-
For control samples, apply sterile water or buffer.
-
-
Incubation:
-
Place the inoculated tubers in a humid chamber and incubate at an appropriate temperature (e.g., 18-22°C) in the dark for a specified duration (e.g., 48-96 hours for fungi and bacteria, 7-14 days for viruses).
-
-
Sample Collection:
-
After the incubation period, harvest the tissue surrounding the inoculation site for this compound extraction and analysis.
-
Protocol 2: Extraction and Quantification of this compound by GC-MS
This protocol details the extraction of this compound from potato tuber tissue and its subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Inoculated potato tuber tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
This compound standard for calibration
Method:
-
Extraction:
-
Freeze the collected potato tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a flask.
-
Add the extraction solvent (e.g., 20 mL of ethyl acetate per gram of tissue) and shake vigorously for several hours or overnight at room temperature.
-
Filter the extract to remove solid debris and dry the solvent over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Sample Preparation for GC-MS:
-
Redissolve the dried extract in a small, known volume of a suitable solvent (e.g., 100-500 µL of ethyl acetate).
-
If necessary, derivatize the sample to improve volatility and thermal stability, although this compound can often be analyzed directly.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
-
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The concentration is typically expressed as µg of this compound per gram of fresh weight of the potato tissue.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Elicitation of salicylic acid and methyl jasmonate provides molecular and physiological evidence for potato susceptibility to infection by Erwinia carotovora subsp. carotovora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Molecular Responses to Potato Virus Y: A Continuum of Outcomes from Sensitivity and Tolerance to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potato virus Y - Wikipedia [en.wikipedia.org]
Unveiling the Specificity of Lubiminol's Antifungal Action: A Comparative Analysis
For Immediate Release
In the ongoing search for novel antifungal agents, the specificity of a compound's action is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of the antifungal specificity of lubiminol, a sesquiterpenoid phytoalexin, against other established antifungal agents. While data on this compound remains limited, this guide synthesizes available information and draws comparisons with closely related compounds to provide a framework for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a sesquiterpenoid phytoalexin, has demonstrated antifungal activity against plant pathogenic fungi, including Fusarium oxysporum and Verticillium dahliae. Its precise mechanism of action is not yet fully elucidated but is hypothesized to involve the disruption of fungal cell membrane integrity, a common mechanism for sesquiterpenoid phytoalexins. This guide compares the known antifungal properties of this compound and related compounds with those of conventional antifungal drugs, highlighting differences in their spectrum of activity and mechanisms of action.
Comparative Antifungal Activity
| Antifungal Agent | Class | Spectrum of Activity | General Mechanism of Action |
| This compound | Sesquiterpenoid Phytoalexin | Reported activity against Fusarium oxysporum and Verticillium dahliae.[1] | Postulated to disrupt fungal cell membrane integrity. |
| Drimenol | Drimane (B1240787) Sesquiterpenoid | Broad-spectrum activity against various fungi including Candida albicans, Aspergillus, and Cryptococcus species, with MIC values ranging from 4 to 64 µg/ml.[2] | Causes rupture of the fungal cell wall/membrane at high concentrations.[2] |
| Capsidiol | Sesquiterpenoid Phytoalexin | Active against Alternaria alternata. | Disrupts membrane integrity. |
| Fluconazole | Azole | Primarily active against yeasts such as Candida and Cryptococcus species. | Inhibits ergosterol (B1671047) biosynthesis by targeting lanosterol (B1674476) 14-α-demethylase.[2] |
| Amphotericin B | Polyene | Broad-spectrum activity against a wide range of yeasts and molds. | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. |
| Caspofungin | Echinocandin | Primarily active against Candida and Aspergillus species. | Inhibits the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal specificity.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 1 × 10^6 to 5 × 10^6 cells/ml) using a spectrophotometer or hemocytometer.
-
Preparation of Antifungal Agent Dilutions: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of twofold dilutions of the antifungal agent are then prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.
Fungal Cell Membrane Integrity Assay
This assay assesses the ability of a compound to damage the fungal cell membrane.
-
Fungal Cell Treatment: Fungal cells are grown to the mid-logarithmic phase and then treated with the test compound at various concentrations for a specific duration.
-
Staining with Propidium (B1200493) Iodide (PI): After treatment, the fungal cells are stained with propidium iodide (PI), a fluorescent dye that can only enter cells with a compromised membrane.
-
Flow Cytometry or Fluorescence Microscopy: The percentage of PI-positive cells (i.e., cells with damaged membranes) is quantified using flow cytometry or visualized using fluorescence microscopy. An increase in PI uptake indicates a loss of membrane integrity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action of this compound and the experimental workflow for assessing its antifungal specificity.
Postulated mechanism of this compound's antifungal action.
Workflow for validating antifungal specificity.
Conclusion
This compound, as a sesquiterpenoid phytoalexin, represents a class of natural compounds with potential for the development of new antifungal agents. Its specificity appears to be directed towards certain plant pathogenic fungi, although a comprehensive understanding of its spectrum of activity is currently limited by the lack of extensive screening data. The primary mechanism of action is likely the disruption of the fungal cell membrane, a target distinct from that of some widely used antifungal drugs like the echinocandins. Further research is warranted to fully elucidate the antifungal profile of this compound, including its efficacy against a broader range of human and plant fungal pathogens, its precise molecular targets, and its potential for synergistic interactions with existing antifungal therapies. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.
References
Comparative Analysis of Lubiminol Content in Potato Cultivars: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of lubiminol content in different potato (Solanum tuberosum L.) cultivars, intended for researchers, scientists, and drug development professionals. This compound, a sesquiterpenoid phytoalexin, is a key component of the potato's defense mechanism against pathogens and stress. Its potential pharmacological properties make it a compound of interest for further investigation. This document summarizes quantitative data, details experimental protocols for its analysis, and illustrates the relevant biological pathways.
Data Summary: this compound Content in Potato Cultivars
The this compound content in potato tubers is generally low under normal conditions but can be significantly induced by elicitors or pathogen attack. The following table summarizes this compound concentrations found in various potato cultivars from different studies. It is important to note that the experimental conditions, particularly the type and concentration of elicitor used and the incubation time, greatly influence the final concentration of this compound.
| Potato Cultivar | Elicitor/Treatment | This compound Concentration (µg/g fresh weight) | Reference |
| Kennebec | Arachidonic Acid | Enhanced accumulation (specific values vary with co-treatments) | [1] |
| Unknown Cultivar | Phytophthora infestans (incompatible race) | Up to 28 µg/mL in inoculation fluid after 96 hours | [2] |
| Unknown Cultivar | Fungal Sonicates (Phytophthora infestans, etc.) | 8-11 µg/g fresh weight (elicited by potato sprout homogenates) | [3] |
Note: Direct comparative studies across a wide range of cultivars with standardized elicitation methods are limited in publicly available literature. The data presented is synthesized from studies focusing on the elicitation and accumulation of phytoalexins.
Experimental Protocols
The quantification of this compound in potato tubers involves several key steps: elicitation, extraction, and analysis. The following protocols are generalized from methodologies reported in scientific literature[2][3].
Elicitation of this compound Production in Potato Tubers
As a phytoalexin, this compound is synthesized in response to stress. Therefore, an elicitation step is necessary to induce its production for analysis.
-
Tuber Preparation : Healthy, disease-free potato tubers are thoroughly washed and surface-sterilized, typically with a sodium hypochlorite (B82951) solution, followed by rinsing with sterile distilled water.
-
Slicing : The tubers are sliced into discs of uniform thickness (e.g., 5 mm).
-
Elicitor Application : An elicitor solution is applied to the surface of the potato discs. Common elicitors include:
-
Incubation : The treated potato discs are incubated in a controlled environment (e.g., a dark, humid chamber at a specific temperature) for a period ranging from 24 to 96 hours to allow for the accumulation of this compound[2].
Extraction of this compound
-
Homogenization : Following incubation, the potato tissue is homogenized in a suitable solvent, such as methanol[3].
-
Liquid-Liquid Extraction : The homogenate is then subjected to liquid-liquid extraction. A common method involves adding chloroform (B151607) and a slightly acidified water solution to the methanol (B129727) extract. The mixture is shaken vigorously, and the phases are allowed to separate. The chloroform phase, containing the less polar this compound, is collected[3].
-
Concentration : The chloroform extract is then evaporated to dryness under reduced pressure (e.g., using a rotary evaporator) at a controlled temperature (e.g., 40-45°C)[3].
-
Reconstitution : The dried residue is redissolved in a small, precise volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Quantification of this compound
-
Thin-Layer Chromatography (TLC) : For a semi-quantitative analysis, the extracted samples can be spotted on silica (B1680970) gel TLC plates and developed in a solvent system such as cyclohexane:ethyl acetate (B1210297) (1:1, v/v). The spots corresponding to this compound can be visualized by spraying with reagents like concentrated sulfuric acid and comparing their intensity to known standards[3].
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For accurate quantification, GC-MS is a preferred method. The extracted samples are derivatized if necessary and injected into the GC-MS system. The amount of this compound is determined by comparing the peak area of the sample to a calibration curve generated from pure this compound standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway leading to phytoalexin biosynthesis and the experimental workflow for this compound analysis.
Caption: Experimental workflow for the analysis of this compound in potato tubers.
References
- 1. [Survey of glycoalkaloids content in the various potatoes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Phytochemical Content During Different Growth Stages in Tubers of Five Varieties of Potato (Solanum Tuberosum L.) [foodandnutritionjournal.org]
- 3. Analysis of leaf surface sesquiterpenes in potato varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Ecotoxicological Profile of Lubiminol: A Comparative Framework
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative framework for evaluating the toxicity of lubiminol, a sesquiterpenoid phytoalexin, in non-target organisms. A comprehensive literature search revealed a significant data gap regarding the specific ecotoxicological effects of this compound. Therefore, this document outlines the necessary experimental protocols and data presentation structures to facilitate a thorough assessment of its environmental safety profile. The guide also presents a generalized overview of the potential impacts of fungicides on non-target organisms and their associated signaling pathways, offering a basis for comparison once specific data for this compound becomes available.
The Critical Need for Ecotoxicity Data on this compound
Phytoalexins like this compound are gaining interest as potential alternatives to synthetic fungicides due to their natural origin.[1] However, "natural" does not inherently mean "safe" for all organisms. The extensive use of any biologically active compound in agriculture necessitates a thorough evaluation of its potential impact on non-target species, which are essential components of healthy ecosystems.[2][3] Pesticides, including fungicides, can have wide-ranging negative effects on the growth, reproduction, and behavior of non-target organisms in both terrestrial and aquatic environments.[2][4]
Currently, there is a lack of publicly available data on the toxicity of this compound to a diverse range of non-target organisms. This guide aims to bridge this gap by providing a clear roadmap for researchers to generate and present the necessary data for a comprehensive risk assessment.
A Framework for Comparative Toxicity Assessment
To adequately assess the environmental risk of this compound, its toxicological profile should be compared against well-characterized, registered fungicides with similar intended uses. This comparison should be based on standardized ecotoxicity tests.
Data Presentation: A Call for Standardized Reporting
To facilitate clear and objective comparisons, all quantitative data from toxicity studies should be summarized in structured tables. The following tables are presented as templates for reporting key toxicity endpoints.
Table 1: Acute Toxicity of this compound and Comparative Fungicides to Aquatic Organisms
| Organism | Test Substance | 96-hour LC50 (mg/L) (95% CI) | 48-hour EC50 (mg/L) (95% CI) | Test Guideline |
| Fish | ||||
| Rainbow Trout(Oncorhynchus mykiss) | This compound | Data Needed | N/A | OECD 203 |
| Fungicide A | N/A | |||
| Fungicide B | N/A | |||
| Aquatic Invertebrate | ||||
| Water Flea(Daphnia magna) | This compound | N/A | Data Needed | OECD 202 |
| Fungicide A | N/A | |||
| Fungicide B | N/A |
LC50: Lethal concentration that kills 50% of the test organisms. EC50: Effect concentration that causes a defined effect in 50% of the test organisms (e.g., immobilization). CI: Confidence Interval.
Table 2: Chronic Toxicity of this compound and Comparative Fungicides to Aquatic Organisms
| Organism | Test Substance | NOEC (mg/L) | LOEC (mg/L) | Endpoint | Test Guideline |
| Fish | |||||
| Fathead Minnow(Pimephales promelas) | This compound | Data Needed | Data Needed | Growth, Reproduction | OECD 210 |
| Fungicide A | |||||
| Fungicide B | |||||
| Aquatic Invertebrate | |||||
| Water Flea(Daphnia magna) | This compound | Data Needed | Data Needed | Reproduction | OECD 211 |
| Fungicide A | |||||
| Fungicide B |
NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.
Table 3: Toxicity of this compound and Comparative Fungicides to Soil Organisms
| Organism | Test Substance | 14-day LC50 (mg/kg soil) | 28-day EC50 (mg/kg soil) (Reproduction) | Test Guideline |
| Earthworm | ||||
| Eisenia fetida | This compound | Data Needed | Data Needed | OECD 207, 222 |
| Fungicide A | ||||
| Fungicide B | ||||
| Springtail | ||||
| Folsomia candida | This compound | N/A | Data Needed | OECD 232 |
| Fungicide A | N/A | |||
| Fungicide B | N/A |
Table 4: Acute Contact and Oral Toxicity of this compound and Comparative Fungicides to Pollinators
| Organism | Test Substance | 48-hour Acute Contact LD50 (µ g/bee ) | 48-hour Acute Oral LD50 (µ g/bee ) | Test Guideline |
| Honey Bee | ||||
| Apis mellifera | This compound | Data Needed | Data Needed | OECD 214, 213 |
| Fungicide A | ||||
| Fungicide B |
LD50: Lethal dose that kills 50% of the test organisms.
Experimental Protocols: A Guide to Generating Robust Data
The following section details standardized methodologies for key experiments to assess the toxicity of this compound in various non-target organisms. Adherence to these internationally recognized guidelines is crucial for generating data that is reliable, reproducible, and suitable for regulatory submission and comparative analysis.
Aquatic Toxicity Testing
a) Acute Toxicity Test for Fish (Following OECD Guideline 203)
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species.
-
Test Duration: 96 hours.
-
Method: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.
-
Endpoint: The primary endpoint is mortality. The LC50 is calculated at 24, 48, 72, and 96 hours.
-
Observations: Sub-lethal effects such as abnormal behavior, respiratory distress, and discoloration should also be recorded.
b) Acute Immobilisation Test for Daphnia sp. (Following OECD Guideline 202)
-
Test Organism: Daphnia magna is a standard crustacean model.
-
Test Duration: 48 hours.
-
Method: Young daphnids are exposed to the test substance in a static system.
-
Endpoint: The primary endpoint is immobilization (inability to swim). The EC50 is calculated.
c) Fish Early-life Stage Toxicity Test (Following OECD Guideline 210)
-
Test Organism: Fathead minnow (Pimephales promelas) is a common model for this long-term test.
-
Test Duration: 28-32 days post-hatch.
-
Method: Fertilized eggs are exposed to a range of concentrations of the test substance through to the early juvenile stage.
-
Endpoints: Survival, growth (length and weight), and developmental abnormalities are measured to determine the NOEC and LOEC.
Terrestrial Toxicity Testing
a) Earthworm Acute Toxicity Test (Following OECD Guideline 207)
-
Test Organism: Eisenia fetida (compost worm).
-
Test Duration: 14 days.
-
Method: Adult earthworms are exposed to the test substance mixed into artificial soil.
-
Endpoint: Mortality is the primary endpoint to calculate the LC50.
b) Earthworm Reproduction Test (Following OECD Guideline 222)
-
Test Organism: Eisenia fetida.
-
Test Duration: 56 days.
-
Method: Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which the adults are removed, and the cocoons are allowed to hatch for another 28 days.
-
Endpoints: Adult mortality and changes in biomass are assessed. The primary endpoint is the number of offspring produced, used to calculate the EC50 for reproduction.
c) Collembolan Reproduction Test (Following OECD Guideline 232)
-
Test Organism: Folsomia candida (springtail).
-
Test Duration: 28 days.
-
Method: Synchronized juvenile collembolans are exposed to the test substance in artificial soil.
-
Endpoints: Adult survival and the number of juveniles produced are recorded to determine the EC50 for reproduction.
Pollinator Toxicity Testing
a) Honey Bee Acute Contact Toxicity Test (Following OECD Guideline 214)
-
Test Organism: Apis mellifera (adult worker honey bees).
-
Test Duration: 48 hours.
-
Method: Bees are anesthetized, and a precise dose of the test substance in a carrier solvent is applied to the dorsal thorax.
-
Endpoint: Mortality is recorded to calculate the contact LD50.
b) Honey Bee Acute Oral Toxicity Test (Following OECD Guideline 213)
-
Test Organism: Apis mellifera (adult worker honey bees).
-
Test Duration: 48 hours.
-
Method: Bees are starved and then fed a known concentration of the test substance in a sucrose (B13894) solution.
-
Endpoint: Mortality is recorded to calculate the oral LD50.
Potential Signaling Pathways and Mechanisms of Toxicity
While specific data for this compound is absent, fungicides as a class can exert toxicity in non-target organisms through various mechanisms. Understanding these potential pathways is crucial for designing targeted toxicological studies and interpreting their results.
Fungicides can interfere with fundamental cellular processes, leading to a cascade of adverse effects. The diagram below illustrates a generalized workflow for investigating the ecotoxicity of a phytoalexin like this compound, from initial screening to more detailed mechanistic studies.
Caption: A tiered approach to assessing the ecotoxicity of this compound.
The following diagram illustrates potential signaling pathways that could be affected by fungicides in non-target organisms. Research into these pathways for this compound would provide valuable insight into its mode of action and potential for sub-lethal effects.
Caption: Generalized impact of fungicides on cellular pathways.
Conclusion and Future Directions
The development of new, naturally derived fungicides like this compound presents an exciting opportunity for sustainable agriculture. However, a comprehensive understanding of their environmental fate and effects is paramount. The current lack of ecotoxicity data for this compound highlights a critical area for future research.
By following the standardized protocols and data presentation formats outlined in this guide, researchers can generate the robust and comparable data needed to perform a thorough environmental risk assessment of this compound. This will enable a scientifically sound evaluation of its potential as a safe and effective alternative to conventional fungicides, ensuring that its application does not come at the cost of ecosystem health. The scientific community is strongly encouraged to undertake these studies to fill the existing knowledge gap and provide the necessary data for informed decision-making by regulatory bodies and agricultural professionals.
References
Safety Operating Guide
Lubiminol proper disposal procedures
Proper disposal of Lubiminol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a sesquiterpenoid phytoalexin, this compound should be handled as a potentially hazardous substance.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
This compound: Properties and Handling
| Parameter | Value/Recommendation | Source |
| Chemical Formula | C₁₅H₂₆O₂ | [1][3] |
| Molecular Weight | 238.37 g/mol | [1][3] |
| Physical Form | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [3] |
| Toxicity | Specific data not available; treat as potentially toxic as it is a phytoalexin, a substance produced by plants to act as a toxin to attacking organisms. | [2] |
| Waste Category | Hazardous Chemical Waste | [4] |
Experimental Protocol: Disposal of this compound Waste
The following protocol is based on best practices for the disposal of research-grade chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements.
Protocol 1: Segregation and Collection of this compound Waste
-
Identify Waste Streams : All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, paper towels).
-
Empty original containers.
-
-
Segregate Waste : Proper segregation is critical to prevent dangerous chemical reactions.[5][6]
-
Solid Waste : Place all contaminated solid materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled.
-
Liquid Waste : Collect solutions of this compound in a dedicated, shatter-proof waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) container).[7][8]
-
Sharps : Needles, scalpels, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
Protocol 2: Container Management and Labeling
-
Container Selection : Use containers that are compatible with the chemical waste. For this compound solutions in DMSO, a high-density polyethylene or plastic-coated glass container is appropriate.[7][8] Ensure containers have secure, tight-fitting lids.
-
Labeling : All waste containers must be clearly and accurately labeled as soon as waste is added.[6] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent used (e.g., "in Dimethyl Sulfoxide").
-
An estimate of the concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
-
Container Handling :
-
Keep waste containers closed at all times, except when adding waste, to prevent the release of vapors.[9]
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[8]
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area should be under the control of lab personnel and away from drains or sources of ignition.[8][9]
-
Protocol 3: Decontamination of Empty Containers
-
Triple Rinsing : The original container of this compound must be decontaminated before it can be disposed of as non-hazardous waste. The triple-rinse procedure is a standard method for this.[10]
-
Empty the container completely into the appropriate waste stream.
-
Add a suitable solvent (e.g., ethanol (B145695) or acetone) to the container until it is about 20-25% full.
-
Secure the cap and shake vigorously for at least 30 seconds.
-
Pour the rinsate into the hazardous liquid waste container.
-
Repeat the rinsing process two more times.
-
After the final rinse, allow the container to air dry completely. Deface the original label before disposal in the appropriate glass or solid waste bin.
-
Protocol 4: Final Disposal
-
Professional Disposal : All collected this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal company.[6][8]
-
Scheduling Pickup : Contact your institution's EHS department to arrange for the pickup of full, properly labeled hazardous waste containers from your laboratory's SAA.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C15H26O2 | CID 10376937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytoalexin - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. sweet.ua.pt [sweet.ua.pt]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Essential Safety and Logistics for Handling Lubiminol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Lubiminol, a sesquivenoid phytoalexin. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build a foundation of trust in laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Reasoning |
| Hand Protection | Nitrile or Neoprene gloves.[2][3][4][5] | Provides a barrier against skin contact. While specific breakthrough data for this compound is not available, nitrile and neoprene gloves offer good resistance to a range of chemicals.[2][3][4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area. | To prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is crucial for the safe handling of this compound in a laboratory setting.
Preparation and Handling in a Controlled Environment
-
Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a chemical fume hood, to minimize exposure and facilitate cleanup.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors or dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Solution Preparation:
-
This compound is soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO).
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
-
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All this compound waste should be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused solid this compound, contaminated weighing paper, and other solid consumables in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should read "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should specify all components of the solution (e.g., "this compound in DMSO"). Do not mix with other waste streams.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent (collecting the rinsate as liquid hazardous waste) followed by washing with soap and water.
Step-by-Step Disposal Protocol
-
Segregate Waste: At the point of generation, separate this compound waste into the appropriate solid or liquid hazardous waste streams.
-
Label Containers: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Store Securely: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and drains.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Maintain Records: Keep a record of the waste generated, including the chemical name, quantity, and date of disposal. Retain any waste manifest documents provided by the disposal contractor.
Safe Handling and Disposal Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
